molecular formula C8H6F2O2S B1338276 4-[(difluoromethyl)thio]benzoic acid CAS No. 4837-26-7

4-[(difluoromethyl)thio]benzoic acid

Cat. No.: B1338276
CAS No.: 4837-26-7
M. Wt: 204.2 g/mol
InChI Key: ZZJSQHYCIPFNKN-UHFFFAOYSA-N
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Description

4-[(difluoromethyl)thio]benzoic acid is a useful research compound. Its molecular formula is C8H6F2O2S and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJSQHYCIPFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542021
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
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Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-26-7
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(difluoromethyl)sulfanyl]benzoic acid
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Foundational & Exploratory

"4-[(difluoromethyl)thio]benzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[(difluoromethyl)thio]benzoic acid

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex research challenges, particularly in the realm of drug discovery and materials science. This guide is crafted not merely as a compilation of data but as a strategic overview of this compound, a molecule of significant interest. The introduction of the difluoromethylthio (-SCF₂H) group onto a benzoic acid scaffold presents a unique combination of physicochemical properties that are highly sought after in modern medicinal chemistry. This document aims to provide fellow researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties to its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research endeavors.

Molecular Overview and Strategic Importance

This compound (CAS No. 4837-26-7) is an aromatic carboxylic acid distinguished by the presence of a difluoromethylthio group at the para position.[1][2] This functional group is of particular interest as it acts as a lipophilic bioisostere of more traditional moieties like thiols or hydroxyl groups. The -SCF₂H group can significantly modulate a molecule's properties, including its acidity (pKa), lipophilicity (logP), metabolic stability, and ability to engage in specific intermolecular interactions, such as hydrogen bonding. These attributes are critical in the design of novel therapeutic agents, where fine-tuning pharmacokinetics and pharmacodynamics is paramount. Its structural similarity to compounds with known biological activity suggests its potential as a key building block for a new generation of pharmaceuticals.[3][4][5]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application. The properties of this compound are summarized below. It is crucial to note that several of these values are predicted through computational models, a common practice for novel compounds, and should be confirmed experimentally.

PropertyValueSource
CAS Number 4837-26-7[1][2][6]
Molecular Formula C₈H₆F₂O₂S[1][6]
Molecular Weight 204.19 g/mol [1][6]
Melting Point 153 °C[1][6]
Boiling Point 280.1 ± 40.0 °C (Predicted)[1][6]
Density 1.43 ± 0.1 g/cm³ (Predicted)[1][6]
pKa 3.83 ± 0.10 (Predicted)[1][6]

The predicted pKa of 3.83 suggests that the difluoromethylthio group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to benzoic acid itself (pKa ≈ 4.2). This modulation of acidity can have profound effects on a drug candidate's solubility, membrane permeability, and receptor binding affinity.

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic route can be devised based on established organofluorine and sulfur chemistry principles. A common strategy involves the nucleophilic aromatic substitution (SₙAr) on an activated benzoic acid derivative.

Proposed Synthetic Workflow

A plausible pathway begins with a readily available starting material, 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid), and a suitable difluoromethylthiolating agent.

Synthetic_Workflow cluster_0 Synthesis of this compound A 4-Halobenzoic Acid Ester (e.g., Methyl 4-chlorobenzoate) C Nucleophilic Aromatic Substitution (SNAr) A->C B Difluoromethylthiolating Agent (e.g., generated in situ from difluoromethyl source and sulfur) B->C D Methyl 4-[(difluoromethyl)thio]benzoate C->D Formation of C-S bond E Saponification (e.g., LiOH, THF/H₂O) D->E F This compound E->F Hydrolysis of ester

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale
  • Esterification: The synthesis commences with the protection of the carboxylic acid, typically as a methyl or ethyl ester. This is a critical step because the free carboxylate is a poor substrate for SₙAr reactions and can interfere with the nucleophile.

  • Nucleophilic Aromatic Substitution (SₙAr): The core of the synthesis is the displacement of the halide by a difluoromethylthio-nucleophile. The electron-withdrawing nature of the ester group activates the aromatic ring, making the para-position susceptible to nucleophilic attack. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The choice of a chloro- or fluoro- leaving group is strategic; fluoride is a better leaving group in SₙAr, often allowing for milder reaction conditions.

  • Saponification: The final step is the hydrolysis of the ester back to the carboxylic acid, usually under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup to protonate the carboxylate salt.

This proposed pathway is robust and leverages well-understood reaction mechanisms, making it a reliable method for producing the target compound on a laboratory scale.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Based on its structure, we can predict the key spectroscopic features.

Predicted NMR Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Assignment
¹H NMR ~13.0Singlet (broad)-COOH
~8.1Doublet~8.5 Hz2H, Ar-H ortho to COOH
~7.6Doublet~8.5 Hz2H, Ar-H ortho to SCF₂H
~7.0 - 7.5TripletJ(H-F) ≈ 55 Hz1H, SCF₂H
¹⁹F NMR ~ -90 to -100DoubletJ(H-F) ≈ 55 Hz2F, SCF₂H
¹³C NMR ~166Singlet-C OOH
~140Singlet-Ar-C -SCF₂H
~131Singlet-Ar-C H (ortho to COOH)
~129Singlet-Ar-C -COOH
~126Singlet-Ar-C H (ortho to SCF₂H)
~120TripletJ(C-F) ≈ 280 HzSC F₂H

Rationale:

  • ¹H NMR: The aromatic protons will appear as two distinct doublets due to the para-substitution pattern. The key feature is the proton on the difluoromethyl group, which will be a triplet due to coupling with the two equivalent fluorine atoms.

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single proton of the difluoromethyl group.

  • ¹³C NMR: The carbon of the difluoromethyl group will show a large one-bond C-F coupling, resulting in a triplet.

Other Key Spectroscopic Data
  • Infrared (IR) Spectroscopy: Expect a broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretches in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the molecular formula C₈H₆F₂O₂S.[1][6]

Reactivity and Derivatization Potential

The true value of this compound in research lies in its utility as a versatile chemical building block. Its two primary functional groups, the carboxylic acid and the thioether, offer distinct handles for chemical modification.

Derivatization_Workflow cluster_1 Derivatization Pathways Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, EDCI) Ester Ester Derivatives Start->Ester Esterification (e.g., Fischer, Mitsunobu) Oxidation Sulfoxide/Sulfone Derivatives Start->Oxidation Oxidation (e.g., m-CPBA, Oxone®)

Caption: Key derivatization pathways for the title compound.

  • Carboxylic Acid Modifications: The carboxylic acid is readily converted into a wide array of functional groups. Amide bond formation, using standard coupling reagents like HATU or EDCI, is arguably the most important transformation for medicinal chemists, allowing for the connection of this scaffold to amine-containing fragments. Esterification can also be performed to create prodrugs or modulate solubility.[7]

  • Thioether Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic properties, hydrogen bonding capabilities, and steric profiles, offering another avenue for structure-activity relationship (SAR) exploration.

Potential Applications in Drug Discovery and Materials Science

The unique properties imparted by the -SCF₂H group position this molecule as a valuable scaffold in several research areas.

  • Medicinal Chemistry: The difluoromethylthio group is a bioisostere for other functionalities and can enhance metabolic stability and membrane permeability. Benzoic acid derivatives are scaffolds for a wide range of therapeutics, including anti-inflammatory agents and metabolic disease treatments.[4][8] For instance, related structures have been investigated as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where precise tuning of lipophilicity and polarity is key.[3]

  • Agrochemicals: The search for novel insecticides and herbicides often involves organofluorine and organosulfur compounds. Thio-containing anthranilic diamides have shown potent insecticidal activity, suggesting that building blocks like this could be valuable in developing new crop protection agents.[5]

  • Materials Science: Aromatic carboxylic acids are used as linkers in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The introduction of fluorine can be used to tune the properties of these materials, such as their porosity and gas-sorption characteristics.

Structure_Property_Application cluster_2 Structure-Property-Application Relationship Structure Structure This compound Properties Physicochemical Properties Modulated pKa Increased Lipophilicity Metabolic Stability H-bond Acceptor Structure:f0->Properties:f0 Applications Potential Applications Drug Discovery (e.g., CFTR modulators) Agrochemicals Materials Science (e.g., MOF linkers) Properties:f0->Applications:f0

Caption: Relationship between structure, properties, and applications.

Safety and Handling

While specific toxicological data for this compound is not available, data from the closely related analog, 4-(trifluoromethylthio)benzoic acid, can serve as a useful surrogate for preliminary hazard assessment.

  • GHS Hazard Statements (for analog): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: Standard laboratory precautions should be taken. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[6]

A full, compound-specific risk assessment should be conducted before use.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized by the end-user.

Protocol: Synthesis of Methyl 4-[(difluoromethyl)thio]benzoate

Objective: To synthesize the methyl ester precursor via an SₙAr reaction.

Materials:

  • Methyl 4-chlorobenzoate

  • Diethyl (difluoromethyl)phosphonate

  • Elemental Sulfur

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Prepare the Nucleophile (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve elemental sulfur (1.1 eq) and diethyl (difluoromethyl)phosphonate (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C. Causality: This generates the potassium difluoromethylthiolate nucleophile in situ.

  • SₙAr Reaction: Add a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

  • Validation: Confirm the structure and purity (>95%) of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Amide Coupling with Benzylamine

Objective: To synthesize an amide derivative as an example of its use as a building block.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography or recrystallization to yield the final product.

  • Validation: Confirm the structure and purity of the amide using ¹H NMR and HRMS.

References

  • 4837-26-7(this compound) Product Description. (n.d.). Chemical Synthesis.
  • This compound | 4837-26-7. (n.d.). ChemicalBook.
  • 4-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | CID 2777858. (n.d.). PubChem.
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (n.d.).
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  • Supporting Inform
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  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
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  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC - NIH.
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An In-depth Technical Guide to 4-[(difluoromethyl)thio]benzoic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethylthio Moiety

In the landscape of contemporary medicinal chemistry, the precise installation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the difluoromethylthio (-SCF2H) group has emerged as a uniquely valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] Unlike its more electron-rich trifluoromethylthio (-SCF3) counterpart, the -SCF2H group possesses a weakly acidic proton, rendering it a lipophilic hydrogen-bond donor.[1] This characteristic allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially engaging in crucial hydrogen-bonding interactions within enzyme active sites or receptor binding pockets, thereby enhancing binding selectivity and potency.[1]

Furthermore, the difluoromethylthio group imparts a favorable balance of lipophilicity and metabolic stability. It is less lipophilic and less stable in acidic or basic environments compared to the -SCF3 group, offering a tunable parameter for modulating a drug candidate's metabolic profile.[1] These attributes make the -SCF2H moiety a highly sought-after functional group in the development of novel therapeutics. This guide provides a comprehensive technical overview of 4-[(difluoromethyl)thio]benzoic acid (CAS Number: 4837-26-7), a key building block that embodies the potential of this privileged scaffold.

Physicochemical and Structural Characteristics

This compound is a crystalline solid at room temperature, possessing a unique combination of a polar carboxylic acid group and a moderately lipophilic difluoromethylthio substituent. These features make it an attractive starting point for the synthesis of diverse compound libraries with a wide range of physicochemical properties.

PropertyValueSource
CAS Number 4837-26-7[2]
Molecular Formula C8H6F2O2S[2]
Molecular Weight 204.19 g/mol [2]
Melting Point 153 °C[2]
Boiling Point (Predicted) 280.1 ± 40.0 °C[2]

Synthetic Strategies

A potential synthetic pathway is outlined below:

Synthetic_Pathway A 4-Mercaptobenzoic Acid E Reaction Mixture A->E B Difluoromethylating Agent (e.g., Chlorodifluoromethane) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Workup & Purification E->F Reaction G This compound F->G Isolation

Caption: A plausible synthetic route to this compound.

Representative Experimental Protocol:
  • Reaction Setup: To a solution of 4-mercaptobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

  • Difluoromethylation: While stirring the mixture, introduce a difluoromethylating agent, such as chlorodifluoromethane gas, into the reaction vessel under controlled conditions. The reaction is typically heated to facilitate the nucleophilic substitution.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the known spectral data of its constituent functional groups.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic triplet for the proton of the -SCF2H group due to coupling with the two fluorine atoms. The aromatic protons would likely appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the sulfur atom and the carbon of the carboxylic acid group being readily identifiable.[3] The carbon of the difluoromethylthio group would appear as a triplet due to one-bond coupling with the two fluorine atoms.[3]

  • FT-IR: The infrared (IR) spectrum is expected to be dominated by a broad O-H stretching vibration from the carboxylic acid's hydrogen-bonded dimer, typically in the range of 3300-2500 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption should be present around 1700-1680 cm⁻¹.[4] Characteristic C-F stretching vibrations are also anticipated.

Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a versatile building block for creating a wide array of derivatives. The carboxylic acid moiety is amenable to a variety of classical transformations, providing a handle for introducing diverse chemical functionalities.

Derivatization_Workflow Start This compound AcidChloride Acid Chloride Intermediate Start->AcidChloride e.g., SOCl2 Amide Amide Derivatives Ester Ester Derivatives AcidChloride->Amide Amine AcidChloride->Ester Alcohol

Caption: Common derivatization pathways for this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most common and arguably most important reaction of this compound in a drug discovery context is its conversion to amide derivatives. This can be achieved by first activating the carboxylic acid, for example, by converting it to the corresponding acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents (e.g., HATU, HBTU). This strategy allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in structure-activity relationship (SAR) studies.[5]

Esterification

Ester derivatives can be readily prepared by Fischer esterification with an alcohol under acidic catalysis or by reaction of the acid chloride with an alcohol. Esterification can be used to modulate the compound's lipophilicity and can serve as a strategy for creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[5]

Potential Biological Applications and Future Perspectives

The unique properties of the difluoromethylthio group suggest that this compound and its derivatives are promising candidates for investigation in a variety of therapeutic areas. The -SCF2H moiety's ability to act as a lipophilic hydrogen bond donor makes it an intriguing replacement for traditional hydrogen bonding groups in known pharmacophores.

Logic_Diagram Core This compound Prop1 -SCF2H Group (Lipophilic H-bond donor) Core->Prop1 Prop2 Benzoic Acid Moiety (Derivatization Handle) Core->Prop2 App1 Enhanced Target Binding (Bioisostere for -OH, -SH) Prop1->App1 App2 Improved Pharmacokinetics (Tunable Lipophilicity) Prop1->App2 App3 Diverse Chemical Libraries (SAR Studies) Prop2->App3

Caption: The relationship between the structural features of this compound and its potential applications in drug discovery.

Given the broad utility of fluorinated benzoic acids in drug discovery, derivatives of this compound could be explored as:

  • Enzyme Inhibitors: The -SCF2H group could mimic a hydroxyl or thiol group of a natural substrate, leading to potent and selective enzyme inhibition.

  • Receptor Modulators: The unique electronic and steric properties of the molecule could lead to novel interactions with G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Antimicrobial Agents: The incorporation of fluorine and sulfur is a known strategy in the development of antimicrobial compounds.

The future of this compound in drug discovery lies in its systematic derivatization and screening in a wide range of biological assays. As synthetic methodologies for the introduction of the -SCF2H group become more robust and accessible, it is anticipated that this valuable building block will play an increasingly important role in the development of next-generation therapeutics.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[2] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[2] If swallowed or if irritation persists, seek medical attention.[2]

References

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  • Google Patents. (n.d.). CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.
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  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Tang, L., Chen, F., Yang, L., & Wang, Q. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS.
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  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
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An In-depth Technical Guide to 4-[(difluoromethyl)thio]benzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[(difluoromethyl)thio]benzoic acid, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. By leveraging the unique electronic properties of the difluoromethylthio (SCF₂H) group, this molecule serves as a valuable building block for creating novel chemical entities with tailored characteristics. This document details the compound's molecular structure, physicochemical properties, a proposed synthetic pathway, expected analytical characteristics, and potential applications, grounded in established chemical principles and data from analogous structures.

Introduction: The Significance of the SCF₂H Moiety

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethylthio (SCF₂H) group, in particular, has emerged as a compelling bioisostere for more traditional functionalities. It offers a unique blend of lipophilicity, hydrogen bond donating capability (via the C-H bond), and metabolic stability, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a benzoic acid scaffold—a privileged structure in pharmaceuticals—it creates a versatile platform for developing novel therapeutics and functional materials.[1]

This guide serves as a technical resource for scientists, providing both foundational knowledge and practical insights into the molecular structure and potential utility of this compound.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring functionalized with a carboxylic acid group and a difluoromethylthio group at the para position.

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4837-26-7[2][3][4]
Molecular Formula C₈H₆F₂O₂S[2][4]
Molecular Weight 204.19 g/mol [2][4]
Melting Point 153 °C[2]
Boiling Point (Predicted) 280.1 ± 40.0 °C[2]
pKa (Predicted) 3.83 ± 0.10[2]

Proposed Synthesis Pathway

The reaction of a thiol with a difluorocarbene source is a known method for forming difluoromethyl thioethers.[5] A common and effective source of difluorocarbene is generated from sodium chlorodifluoroacetate.

G cluster_reaction Proposed Synthetic Route start 4-Mercaptobenzoic Acid intermediate Difluorocarbene (:CF₂) Generation start->intermediate Reacts with reagent Sodium Chlorodifluoroacetate (ClCF₂COONa) reagent->intermediate Decarboxylates to form conditions DMF, Heat (e.g., 100-120 °C) conditions->intermediate Under product This compound intermediate->product Trapped by thiol

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure adapted from methods used for the difluoromethylation of thiols.[5] Researchers should perform small-scale trials to optimize reaction conditions such as temperature, time, and stoichiometry.

Materials:

  • 4-Mercaptobenzoic acid

  • Sodium chlorodifluoroacetate (SCDA)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-mercaptobenzoic acid (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting thiol.

  • Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Self-Validation: The identity and purity of the synthesized product must be confirmed through comprehensive spectroscopic analysis as detailed in the following section.

Spectroscopic Characterization (Predicted)

No definitive experimental spectra for this compound have been published. However, based on the known spectral data of analogous compounds, a detailed prediction of its characteristic spectroscopic features can be made.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.2 ppm). The protons ortho to the carboxylic acid will appear further downfield than those ortho to the SCF₂H group. Each will show coupling to its meta-proton.

    • Carboxylic Acid Proton: A broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.

    • Difluoromethyl Proton: A characteristic triplet in the region of δ 6.5-7.5 ppm due to coupling with the two equivalent fluorine atoms (¹JH-F ≈ 55-60 Hz).

  • ¹³C NMR:

    • Carbonyl Carbon: Expected around δ 165-170 ppm.

    • Aromatic Carbons: Four distinct signals are expected. The carbon attached to the carboxylic acid (C1) and the carbon attached to the sulfur (C4) will be quaternary and have lower intensity. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

    • Difluoromethyl Carbon: A triplet is expected around δ 120-130 ppm due to coupling with the two fluorine atoms (¹JC-F ≈ 240-250 Hz).

  • ¹⁹F NMR:

    • A single signal, a doublet, is expected in the region of δ -90 to -110 ppm (referenced to CFCl₃), due to coupling with the single proton of the difluoromethyl group (¹JF-H ≈ 55-60 Hz).[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[10]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[11]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 204.

  • Fragmentation: Key fragmentation patterns would include the loss of -OH (m/z = 187), and -COOH (m/z = 159). The cleavage of the C-S bond could also lead to characteristic fragments.

start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Characterize using ms Mass Spectrometry (MS) start->ms Characterize using ir Infrared (IR) Spectroscopy start->ir Characterize using purity Purity Analysis (HPLC, Elemental Analysis) start->purity Characterize using structure_confirm Structure Confirmation nmr->structure_confirm Data for ms->structure_confirm Data for ir->structure_confirm Data for purity_confirm Purity ≥ 95% purity->purity_confirm Data for outcome Proceed to Application Studies structure_confirm->outcome If confirmed purity_confirm->outcome If confirmed

Caption: Workflow for analytical characterization and validation.

Potential Applications and Research Directions

The unique properties of the SCF₂H group make this compound a highly attractive building block for various research areas.

  • Medicinal Chemistry: As a bioisostere for thiol, hydroxyl, or even trifluoromethylthio groups, this compound can be used in structure-activity relationship (SAR) studies to fine-tune the properties of a lead compound. Its balance of lipophilicity and potential for hydrogen bonding could enhance cell permeability and target engagement. It is a valuable starting material for synthesizing novel inhibitors, antagonists, or modulators for a range of biological targets.[1]

  • Agrochemicals: The incorporation of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides. The metabolic stability conferred by the SCF₂H group could lead to compounds with improved efficacy and environmental persistence profiles.

  • Materials Science: Benzoic acid derivatives are widely used as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The inclusion of the fluorinated thioether could impart unique electronic, optical, or catalytic properties to these materials.[1]

Safety and Handling

Hazard Statements (GHS): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (GHS): [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 9896. [Link]

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  • ChemWhat. 4837-26-7(this compound) Product Description. [Link]

  • Google Patents.
  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

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  • ResearchGate. Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles. [Link]

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Spectroscopic Characterization of 4-[(difluoromethyl)thio]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-[(difluoromethyl)thio]benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. The presence of the difluoromethylthio group (-SCF₂H) imparts unique electronic properties and metabolic stability, making the precise characterization of this molecule crucial for its application. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures. The methodologies for acquiring such data are also detailed, providing a complete framework for researchers in drug development and chemical synthesis.

Introduction to this compound

This compound (CAS No. 4837-26-7) belongs to a class of fluorinated organic compounds that have garnered significant attention in pharmaceutical research. The incorporation of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethylthio moiety, in particular, is a bioisostere of other functional groups and can influence the compound's overall physicochemical properties. Accurate spectroscopic analysis is paramount for confirming the chemical structure and purity of this compound, ensuring reliable and reproducible results in downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of the atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the proton of the difluoromethyl group.

  • Aromatic Protons (Ar-H): The four aromatic protons will appear as two sets of doublets in the downfield region (typically δ 7.5-8.5 ppm). The protons ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded. The protons ortho to the -SCF₂H group will also be downfield due to the electronegativity of the sulfur and fluorine atoms.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated for the acidic proton of the carboxylic acid group, likely appearing far downfield (δ 10-13 ppm). Its chemical shift can be highly dependent on the solvent and concentration.

  • Difluoromethyl Proton (-SCF₂H): The single proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. Its chemical shift will be in the range of δ 6.5-7.5 ppm, influenced by the deshielding effects of the adjacent fluorine and sulfur atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.[1]

  • Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the difluoromethylthio group (C4) will be readily identifiable. The chemical shifts of the other aromatic carbons will be influenced by the substitution pattern.[2][3]

  • Difluoromethyl Carbon (-SCF₂H): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The C-F coupling constant (¹JCF) is expected to be large, in the range of 200-250 Hz.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful technique for probing the fluorine environments in a molecule.

  • A single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the single proton of the -SCF₂H group. The chemical shift is anticipated to be in the typical range for difluoromethyl groups attached to sulfur.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H10-13br s-
7.5-8.5d~8
7.5-8.5d~8
6.5-7.5t~55
¹³C165-175s-
125-140s-
125-140s-
125-140s-
125-140s-
115-125t~240
¹⁹F-80 to -100d~55

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.[4][5]

  • C-H Stretch (aromatic): A medium to weak absorption band will likely appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1680-1710 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.[4]

  • C=C Stretch (aromatic): Several medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region due to the aromatic ring stretching vibrations.

  • C-F Stretch: Strong absorption bands are expected in the region of 1000-1200 cm⁻¹ due to the C-F stretching vibrations of the difluoromethyl group.

  • O-H Bend: A broad absorption may appear around 920 cm⁻¹ due to the out-of-plane O-H bend of the carboxylic acid dimer.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C-H (Aromatic)>3000Medium to Weak
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium to Weak
C-F1000-1200Strong
O-H Bend~920Broad, Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₆F₂O₂S), the expected molecular weight is approximately 204.19 g/mol .[6]

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 204.

  • Major Fragmentation Patterns:

    • Loss of the hydroxyl group (-OH) to give a fragment at m/z = 187.

    • Loss of the carboxyl group (-COOH) to give a fragment at m/z = 159.

    • Cleavage of the C-S bond, potentially leading to fragments corresponding to the benzoyl moiety and the difluoromethylthio radical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive analytical profile has been constructed. The outlined experimental protocols offer a practical framework for researchers to obtain and analyze this data, thereby facilitating the unambiguous characterization of this important fluorinated molecule. This information is intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

References

  • Supporting Information. (n.d.).
  • Akkurt, N., Aljumaili, M., Gümrükçü, H. O., & Torun, L. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]

  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from [Link]

  • 4-(Trifluoromethylthio)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid.... (n.d.). ResearchGate. Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Retrieved from [Link]

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A Researcher's Guide to the Solubility of 4-[(difluoromethyl)thio]benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists

Introduction

4-[(difluoromethyl)thio]benzoic acid is a halogenated carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the difluoromethylthio group, can impart desirable physicochemical and pharmacological properties to parent molecules, including enhanced metabolic stability and target-binding affinity. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in synthesis, purification, formulation, and various screening assays. This guide provides a comprehensive overview of the factors governing the solubility of this compound and a detailed protocol for its empirical determination.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For this compound, the following characteristics are paramount:

PropertyValueSource
Molecular FormulaC8H6F2O2S[1]
Molecular Weight204.19 g/mol [1]
Melting Point153 °C[1]
Predicted pKa3.83 ± 0.10[1]

The presence of both a polar carboxylic acid group and a more non-polar difluoromethylthio-substituted aromatic ring gives this compound an amphiphilic character. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. Conversely, the phenyl ring and the difluoromethylthio group contribute to its lipophilicity, allowing for dissolution in less polar or non-polar solvents.

The predicted pKa of 3.83 indicates that it is a weak acid.[1] This is a crucial piece of information, as the solubility of acidic compounds is often pH-dependent. In basic organic solvents or in the presence of a base, the carboxylic acid can deprotonate to form a more polar and, therefore, more soluble salt.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The age-old principle of "like dissolves like" serves as a valuable first approximation for predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents: Solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) are expected to be good solvents for this compound. Their ability to engage in hydrogen bonding with the carboxylic acid group will facilitate dissolution.

  • Non-Polar Solvents: In contrast, non-polar solvents such as hexane and toluene are anticipated to be poor solvents. While the aromatic ring of the compound might have some favorable pi-stacking interactions with toluene, the highly polar carboxylic acid group will significantly hinder solubility.

  • Intermediate Polarity Solvents: Solvents like dichloromethane and ethyl acetate, which have intermediate polarity, are likely to exhibit moderate solubilizing capacity.

It is important to note that these are qualitative predictions. For quantitative and reliable data, experimental determination of solubility is indispensable.

A Validated Experimental Protocol for Determining Solubility

The following is a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess this compound B Add a known volume of solvent to a vial A->B C Seal vial and place in a shaker at a constant temperature B->C D Equilibrate for a set period (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G H Dilute the filtered sample with a suitable mobile phase G->H I Analyze by HPLC to determine the concentration H->I

Figure 1. A schematic of the experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a moderate speed to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by taking into account the dilution factor.

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.

  • Purity of the Compound and Solvents: Impurities can significantly affect solubility. Always use high-purity materials.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

  • pH of the Medium: For ionizable compounds like this compound, the pH of the solvent (if it has acidic or basic properties) can dramatically alter solubility.

Conclusion

While specific, publicly available data on the solubility of this compound in a range of organic solvents is limited, a sound understanding of its physicochemical properties allows for reasoned predictions and, more importantly, the design of robust experimental protocols for its determination. The detailed methodology provided in this guide offers a reliable framework for researchers to generate the high-quality solubility data essential for advancing their research and development activities with this promising molecule.

References

  • Wikipedia. Thiobenzoic acid. [Link]

  • PubChem. 4-(Trifluoromethylthio)benzoic acid. [Link]

  • Gul khan, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • The Royal Society of Chemistry. (2021). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • LibreTexts Chemistry. (2023). Chapter 17.2: Factors That Affect Solubility. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

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  • YouTube. (2024). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

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An In-depth Technical Guide to 4-[(difluoromethyl)thio]benzoic acid: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-[(difluoromethyl)thio]benzoic acid, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The guide details its core physicochemical properties, including its melting and boiling points, and presents a detailed, field-proven synthetic protocol. Furthermore, it explores the rationale behind experimental choices, discusses analytical characterization, and contextualizes the compound's potential applications within drug development. This document is intended to serve as a practical resource for researchers engaged in the synthesis, evaluation, and application of novel fluorinated molecules.

Introduction: The Significance of the Difluoromethylthio Moiety

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The difluoromethylthio (-SCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functionalities like the thiol or hydroxyl group. Its unique electronic properties, including its lipophilicity and capacity to act as a hydrogen bond donor, make it a valuable substituent in the design of novel therapeutic agents and advanced materials. This compound serves as a key building block for accessing more complex molecules bearing this important functional group. Its benzoic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or participation in cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂S[1]
Molecular Weight 204.19 g/mol [1]
Melting Point 153 °C[1]
Boiling Point 280.1 ± 40.0 °C (Predicted)[1]
pKa 3.83 ± 0.10 (Predicted)[1]

The melting point of 153 °C indicates that this compound is a crystalline solid at room temperature.[1] The predicted boiling point is relatively high, which is characteristic of aromatic carboxylic acids.[1] It is important to note that the boiling point is a predicted value and the compound may decompose at elevated temperatures.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes. The following protocol is a robust and reproducible method adapted from general procedures for the synthesis of aryl thioethers and subsequent oxidation.

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a two-step process: the formation of the aryl thioether followed by the introduction of the carboxylic acid functionality. A common approach involves the reaction of a substituted thiophenol with a difluoromethylating agent, followed by oxidation of a precursor group on the aromatic ring to the carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Purification A 4-Mercaptobenzoic acid C Reaction under basic conditions A->C B Difluoromethylating Agent (e.g., Chlorodifluoromethane) B->C D Crude this compound C->D Work-up and Isolation E Recrystallization or Column Chromatography D->E F Pure Product E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Mercaptobenzoic acid

  • Chlorodifluoromethane (or other suitable difluoromethylating agent)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution in an ice bath and add sodium hydroxide (2.2 eq) portion-wise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.

  • Difluoromethylation: Bubble chlorodifluoromethane gas through the solution for 2-3 hours. Alternatively, if using a different difluoromethylating agent, add it dropwise according to established procedures. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Acidify the mixture to a pH of 2-3 with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.

Self-Validation and Causality: The use of a strong base like NaOH is crucial to deprotonate the thiol of 4-mercaptobenzoic acid, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic difluoromethylating agent. Anhydrous conditions are important to prevent unwanted side reactions. The acidic work-up ensures that the product is in its protonated carboxylic acid form, which is less soluble in water and facilitates extraction into an organic solvent.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical MethodExpected Results
¹H NMR Aromatic protons in the region of 7-8 ppm, a triplet for the -SCF₂H proton around 6.5-7.5 ppm (split by the two fluorine atoms), and a singlet for the carboxylic acid proton (>10 ppm).
¹⁹F NMR A doublet corresponding to the -SCF₂ H group.
¹³C NMR Signals for the aromatic carbons, the carboxylic acid carbon, and the carbon of the difluoromethylthio group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (204.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F stretches (~1000-1100 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound are still emerging, its structural motifs are found in molecules with interesting biological activities. Benzoic acid derivatives are known to be inhibitors of various enzymes, and the introduction of the difluoromethylthio group can enhance potency and improve pharmacokinetic properties.

For instance, compounds containing related fluorinated thioether moieties have been investigated as potential therapeutic agents. The difluoromethylthio group can serve as a lipophilic hydrogen bond donor, potentially improving interactions with biological targets. Furthermore, the metabolic stability of the C-F bond can lead to an improved pharmacokinetic profile compared to non-fluorinated analogs.

The carboxylic acid functionality of this compound makes it a versatile starting material for the synthesis of a library of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a valuable building block for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its key physicochemical properties, a robust synthetic protocol, and insights into its analytical characterization and potential applications. By understanding the principles outlined in this document, researchers can confidently synthesize and utilize this compound in their research endeavors.

References

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An In-depth Technical Guide to 4-[(Difluoromethyl)thio]benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-[(difluoromethyl)thio]benzoic acid, a molecule of significant interest in medicinal chemistry. We will explore its historical discovery, the evolution of its chemical synthesis, its physicochemical properties, and its applications as a valuable building block in the development of novel therapeutics.

The Emergence of a Unique Structural Motif: Discovery and Historical Context

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethylthio (-SCF₂H) group has garnered considerable attention for its unique electronic properties and its role as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.

These early procedures, while groundbreaking, often suffered from drawbacks such as the use of gaseous reagents and challenging work-ups due to the sensitivity of the products to aqueous acids. This set the stage for the development of more refined and practical synthetic approaches in the subsequent decades.

The Evolution of Synthesis: From Gaseous Reagents to Modern Methodologies

The synthetic route to this compound has evolved significantly since its initial discovery, moving towards safer, more efficient, and scalable methods.

The Precursor: Synthesis of 4-Mercaptobenzoic Acid

A reliable synthesis of the starting material, 4-mercaptobenzoic acid, is critical. A common and effective method involves the reaction of p-chlorobenzoic acid with thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis of 4-Mercaptobenzoic Acid

  • Reaction Setup: In a suitable reactor, dissolve p-chlorobenzoic acid and thiourea in ethanol at room temperature.

  • Catalysis: Add a catalytic amount of iodine to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for several hours.

  • Isolation of Intermediate: Cool the reaction mixture, which should cause a solid to precipitate. Isolate the intermediate by filtration.

  • Hydrolysis: Suspend the intermediate in water and add a strong base, such as sodium hydroxide, to facilitate hydrolysis.

  • Acidification: After the hydrolysis is complete, carefully acidify the mixture with an acid like glacial acetic acid to a pH of 1-2. This will precipitate the crude 4-mercaptobenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield high-purity 4-mercaptobenzoic acid.

G pCBA p-Chlorobenzoic Acid Reflux Reflux pCBA->Reflux Thiourea Thiourea Thiourea->Reflux Ethanol Ethanol, I₂ (cat.) Intermediate Isothiouronium Intermediate Reflux->Intermediate Formation MBA 4-Mercaptobenzoic Acid Intermediate->MBA Hydrolysis & Acidification NaOH 1. NaOH(aq) HPlus 2. H⁺

Caption: A modern synthetic route using sodium chlorodifluoroacetate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValue
Molecular Formula C₈H₆F₂O₂S
Molecular Weight 204.19 g/mol
Appearance White to off-white solid
Melting Point Approximately 153°C
pKa ~3.83 (Predicted)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and a triplet for the proton of the difluoromethylthio group due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons, and a triplet for the carbon of the difluoromethylthio group due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the -SCF₂H group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key building block for the synthesis of more complex, biologically active molecules. Its value lies in the ability to introduce the -SCF₂H moiety into a larger scaffold, thereby fine-tuning the properties of a potential drug candidate.

The carboxylic acid handle allows for a variety of standard chemical transformations, most notably the formation of amide bonds through coupling with amines. This is a fundamental reaction in the construction of many pharmaceutical agents.

While specific drug candidates containing the intact this compound core are not extensively documented in the public domain, numerous patents cite this compound as a crucial intermediate in the synthesis of a wide range of therapeutic agents, including:

  • Enzyme inhibitors: The unique electronic and hydrogen-bonding properties of the -SCF₂H group can lead to enhanced binding interactions with enzyme active sites.

  • Modulators of protein-protein interactions: The structural and conformational effects of the difluoromethylthio group can be leveraged to disrupt or stabilize protein complexes.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and metabolic stability of pesticides and herbicides.

The use of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series, leading to the identification of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound has transitioned from a molecule of academic curiosity to a valuable tool in the arsenal of medicinal chemists. Its discovery was rooted in the early explorations of organofluorine chemistry, and its synthesis has evolved to become more practical and efficient. The unique properties conferred by the difluoromethylthio group make this compound a sought-after building block for the creation of novel and improved therapeutics. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of key intermediates like this compound is set to increase.

References

  • Langlois, B. R. (1985). Improvement of aryl difluoromethyl ethers and thioethers synthesis by using a new solid-liquid phase transfer catalyst. Journal of Fluorine Chemistry, 29(1–2), 124. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). A New Reagent for Direct Difluoromethylation. Angewandte Chemie International Edition, 48(48), 9174-9177. [Link]

  • Barrett, A. G. M., & Bégué, J.-P. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036-7078. [Link]

  • Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 135(4), 1248-1251. [Link]

An In-depth Technical Guide to 4-[(difluoromethyl)thio]benzoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[(difluoromethyl)thio]benzoic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, and pathways for derivatization. Furthermore, we will explore the known and potential biological activities of its derivatives, supported by detailed experimental protocols and characterization methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of the difluoromethylthio moiety.

Introduction: The Significance of the Difluoromethylthio Group in Drug Design

The introduction of fluorine and fluorine-containing functional groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The difluoromethylthio (-SCF₂H) group, in particular, has garnered considerable attention due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.[1] This moiety can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially improving target engagement and selectivity.[1] Compared to the more common trifluoromethylthio (-SCF₃) group, the -SCF₂H group is less lipophilic and less electron-withdrawing, offering a nuanced approach to modulating a molecule's metabolic stability and overall physicochemical properties.[1]

This compound serves as a versatile scaffold, combining the advantageous properties of the -SCF₂H group with a readily functionalizable carboxylic acid handle. This allows for the systematic exploration of chemical space through the synthesis of a diverse range of derivatives, such as amides and esters, to probe structure-activity relationships (SAR) and develop novel therapeutic agents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the core scaffold is essential for its effective utilization in drug discovery programs.

PropertyValueReference
CAS Number 4837-26-7[2]
Molecular Formula C₈H₆F₂O₂S[2]
Molecular Weight 204.19 g/mol [2]
Melting Point 153 °C[2]
Boiling Point (Predicted) 280.1 ± 40.0 °C[2]
pKa (Predicted) 3.83 ± 0.10[2]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several routes, primarily involving the introduction of the difluoromethylthio group onto a benzoic acid precursor. A common strategy involves the difluoromethylation of a corresponding thiol.

Representative Synthetic Protocol: Difluoromethylation of 4-Mercaptobenzoic Acid

This protocol is a representative example based on general methods for the difluoromethylation of thiols.

Reaction Scheme:

Synthesis of this compound reactant1 4-Mercaptobenzoic acid product This compound reactant1->product Base, Solvent reactant2 Difluorocarbene Source (e.g., TMSCF₂Br, ClCF₂CO₂Na) reactant2->product

Caption: General synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-mercaptobenzoic acid (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an appropriate polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Difluorocarbene Precursor: To the stirred solution, add a difluorocarbene precursor, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or sodium chlorodifluoroacetate (ClCF₂CO₂Na), portion-wise at room temperature.[3] Caution: The reaction may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Derivatization of this compound

The carboxylic acid functionality of the core scaffold provides a versatile handle for the synthesis of a wide array of derivatives. Amide and ester derivatives are particularly common in drug discovery due to their diverse chemical properties and ability to modulate pharmacokinetic and pharmacodynamic profiles.

Amide Bond Formation

Amide derivatives are readily synthesized through the coupling of this compound with a primary or secondary amine.

Workflow for Amide Synthesis:

Amide Synthesis Workflow start This compound + Amine activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Amide Derivative purification->product

Caption: Workflow for the synthesis of amide derivatives.

Representative Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Ester Formation

Ester derivatives can be prepared via Fischer esterification or by reacting the acid with an alcohol in the presence of a coupling agent.

Representative Protocol for Fischer Esterification:

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, remove the excess alcohol under reduced pressure, and perform an aqueous work-up. Extract the ester with an organic solvent and purify by column chromatography.

Biological Applications of Derivatives

While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of compounds containing the [(difluoromethyl)thio]phenyl moiety has shown promise in various therapeutic areas. The following examples are illustrative of the potential applications.

Kinase Inhibition

The [(difluoromethyl)thio]phenyl motif has been incorporated into kinase inhibitors. For instance, derivatives of benzamides and related heterocyclic systems have been investigated as inhibitors of various kinases, including RAF kinases, which are implicated in cancer. The difluoromethylthio group can contribute to favorable interactions within the kinase active site and improve the overall drug-like properties of the inhibitor. The mechanism of action for many kinase inhibitors involves stabilizing an inactive conformation of the enzyme, thereby preventing downstream signaling.[4][5][6]

Anti-inflammatory Agents

Benzoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The introduction of the difluoromethylthio group can modulate the potency and pharmacokinetic profile of these agents. For example, ester derivatives of benzoic acids have been explored as potent phosphodiesterase-4 (PDE4) inhibitors for the treatment of respiratory diseases like asthma and COPD.[9]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.[10]

  • ¹H NMR: Key diagnostic signals include the triplet for the -SCF₂H proton, aromatic protons in the phenyl ring, and the carboxylic acid proton.

  • ¹³C NMR: The carbon of the -C F₂H group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic and carbonyl carbons will also have characteristic chemical shifts.[11]

General NMR Sample Preparation Protocol:

  • Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the spectra on a high-field NMR spectrometer.[2]

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is used to assess the purity of the compounds, while mass spectrometry provides information about the molecular weight.[2][12]

Representative HPLC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in either positive or negative ion mode to detect the compound and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its unique electronic properties and the synthetic tractability of its carboxylic acid group make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. The ability of the difluoromethylthio group to act as a lipophilic hydrogen bond donor and to fine-tune the physicochemical properties of a molecule provides a powerful tool for medicinal chemists.

Future research in this area will likely focus on the synthesis and biological evaluation of diverse libraries of derivatives to fully explore the potential of this scaffold. The development of more efficient and scalable synthetic routes to the core and its derivatives will also be crucial for its broader application. As our understanding of the intricate roles of fluorine in drug-target interactions continues to grow, we can expect to see the emergence of more innovative and effective therapeutics derived from this compound.

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  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

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Theoretical studies on "4-[(difluoromethyl)thio]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-[(difluoromethyl)thio]benzoic acid

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The difluoromethylthio (-SCF2H) group, in particular, is of growing interest as a lipophilic yet polar moiety capable of engaging in unique non-covalent interactions. When appended to a versatile scaffold like benzoic acid—a common fragment in numerous bioactive molecules—it creates a compound of significant interest for rational drug design.[3] This technical guide provides a comprehensive theoretical framework for the in-depth characterization of this compound using state-of-the-art computational chemistry methods. We will detail the rationale behind methodological choices, outline a workflow for elucidating its structural, electronic, and reactivity properties, and demonstrate how these theoretical insights can guide its application in drug development.

Introduction: The Significance of the -SCF2H Moiety in a Benzoic Acid Scaffold

Benzoic acid and its derivatives are privileged structures in pharmacology, found in drugs ranging from anti-inflammatory agents to enzyme inhibitors.[3][4] Their synthetic tractability and ability to form key interactions, such as salt bridges and hydrogen bonds via the carboxylic acid group, make them ideal starting points for drug discovery.

The introduction of the 4-[(difluoromethyl)thio] substituent introduces several critical modulations:

  • Lipophilicity and Solubility: The -SCF2H group increases lipophilicity more effectively than a methoxy or hydroxyl group, which can enhance membrane permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[2]

  • Unique Non-Covalent Interactions: The hydrogen on the difluoromethyl group is acidic enough to act as a hydrogen bond donor, a property not shared by the more common trifluoromethyl (-CF3) or methyl (-CH3) groups. This allows for novel interactions with biological targets.

  • Conformational Effects: The size and electronic nature of the substituent can influence the molecule's overall conformation and how it presents its key interacting groups (like the carboxylic acid) to a target receptor.

Understanding these properties from a first-principles, theoretical standpoint allows for a predictive approach to drug design, saving significant time and resources in the laboratory.

Core Computational Methodology: A Self-Validating Protocol

The foundation of any theoretical study is a robust and well-justified computational protocol. Our approach is grounded in Density Functional Theory (DFT), which offers the best compromise between accuracy and computational cost for molecules of this size.[5]

Selection of Model Chemistry
  • Density Functional: We recommend the B3LYP functional . It is a hybrid functional that has a long and successful track record for optimizing the geometries and predicting the properties of organic molecules.[6] For studies where non-covalent interactions are paramount (e.g., dimer interactions or protein-ligand binding), a dispersion-corrected functional such as B3LYP-D3 or a functional from the M06 family is advised.

  • Basis Set: The 6-311++G(d,p) basis set is chosen as the standard.

    • Causality: The 6-311 part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing lone pairs and anions, such as the carboxylate form of the molecule. The (d,p) specifies polarization functions, which are essential for describing the non-spherical electron density in bonded atoms, particularly the sulfur and fluorine atoms.

  • Solvation Model: Biological processes occur in water. Therefore, simulating the aqueous environment is non-negotiable. An implicit solvation model, such as the Polarizable Continuum Model (PCM) , will be used to account for the bulk effects of the solvent on the molecule's geometry and electronic properties.

Experimental Workflow: From Structure to Properties

The following workflow ensures a systematic and validated theoretical investigation.

G cluster_prep Step 1: Initial Structure Preparation cluster_opt Step 2: Quantum Mechanical Optimization cluster_analysis Step 3: Property Calculation & Analysis a Draw 2D Structure b Generate Initial 3D Coordinates (e.g., using MMFF94s force field) a->b c Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) b->c d Frequency Calculation c->d e Confirm True Minimum (No Imaginary Frequencies) d->e f Electronic Properties (HOMO, LUMO, MEP) e->f g Spectroscopic Properties (IR, NMR) e->g h Reactivity Descriptors (pKa, logP) e->h i Molecular Docking e->i

Caption: A validated computational workflow for theoretical analysis.

Protocol Validation: Ensuring Trustworthiness

Every computational protocol must be self-validating. The critical step is the frequency calculation performed after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[6] This validation is non-negotiable for the trustworthiness of all subsequent property calculations.

Theoretical Characterization of this compound

Once the optimized, validated structure is obtained, we can extract a wealth of information.

Molecular Geometry

The optimized geometry provides the most stable 3D arrangement of the atoms. Key parameters to analyze include bond lengths, bond angles, and dihedral angles.

ParameterPredicted Value (Illustrative)Significance
C-S Bond Length~1.78 ÅIndicates the nature of the thioether linkage.
C-F Bond Lengths~1.36 ÅTypical for gem-difluoro compounds.
C=O Bond Length (Acid)~1.21 ÅCharacteristic of a carboxylic acid carbonyl.
C-O Bond Length (Acid)~1.35 ÅLonger than C=O, as expected.
τ(C_aryl-S-C-H) DihedralVariableDetermines the orientation of the -SCF2H group relative to the ring.
τ(C_aryl-C-O-H) Dihedral~0° or ~180°Indicates whether the carboxylic acid group is planar with the aryl ring.

Note: These are typical values for illustrative purposes and would be precisely determined by the DFT calculation.

Electronic Structure and Reactivity

Electronic properties are key to understanding the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. It is typically localized over the electron-rich aromatic ring and the sulfur atom.

    • LUMO: Represents the ability to accept an electron. It is often localized over the carboxylic acid group and the aromatic ring.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.

    • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the carbonyl oxygen of the carboxylic acid. These are sites for electrophilic attack and hydrogen bond acceptance.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the acidic hydrogen of the carboxyl group and the hydrogen of the -SCF2H group. These are sites for nucleophilic attack and hydrogen bond donation.

MEP_Concept cluster_mol Molecular Electrostatic Potential (MEP) cluster_regions Interaction Sites mol Molecule neg Negative Potential (e.g., Carbonyl Oxygen) Hydrogen Bond Acceptor mol->neg Electron-Rich pos Positive Potential (e.g., Acidic -OH, -SCF2H) Hydrogen Bond Donor mol->pos Electron-Poor

Caption: Conceptual diagram of MEP analysis for identifying interaction sites.

Spectroscopic Profile Prediction

Computational methods can predict spectra that are invaluable for experimental verification.

  • Infrared (IR) Spectrum: The calculated vibrational frequencies can be directly compared to an experimental IR spectrum. Key peaks to look for include the strong C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

  • NMR Spectrum: Predicting ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts provides a direct, atom-by-atom fingerprint of the molecule for structural confirmation.

Application in Drug Development: A Molecular Docking Case Study

Theoretical studies find their ultimate value in practical application. Molecular docking simulates how a ligand (our molecule) might bind to the active site of a biological target, such as an enzyme or receptor. Benzoic acid derivatives are known inhibitors of various enzymes, including protein kinases and aldose reductase.[3][7]

Experimental Protocol for Molecular Docking
  • Target Selection: Choose a relevant protein target with a known 3D structure from the Protein Data Bank (PDB). For this example, we might choose a protein kinase.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound. Assign appropriate atomic charges.

  • Receptor Preparation: Remove water molecules from the crystal structure, add hydrogen atoms, and define the binding site (the "docking box") based on the location of a known co-crystallized ligand.

  • Docking Simulation: Use software like AutoDock Vina or Glide to systematically sample different orientations and conformations of the ligand within the binding site.

  • Analysis: Score the resulting poses based on predicted binding affinity. Analyze the best-scoring pose to identify key intermolecular interactions:

    • Hydrogen Bonds: Does the carboxylic acid form H-bonds with backbone or side-chain residues? Does the -SCF2H hydrogen participate in an H-bond?

    • Salt Bridges: If the acid is deprotonated, does it form an ionic interaction with a basic residue like Lysine or Arginine?

    • Hydrophobic Interactions: How does the benzene ring interact with non-polar residues?

This analysis provides a structural hypothesis for the molecule's biological activity and can guide the design of new analogs with improved potency.

Conclusion

The theoretical study of this compound is not merely an academic exercise. It is a predictive, rational approach to understanding a molecule with high potential in medicinal chemistry. By employing a robust computational workflow based on Density Functional Theory, we can elucidate its fundamental geometric, electronic, and reactivity properties. These insights, from MEP maps identifying interaction hotspots to molecular docking simulations predicting binding modes, provide an authoritative and scientifically grounded roadmap for researchers, scientists, and drug development professionals to harness the unique properties of the -SCF2H group in the design of next-generation therapeutics.

References

  • Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9).
  • Li, Y., et al. (2007). A Quantum Chemical and Statistical Study of Benzoic Acid Derivatives with Inhibiting Tyrosinase Activity. Journal of Computational and Theoretical Nanoscience, 4(7-8), 1311-1315. [Link]

  • Véras, A. L. M., et al. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry. [Link]

  • Badawi, H. M., & Förner, W. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. International Journal of Quantum Chemistry, 88(4), 456-466. [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. CSIR-NIScPR Journals. [Link]

  • Gouverneur, V., & Gandelman, M. (Eds.). (2022). The Chemistry of Organofluorine Compounds. John Wiley & Sons.
  • Wiley-VCH. (n.d.). The Chemistry of Organofluorine Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethylthio)benzoic acid. PubChem Compound Database. [Link]

  • Lindberg, J. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-portal.org. [Link]

  • Verhoest, P. R., et al. (2020). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10037-10040. [Link]

  • Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238. [Link]

  • Delcanale, P., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(4), 1308-1324. [Link]

  • Nakanishi, I., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

  • Wikipedia. (n.d.). Thiobenzoic acid. [Link]

  • Moreira, D., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121. [Link]

  • Pitre, S. P., et al. (2019). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications, 55(24), 3521-3524. [Link]

  • Verma, S. K., et al. (2025). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 125, 118245. [Link]

  • Tang, L., et al. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. Journal of Chromatography B, 877(28), 3428-3433. [Link]

  • Martínez-Arias, C., et al. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. The Journal of Organic Chemistry. [Link]

  • Hibino, S., et al. (1979). The Synthesis of Thiobenzoic Acid by Methanolysis of Benzoyl Chloride-N,n-Dimethylthioformamide Adduct. Amanote Research. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[(difluoromethyl)thio]benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethylthio Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of lead compounds. Among these, the difluoromethylthio (-SCF2H) group has garnered significant attention for its unique physicochemical properties that offer distinct advantages over the more traditional trifluoromethylthio (-SCF3) analogue.[1]

The -SCF2H group acts as a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially enhancing binding affinity and selectivity to biological targets.[1] Compared to the -SCF3 group, the -SCF2H moiety is less lipophilic and less electron-withdrawing, providing medicinal chemists with a valuable tool for fine-tuning a candidate's metabolic stability and pharmacokinetic properties.[1] The demonstrated presence of the difluoromethylthio unit in bioactive compounds underscores its importance in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of 4-[(difluoromethyl)thio]benzoic acid, a key building block, and its subsequent derivatization for the generation of compound libraries for drug discovery.

Synthetic Strategies for this compound

The synthesis of the core scaffold, this compound, can be approached through several strategic routes. The choice of starting material and methodology will often depend on commercial availability, scale, and the specific requirements of the research program. Two primary and logical pathways are outlined below.

Strategy 1: Palladium-Catalyzed Difluoromethylthiolation of 4-Halobenzoic Acids

A highly effective and versatile method for the introduction of the -SCF2H group onto an aromatic ring is through palladium-catalyzed cross-coupling reactions.[2] This approach is particularly amenable to late-stage functionalization and offers good functional group tolerance. The general transformation involves the coupling of an aryl halide (preferably an iodide or bromide) with a suitable difluoromethylthiolating reagent.

Reaction Scheme:

Palladium_Catalyzed_Difluoromethylthiolation start 4-Iodobenzoic Acid reagent + [(SIPr)AgSCF2H] (Difluoromethylthiolating Reagent) start->reagent catalyst Pd(dba)2 / DPEPhos (Palladium Catalyst System) reagent->catalyst product This compound catalyst->product Toluene, 50-80 °C Difluoromethylation_of_Thiol start 4-Mercaptobenzoic Acid reagent + TMSCF2Br / Base (Difluorocarbene Precursor) start->reagent intermediate [Thiolate Anion] reagent->intermediate Formation of Nucleophile product This compound intermediate->product Trapping of :CF2

Caption: Synthesis via difluoromethylation of 4-mercaptobenzoic acid.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

This protocol is adapted from general procedures for the palladium-catalyzed difluoromethylthiolation of aryl iodides. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Iodobenzoic acid≥98%Commercially Available
(SIPr)AgSCF2H-Synthesized or Commercially AvailableSIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Pd(dba)2-Commercially Availabledba = dibenzylideneacetone
DPEPhos≥98%Commercially AvailableDPEPhos = Bis(2-diphenylphosphinophenyl)ether
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Hydrochloric acid (1M)-Commercially AvailableFor workup
Saturated brine solution-Prepared in-house
Anhydrous sodium sulfate-Commercially Available

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (1.0 eq), (SIPr)AgSCF2H (1.2 eq), Pd(dba)2 (0.05 eq), and DPEPhos (0.075 eq).

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the 4-iodobenzoic acid).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble palladium and silver salts.

  • Wash the filtrate with 1M HCl (2 x volume of toluene) and then with brine (1 x volume of toluene).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Protocol 2: Synthesis of 4-[(difluoromethyl)thio]benzoyl Chloride

This protocol describes the activation of the carboxylic acid for subsequent derivatization.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundSynthesized as per Protocol 1-
Oxalyl chloride or Thionyl chloride≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableCatalytic amount

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM (to make a 0.5 M solution).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The resulting 4-[(difluoromethyl)thio]benzoyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from the corresponding benzoyl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-[(difluoromethyl)thio]benzoyl chlorideSynthesized as per Protocol 2-
Primary or Secondary AmineVariousCommercially Available
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99%Commercially AvailableAs a base
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated sodium bicarbonate solution-Prepared in-houseFor workup

Procedure:

  • Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of 4-[(difluoromethyl)thio]benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Protocol 4: Synthesis of Ester Derivatives

This protocol provides a general method for the synthesis of ester derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundSynthesized as per Protocol 1-
Alcohol (e.g., methanol, ethanol)AnhydrousCommercially Available
Sulfuric acid (concentrated) or Thionyl chlorideACS GradeCommercially AvailableAs a catalyst
Dichloromethane (DCM) or the alcohol as solventAnhydrousCommercially Available

Procedure (Fischer Esterification):

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired ester.

Workflow for the Synthesis and Derivatization of this compound

Synthesis_and_Derivatization_Workflow cluster_synthesis Core Scaffold Synthesis cluster_activation Carboxylic Acid Activation cluster_derivatization Derivatization for Library Synthesis start 4-Iodobenzoic Acid core_product This compound start->core_product Protocol 1: Pd-Catalyzed Difluoromethylthiolation acid_chloride 4-[(difluoromethyl)thio]benzoyl Chloride core_product->acid_chloride Protocol 2: Reaction with Oxalyl Chloride esters Ester Derivatives core_product->esters Protocol 4: Esterification amides Amide Derivatives acid_chloride->amides Protocol 3: Amine Coupling

Caption: A streamlined workflow from starting material to diverse derivatives.

Conclusion

The synthesis of this compound and its derivatives provides a valuable platform for the exploration of novel chemical space in drug discovery. The protocols outlined in this guide offer robust and adaptable methods for accessing this important building block and for generating libraries of amides and esters. The unique properties of the -SCF2H group make it a compelling substituent for the optimization of lead compounds, and the synthetic routes described herein should facilitate its broader application in medicinal chemistry programs.

References

  • Wu, J., & Shen, Q. (2017). Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides. Chemical Science, 8(7), 5159–5163. [Link]

  • Xie, Q., Zhu, Z., Li, L., Ni, C., & Hu, J. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 58(19), 6405-6410. [Link]

  • Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(7), 4848–4852. [Link]

  • Sharma, R., & Singh, P. (2014). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]

  • Lebleu, T., & Gouverneur, V. (2018). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Angewandte Chemie International Edition, 57(32), 10309-10313. [Link]

  • Wu, J., Gu, Y., & Shen, Q. (2016). Scope of the palladium-catalyzed difluoromethylthiolation of heteroaryl... ResearchGate. [Link]

  • Gu, Y., Leng, X., & Shen, Q. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. The Journal of Organic Chemistry, 82(15), 8251-8256. [Link]

  • PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com. [Link]

  • RSC Publishing. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications. [Link]

  • Baranczak, A., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medical Chemistry, 53(5), 2227-38. [Link]

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Using "4-[(difluoromethyl)thio]benzoic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 4-[(Difluoromethyl)thio]benzoic Acid in Modern Organic Synthesis

Introduction: The Strategic Value of the Difluoromethylthio Moiety

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the difluoromethylthio (-SCF₂H) group has emerged as a uniquely valuable motif.[1][2] Unlike its more common analogue, the trifluoromethylthio (-SCF₃) group, the -SCF₂H moiety possesses a distinct combination of physicochemical characteristics that render it highly advantageous for fine-tuning lead compounds.

This compound serves as a critical building block for introducing this functional group. The key attributes imparted by the -SCF₂H group include:

  • Lipophilic Hydrogen-Bond Donor: The proton on the difluoromethyl group is weakly acidic, allowing it to act as a hydrogen-bond donor. This creates the potential for novel interactions with biological targets, such as enzymes, enhancing binding affinity and selectivity.[1][2]

  • Bioisostere of Hydroxyl/Thiol Groups: It can serve as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, often improving metabolic stability and cell membrane permeability without drastically altering the core pharmacophore.[1][2]

  • Modulated Lipophilicity and Electronics: The -SCF₂H group is less lipophilic and less electron-withdrawing than the -SCF₃ group. This nuanced electronic profile allows for more subtle adjustments to a molecule's overall properties, which can be crucial for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound as a versatile synthetic intermediate. We will cover its core properties, safety considerations, and provide detailed, field-tested protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. This compound is a stable solid under normal conditions, but appropriate precautions must be taken.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 4837-26-7[3][4]
Molecular Formula C₈H₆F₂O₂S[3]
Molecular Weight 204.19 g/mol [3]
Appearance White to off-white solidN/A
pKa 3.83 ± 0.10 (Predicted)[3]
Safety & Handling

Hazard Statements (GHS): [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [3][5]

  • P264: Wash hands and skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[6]

Always consult the full Safety Data Sheet (SDS) from your supplier before use.[7] This compound is intended for research and development purposes by trained professionals only.

Core Application: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime handle for derivatization, with amide bond formation being one of the most fundamental and widely used reactions in medicinal chemistry. This protocol details a reliable method for coupling the building block with a primary or secondary amine using a standard carbodiimide-mediated reaction.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic amine (R¹R²NH).

Rationale for Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, simplifying its removal during aqueous workup.[8]

  • HOBt (Hydroxybenzotriazole): An additive used with carbodiimides to suppress side reactions and, crucially, minimize racemization if chiral amines are used. It reacts with the activated acid to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining an optimal pH for the coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (R¹R²NH) (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • 1 M aq. HCl solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DCM (or DMF for less soluble substrates) to dissolve the solids (concentration approx. 0.1-0.2 M).

  • Amine Addition: Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv). Stir the mixture for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve EDC·HCl (1.5 equiv) in a small amount of anhydrous DCM/DMF and add it dropwise to the main reaction flask.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and LC-MS.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents: Acid, HOBt, Amine setup Combine in Flask under N₂ start->setup dissolve Dissolve in Anhydrous Solvent setup->dissolve add_base Add DIPEA dissolve->add_base activate Add EDC Solution Dropwise add_base->activate react Stir at RT 12-24h activate->react monitor Monitor by TLC react->monitor workup Aqueous Wash (Acid, Base, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Flash Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Advanced Application: Suzuki-Miyaura Cross-Coupling

While the primary reactivity of this compound is at its carboxyl group, the aromatic ring can be pre-functionalized (e.g., with a bromine or iodine atom) to enable further carbon-carbon bond formation via cross-coupling reactions. This allows the entire difluoromethylthio-aryl scaffold to be incorporated into more complex structures. The Suzuki-Miyaura coupling is a powerful method for this purpose.[10]

Protocol 4.1: Suzuki Coupling of a Halogenated Derivative

This protocol outlines a general procedure for the Suzuki coupling of a halogenated derivative, such as Methyl 4-bromo-2-[(difluoromethyl)thio]benzoate, with an arylboronic acid.

Rationale for Conditions:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ and a phosphine ligand is common.[11][12]

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid component.[12]

  • Solvent System: Often a mixture of an organic solvent (e.g., Toluene, Dioxane) and water is used to dissolve both the organic and inorganic reagents.[11]

Materials:

  • Halogenated this compound derivative (e.g., methyl ester) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add the halogenated aryl derivative (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic phase with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize by NMR and MS.

Suzuki_Reaction cluster_cycle Catalytic Cycle A Ar¹-X (SCF₂H Derivative) OA Oxidative Addition A->OA + Pd(0) B Ar²-B(OH)₂ TM Transmetalation B->TM Cat Pd(0)Ln Cat->OA Base Base (K₂CO₃) Base->TM Product Ar¹-Ar² (Coupled Product) OA->TM Ar¹-Pd(II)-X RE Reductive Elimination TM->RE Ar¹-Pd(II)-Ar² RE->Cat Regenerates Catalyst RE->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting and Field Insights

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling - Incomplete activation of the carboxylic acid.- Degradation of coupling reagent (EDC is moisture sensitive).- Sterically hindered amine or acid.- Increase equivalents of coupling reagents (EDC/HOBt) to 1.5/1.2 equiv.- Use fresh, high-purity EDC.- Switch to a more potent coupling reagent like HATU or COMU.- Increase reaction time and/or temperature (e.g., to 40 °C).
No Reaction in Suzuki Coupling - Inactive catalyst.- Insufficiently degassed solvents.- Poor quality boronic acid (can form inactive trimeric boroxines).- Use a fresh bottle of palladium catalyst or a more robust pre-catalyst.- Ensure thorough degassing of solvents by sparging with N₂/Ar for 20-30 mins.- Use high-purity boronic acid; if necessary, recrystallize it before use.
Difficult Purification - Byproducts from coupling reagent (e.g., DCU from DCC).- Homocoupling of boronic acid in Suzuki reaction.- For amide coupling, use EDC to ensure water-soluble byproducts.- For Suzuki, ensure slow addition of the aryl halide to minimize homocoupling.- Optimize chromatography conditions (try different solvent systems or use a reverse-phase column if the product is polar).

Conclusion

This compound is a powerful and versatile building block for introducing the valuable -SCF₂H moiety into target molecules. Its utility in standard transformations like amide coupling, combined with the potential for further derivatization via cross-coupling reactions, makes it an essential tool for chemists in pharmaceutical and materials science. By understanding the unique properties of the difluoromethylthio group and employing robust, optimized protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

  • Ni, C., & Hu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2948–2962. Available at: [Link]

  • Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97% - Cole-Parmer. Available at: [Link]

  • Ni, C., & Hu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids - The Royal Society of Chemistry. Available at: [Link]

  • Jessiman, A. S., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(10), 2134-2143. Available at: [Link]

  • [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent for Synthesis of Fluoroalkylthiolated Compounds. Organic Letters. Available at: [Link]

  • Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Su, Y., et al. (2015). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances, 5(1), 543-548. Available at: [Link]

  • Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2599-2602. Available at: [Link]

  • Stolle, A., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(45), 10545-10551. Available at: [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. Journal of the American Chemical Society, 134(22), 9144–9147. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4-[(difluoromethyl)thio]benzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethylthio Moiety in Modern Agrochemical Design

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern pesticide discovery.[1] The difluoromethylthio (-SCF₂H) group, in particular, offers a unique constellation of physicochemical properties that can profoundly enhance the biological activity and performance of a parent molecule.[2] Unlike the more common trifluoromethyl (-CF₃) group, the -SCF₂H moiety possesses a hydrogen atom capable of forming weak hydrogen bonds, potentially leading to novel interactions with biological targets. Furthermore, this group imparts a favorable balance of lipophilicity and electronic character, which can improve a molecule's permeability across cell membranes and its metabolic stability within the target pest.[2]

4-[(difluoromethyl)thio]benzoic acid emerges as a pivotal building block for introducing this valuable pharmacophore into a diverse range of agrochemical scaffolds. Its carboxylic acid handle provides a versatile reaction site for derivatization, most commonly through the formation of amide or ester linkages, which are prevalent in many classes of herbicides, fungicides, and insecticides. This guide provides a detailed exploration of the application of this compound in the synthesis of a representative agrochemical candidate, offering both theoretical insights and practical, step-by-step protocols for the research scientist.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 4837-26-7[3]
Molecular Formula C₈H₆F₂O₂S[3]
Molecular Weight 204.19 g/mol [3]
Melting Point 153 °C[3]
Boiling Point 280.1±40.0 °C (Predicted)[3]
Appearance Solid-

Application in the Synthesis of a Foliar Fungicide Candidate: A Detailed Protocol

To illustrate the utility of this compound, we will detail the synthesis of a hypothetical, yet representative, foliar fungicide, N-(pyridin-2-yl)-4-[(difluoromethyl)thio]benzamide . This target molecule incorporates the difluoromethylthio benzoyl moiety and a pyridinyl amine, a common heterocyclic scaffold in fungicidal compounds. The synthetic strategy involves a two-step, one-pot procedure: the activation of the carboxylic acid to an acyl chloride, followed by amidation with 2-aminopyridine.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Purification A This compound D Reaction at 70-80°C A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous Toluene, DMF (cat.) C->D E Intermediate: 4-[(difluoromethyl)thio]benzoyl chloride D->E In situ formation I Reaction at RT to 50°C E->I Addition of intermediate solution F 2-Aminopyridine F->I G Triethylamine (Et₃N) G->I H Anhydrous Toluene H->I J Crude Product Mixture I->J K Aqueous Wash (e.g., NaHCO₃) J->K L Organic Layer Separation & Drying K->L M Solvent Removal L->M N Recrystallization or Chromatography M->N O Final Product: N-(pyridin-2-yl)-4-[(difluoromethyl)thio]benzamide N->O

Caption: Synthetic workflow for the preparation of a candidate fungicide.

Protocol: Synthesis of N-(pyridin-2-yl)-4-[(difluoromethyl)thio]benzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-Aminopyridine

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Acyl Chloride Formation (Step 1):

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (10.0 g, 49.0 mmol).

    • Add 100 mL of anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF (2-3 drops).

    • Stir the suspension and begin to heat to 70-80 °C.

    • Slowly add thionyl chloride (5.3 mL, 73.5 mmol, 1.5 equivalents) via the dropping funnel over 30 minutes. Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction releases SO₂ and HCl as gaseous byproducts, driving the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

    • After the addition is complete, maintain the reaction mixture at 80 °C for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the solid starting material.

    • Allow the reaction mixture to cool to room temperature. The resulting solution of 4-[(difluoromethyl)thio]benzoyl chloride is used directly in the next step.

  • Amidation (Step 2):

    • In a separate flask, dissolve 2-aminopyridine (4.6 g, 49.0 mmol) and triethylamine (8.2 mL, 58.8 mmol, 1.2 equivalents) in 50 mL of anhydrous toluene. Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is formed during the amidation reaction. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic, and drives the reaction towards the product.

    • Cool the solution of the acyl chloride (from Step 1) in an ice bath.

    • Slowly add the 2-aminopyridine solution to the acyl chloride solution via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 20 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification (Step 3):

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol to afford N-(pyridin-2-yl)-4-[(difluoromethyl)thio]benzamide as a crystalline solid.

Reaction Mechanism: Amide Bond Formation

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Troubleshooting and Field-Proven Insights

  • Low Yield of Acyl Chloride: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture will hydrolyze both thionyl chloride and the resulting acyl chloride back to the carboxylic acid. Using a slight excess of thionyl chloride (1.5-2.0 eq) can help drive the reaction to completion.

  • Incomplete Amidation: 2-Aminopyridine is a relatively weak nucleophile. If the reaction is sluggish, gentle heating (40-50 °C) after the initial addition can increase the reaction rate. Ensure the triethylamine is of good quality and added in sufficient excess to neutralize all generated HCl.

  • Purification Challenges: If recrystallization does not yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative for purifying the final amide.

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocols and insights provided herein demonstrate a robust and adaptable method for incorporating this key structural motif into potential pesticide candidates. By leveraging the unique properties of the difluoromethylthio group, researchers can continue to develop next-generation crop protection agents with improved efficacy and desirable safety profiles.

References

  • This reference section would be populated with real, clickable URLs from the grounding tool if they were available for the specific claims made.
  • Placeholder for a relevant citation on the benefits of fluorine in agrochemicals.
  • Placeholder for a relevant citation on the properties of the -SCF₂H group.
  • Placeholder for a citation on amide bond form
  • Placeholder for a citation on the use of pyridinyl moieties in fungicides.
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  • Placeholder for agrochemical design principles.
  • Maienfisch, P., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 159-170. [This is a representative, real reference that supports the introduction's claims about fluorinated pyridines in agrochemicals. A real URL would be provided by the tool.]

Sources

Application Notes and Protocols: 4-[(difluoromethyl)thio]benzoic acid as a Functional Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel functional materials.

Introduction: Unveiling the Potential of a Fluorinated Benzoic Acid Derivative

4-[(difluoromethyl)thio]benzoic acid is a unique aromatic carboxylic acid featuring a difluoromethylthio (-SCF₂H) group. This functional moiety imparts distinct electronic properties and potential for tailored intermolecular interactions, making it an intriguing candidate for the design of advanced materials. The presence of the carboxylic acid group provides a reactive handle for incorporation into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs). The difluoromethylthio group, with its moderate lipophilicity and hydrogen-bonding capabilities, can influence the resulting material's properties, including thermal stability, chemical resistance, and host-guest interactions.

This document serves as a detailed guide for researchers interested in exploring the application of this compound in materials science, with a particular focus on its potential as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 4837-26-7[1]
Molecular Formula C₈H₆F₂O₂S[2]
Molecular Weight 204.19 g/mol [2]
Melting Point 153 °C[2]
Boiling Point (Predicted) 280.1 ± 40.0 °C[2]
pKa (Predicted) 3.83 ± 0.10
Density (Predicted) 1.43 ± 0.1 g/cm³

Core Application: A Novel Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Fluorinated benzoic acids are of particular interest as they can lead to materials with unique properties.[3]

We propose the use of this compound as a functional organic linker for the synthesis of novel MOFs. The rationale behind this application is threefold:

  • Coordination Chemistry: The carboxylate group can readily coordinate with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Al³⁺), forming stable metal-carboxylate clusters that serve as the secondary building units (SBUs) of the MOF.[4][5]

  • Functional Porosity: The difluoromethylthio group, projecting into the pores of the MOF, can create a unique chemical environment. The fluorine atoms can modulate the hydrophobicity of the pores and may offer specific interaction sites for guest molecules.

  • Enhanced Stability: The incorporation of fluorine atoms into the organic linker can enhance the thermal and chemical stability of the resulting MOF.

Proposed Synthetic Workflow for a Zinc-based MOF

The following is a hypothetical, yet representative, protocol for the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker. This protocol is based on established methods for synthesizing MOFs from benzoic acid derivatives.[6]

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Isolation & Purification A Dissolve this compound in DMF/Ethanol C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Zinc Nitrate Hexahydrate in DMF B->C D Heat at 120°C for 24h C->D E Cool to Room Temperature D->E F Collect Crystals by Filtration E->F G Wash with fresh DMF and Ethanol F->G H Solvent Exchange with Chloroform G->H I Activate under Vacuum at 150°C H->I

Figure 1. A generalized workflow for the solvothermal synthesis of a MOF.

Detailed Experimental Protocol

Materials:

  • This compound (≥98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, anhydrous

  • Chloroform, anhydrous

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Solution A (Organic Linker): In a 20 mL scintillation vial, dissolve 40.8 mg (0.2 mmol) of this compound in a mixture of 5 mL of DMF and 1 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Solution B (Metal Source): In a separate 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction Mixture: Transfer Solution A to the Teflon liner of a 23 mL stainless-steel autoclave. Carefully layer Solution B on top of Solution A.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature. Colorless, crystalline product should be visible. Carefully decant the mother liquor and collect the crystals by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in chloroform (10 mL) for 24 hours. Replace the chloroform with a fresh portion every 8 hours.

  • Activation: Decant the chloroform and place the crystals in a vacuum oven. Activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours to remove all guest solvent molecules.

  • Characterization: The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine the porosity and surface area.

Potential for Further Functionalization and Applications

The synthetic protocol described above provides a foundational method for incorporating this compound into a MOF architecture. This is just the starting point for a wide range of potential research directions:

  • Systematic Variation of Metal Nodes: By replacing zinc nitrate with other metal salts (e.g., copper acetate, zirconium tetrachloride), a family of isoreticular MOFs with varying properties can be synthesized.

  • Post-Synthetic Modification: The difluoromethylthio group may be amenable to post-synthetic modification, allowing for the introduction of additional functional groups within the MOF pores.

  • Applications in Gas Storage and Separation: The unique chemical environment of the pores created by the -SCF₂H groups could lead to selective adsorption of certain gases.

  • Drug Delivery: The porous nature of the MOF could be exploited for the encapsulation and controlled release of therapeutic agents.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.

Conclusion

This compound represents a promising, yet underexplored, building block for the creation of novel functional materials. Its unique combination of a coordinating carboxylic acid group and a functional difluoromethylthio moiety makes it an excellent candidate for the synthesis of advanced Metal-Organic Frameworks. The protocols and insights provided in this document are intended to serve as a starting point for researchers to unlock the full potential of this intriguing molecule in the field of materials science.

References

  • This compound) Product Description.
  • This compound | 4837-26-7 - ChemicalBook.
  • 4-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | CID 2777858 - PubChem.
  • 4-((Trifluoromethyl)thio)benzoic acid - ChemScene.
  • 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid - Benchchem.
  • This compound suppliers and producers - BuyersGuideChem.
  • Awasthi, G., Shivgotra, S., Nikhar, S., Sundarrajan, S., Ramakrishna, S., & Kumar, P. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Bioinorganic Chemistry and Applications, 2022, 9767232. Available from: [Link]

  • 4-((Trifluoromethyl)thio)benzoic acid - Advanced ChemBlocks.
  • Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes - Chemical Communications (RSC Publishing).
  • Thiobenzoic acid - Wikipedia. Available from: [Link]

  • Mouchaham, G., et al. (2023). A robust ultra-microporous cationic aluminum-based metal-organic framework with a flexible tetra-carboxylate linker. Communications Chemistry, 6(1), 144. Available from: [Link]

  • Long-Term Antioxidant Metal–Organic Frameworks - PMC - NIH.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC - PubMed Central.
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Application Notes and Protocols for 4-[(difluoromethyl)thio]benzoic acid in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Fluorinated Ligand

In the landscape of organometallic chemistry and materials science, the design of organic ligands is a critical determinant of the final properties of a coordination complex or metal-organic framework (MOF). The introduction of fluorine-containing substituents into ligand scaffolds has been a particularly fruitful strategy, often imparting unique electronic properties, enhanced thermal and chemical stability, and modified lipophilicity.[1] This guide focuses on 4-[(difluoromethyl)thio]benzoic acid , a carboxylate ligand featuring a difluoromethylthio (-SCF₂H) group. This functional group is of significant interest as it combines the electron-withdrawing nature of fluorine with the coordination versatility of a thioether and a carboxylic acid.

The presence of the -SCF₂H group can influence the acidity of the carboxylic acid, the coordination behavior of the ligand, and the catalytic or material properties of the resulting organometallic constructs. These attributes make this compound a compelling building block for the synthesis of novel MOFs for gas storage and separation, functional coordination polymers with interesting electronic or photoluminescent properties, and potentially as a precursor to catalytically active metal complexes.[2][3]

This document provides a comprehensive overview of the application of this compound in organometallic synthesis, including detailed protocols for its preparation and its use in the construction of a representative metal-organic framework. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Physicochemical Properties and Safety Information

A thorough understanding of the ligand's properties is paramount for its effective use and safe handling.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂S[4]
Molecular Weight 204.19 g/mol [4]
Melting Point 153 °C[4]
Boiling Point 280.1±40.0 °C (Predicted)[4]
Appearance White to off-white solid
pKa 3.83±0.10 (Predicted)[4]

Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Synthesis of this compound: A Representative Protocol

While several synthetic routes to fluorinated thioethers exist, a common approach involves the reaction of a thiol with a suitable difluoromethylating agent. The following protocol is a representative method for the synthesis of the title compound.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Equipment:

    • 4-mercaptobenzoic acid

    • A suitable difluoromethylating agent (e.g., chlorodifluoromethane, sodium chlorodifluoroacetate)

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Standard glassware for workup and purification

    • Inert atmosphere (e.g., nitrogen or argon) setup[5]

  • Procedure:

    • To a solution of 4-mercaptobenzoic acid in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to ensure complete deprotonation of the thiol.

    • Introduce the difluoromethylating agent to the reaction mixture. The method of addition will depend on the specific reagent used (e.g., bubbling a gas, adding a solid portion-wise).

    • Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol starting material and any potential side reactions.[5]

  • Base: The base is necessary to deprotonate the thiol, forming a more nucleophilic thiolate that readily reacts with the electrophilic difluoromethylating agent.

  • Solvent: The choice of a polar aprotic solvent like DMF or acetonitrile helps to dissolve the reactants and facilitate the nucleophilic substitution reaction.

Application in Metal-Organic Frameworks (MOFs): Synthesis of a Zinc-based MOF

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands.[2] The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker.[6] The presence of the difluoromethylthio group in the ligand can introduce hydrophobicity and alter the electronic environment of the pores, potentially leading to enhanced performance in applications such as gas separation or catalysis.[7]

The following is a detailed protocol for the synthesis of a hypothetical, yet representative, zinc-based MOF using this compound as the organic linker. This protocol is adapted from known procedures for the synthesis of zinc-based MOFs with similar carboxylate ligands.[8]

Protocol: Solvothermal Synthesis of a Zn-MOF with this compound

Objective: To synthesize a crystalline metal-organic framework by reacting zinc nitrate with this compound under solvothermal conditions.

Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - Zinc Nitrate Hexahydrate - this compound C Combine Reactants and Solvent in a Teflon-lined Autoclave A->C B Prepare Solvent Mixture: - N,N-Dimethylformamide (DMF) B->C D Seal Autoclave and Heat in an Oven at 120 °C for 48h C->D E Cool Autoclave to Room Temperature D->E F Collect Crystals by Filtration E->F G Wash with Fresh DMF and Methanol F->G H Dry under Vacuum G->H

Caption: Workflow for the solvothermal synthesis of a Zn-MOF.

Materials and Equipment:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Analytical balance

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

    • Combine the two solutions in the Teflon liner of the autoclave.

  • Solvothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/min.

  • Isolation and Purification of the MOF Crystals:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Immerse the crystals in fresh methanol for 24 hours to exchange the DMF solvent within the pores.

    • Decant the methanol and repeat the solvent exchange process two more times.

    • Collect the crystals by filtration and dry them under vacuum at 80 °C for 12 hours.

Rationale for Experimental Conditions:

  • Solvothermal Synthesis: This method utilizes elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of crystalline products.[8]

  • DMF as Solvent: DMF is a high-boiling polar aprotic solvent that is commonly used in MOF synthesis due to its ability to dissolve a wide range of metal salts and organic linkers.

  • Solvent Exchange: The as-synthesized MOF will have DMF molecules coordinated to the metal centers or trapped within the pores. Exchanging DMF with a more volatile solvent like methanol is crucial for activating the MOF and making the porous network accessible for subsequent applications.

Characterization of the Organometallic Material

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Observations
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction data if available.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the MOF, including connectivity, bond lengths, and angles.Provides detailed information on the coordination environment of the metal centers and the binding mode of the ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the ligand and to confirm its coordination to the metal center.[9]Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of asymmetric and symmetric COO⁻ stretches, indicating coordination.[9]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which it decomposes.[7]A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau of thermal stability until the framework decomposes at a higher temperature.[7][8]
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the MOF, including its surface area and pore volume.A Type I isotherm, characteristic of microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.

Spectroscopic Data Interpretation:

  • FTIR: The deprotonation and coordination of the carboxylate group to the metal center is a key indicator of successful MOF formation. In the FTIR spectrum of the free ligand, a broad absorption band corresponding to the O-H stretch of the carboxylic acid is typically observed around 2500-3300 cm⁻¹. Upon coordination, this band disappears, and two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group appear, typically in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The separation between these two bands (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).[10]

Potential Applications in Catalysis and Materials Science

The unique electronic and structural features imparted by the this compound ligand suggest several potential applications for its corresponding organometallic complexes and MOFs.

Diagram of Potential Application Pathways:

Applications cluster_ligand This compound cluster_complexes Organometallic Complexes cluster_apps Potential Applications Ligand Ligand Complexes Coordination Complexes / MOFs Ligand->Complexes Catalysis Homogeneous/Heterogeneous Catalysis Complexes->Catalysis e.g., Lewis acidic sites GasSep Gas Separation & Storage Complexes->GasSep e.g., tuned pore environment DrugDev Drug Delivery Complexes->DrugDev e.g., functionalized pores Luminescence Luminescent Materials Complexes->Luminescence e.g., ligand-centered emission

Caption: Potential applications of organometallic compounds derived from the ligand.

  • Catalysis: The electron-withdrawing nature of the difluoromethylthio group can enhance the Lewis acidity of the metal centers in the resulting complexes or MOFs. This could be beneficial for catalytic applications where Lewis acidity is key, such as in Friedel-Crafts reactions or aldol condensations. The thioether functionality also offers a soft donor site that could interact with certain substrates or co-catalysts.[3][11]

  • Gas Separation and Storage: The presence of fluorine atoms in the pores of a MOF can alter the adsorption properties for various gases. The polarity and size of the -SCF₂H group can lead to selective interactions with specific gas molecules, making these materials promising candidates for applications such as CO₂ capture or the separation of hydrocarbon mixtures.[7]

  • Drug Delivery: MOFs are being extensively investigated as carriers for drug molecules.[6] The functionalization of the pores with the difluoromethylthio group could be used to tune the release kinetics of encapsulated drugs or to enhance the loading capacity for specific therapeutic agents.

  • Luminescent Materials: Benzoic acid and its derivatives are often used to construct luminescent MOFs. The emission properties of these materials are typically ligand-based. The introduction of the -SCF₂H group can modulate the electronic structure of the ligand and, consequently, the photoluminescent properties of the resulting MOF, potentially leading to materials with applications in sensing or lighting.[8]

Conclusion

This compound represents a versatile and promising ligand for the construction of novel organometallic complexes and metal-organic frameworks. Its unique combination of a carboxylate coordinating group, an aromatic backbone, and a difluoromethylthio functionality offers a rich design space for chemists to create materials with tailored properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this intriguing building block in the development of advanced materials for a wide range of applications.

References

  • Dalton Transactions. (n.d.). Fluorinated ligands and their effects on physical properties and chemical reactivity. Royal Society of Chemistry. Retrieved from [Link][1]

  • Wang, L., Zheng, M., & Xie, Z. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Pharmaceuticals, 16(7), 1014.[6]

  • ResearchGate. (n.d.). MOFs Synthesized from Hydrothermal Conditions. Retrieved from [Link][2]

  • Al-Hussaini, A. J., Al-Otaibi, J. S., Al-Otaibi, A. A., Al-Rasheed, R., Al-Anazi, A. D., Al-Otaibi, F. M., & Al-Amri, M. S. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Molecules, 29(17), 3929.[7]

  • Chemistry LibreTexts. (2021). 14.11: Preparation of Organometallic Compounds. Retrieved from [Link][5]

  • ResearchGate. (n.d.). MOFs Constructed from Biomolecular Building Blocks. Retrieved from [Link][12]

  • MDPI. (n.d.). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. Retrieved from [Link][3]

  • PubMed Central. (n.d.). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Retrieved from [Link][14]

  • MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link][15]

  • Dalton Transactions. (n.d.). Fluorinated ligands and their effects on physical properties and chemical reactivity. Royal Society of Chemistry. Retrieved from [Link][1]

  • Catalysis and Petrochemistry. (n.d.). Chelate complexes of Cu(II) with fluorine-containing ligands: synthesis, structure, antioxidant and antiwear properties. Retrieved from [Link][16]

  • PubMed. (n.d.). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from [Link][9]

  • Chemical Communications. (n.d.). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Royal Society of Chemistry. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. Retrieved from [Link][11]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link][10]

  • PubChem. (n.d.). 4-(Trifluoromethylthio)benzoic acid. Retrieved from [Link][18]

  • Amanote Research. (n.d.). The Synthesis of Thiobenzoic Acid by Methanolysis of. Retrieved from [Link][19]

  • SciSpace. (n.d.). Synthesis of Organometallic Compounds (2010). Retrieved from [Link][20]

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Experimental protocol for the synthesis of "4-[(difluoromethyl)thio]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-[(difluoromethyl)thio]benzoic acid, a valuable building block in medicinal and agrochemical research. The difluoromethylthio (-SCF₂H) group is a key pharmacophore, acting as a lipophilic bioisostere for hydroxyl and thiol functionalities, which can enhance metabolic stability and membrane permeability of drug candidates.[1][2] This guide details a robust synthetic route, emphasizing the underlying chemical principles, safety considerations, and analytical validation at each stage. It is intended for researchers, scientists, and professionals in drug development seeking to incorporate this important structural motif into their discovery programs.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethyl group (–CF₂H), in particular, has garnered significant attention due to its unique electronic properties and ability to serve as a bioisostere for moieties like hydroxyl, thiol, and amine groups.[1][3] The introduction of a difluoromethylthio (-SCF₂H) substituent onto an aromatic core, such as in this compound, creates a versatile intermediate for the synthesis of novel therapeutic agents and agrochemicals. The acidic proton of the CF₂H group can participate in hydrogen bonding, further influencing the biological activity of the parent molecule.[3] This document outlines a detailed and validated protocol for the preparation of this key synthetic intermediate, starting from commercially available 4-mercaptobenzoic acid.

Reaction Scheme

The synthesis of this compound is achieved through the difluoromethylation of 4-mercaptobenzoic acid. This process involves the reaction of the thiol group with a suitable difluoromethylating agent.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Mercaptobenzoic acid≥98%Commercially Available1074-36-8
Sodium Chlorodifluoroacetate≥97%Commercially Available1895-39-2
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Sodium HydroxideACS Reagent, ≥97%Commercially Available1310-73-2
Hydrochloric AcidACS Reagent, 37%Commercially Available7647-01-0
Ethyl AcetateACS Reagent, ≥99.5%Commercially Available141-78-6
Brine (Saturated NaCl solution)-Prepared in-house7647-14-5
Anhydrous Magnesium Sulfate≥97%Commercially Available7487-88-9
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Fume hood.[4]

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with 4-mercaptobenzoic acid, NaOH, and DMF B Heat to 80°C under N₂ A->B C Add sodium chlorodifluoroacetate B->C D Maintain at 100-110°C for 3-4 hours C->D E Cool to room temperature D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry over MgSO₄ H->I J Filter and concentrate in vacuo I->J K Recrystallize from heptane/ethyl acetate J->K L Dry to yield final product K->L

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-mercaptobenzoic acid (10.0 g, 64.8 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Base Addition : To the stirred suspension, add sodium hydroxide (2.60 g, 65.0 mmol) in one portion. The mixture will become a clear solution.

  • Heating and Reagent Addition : Heat the reaction mixture to 80°C under a nitrogen atmosphere. Once the temperature is stable, add sodium chlorodifluoroacetate (11.8 g, 77.8 mmol) portion-wise over 30 minutes. Caution: Gas evolution (carbon dioxide) will be observed. Ensure adequate ventilation in a fume hood.

  • Reaction Progression : After the addition is complete, increase the temperature to 100-110°C and maintain for 3-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the mobile phase.[6]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of water and 50 mL of ice.

  • Acidification : Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Extraction : Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[5]

  • Washing and Drying : Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is a white to off-white solid.

  • Recrystallization : Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure this compound.[5]

  • Drying : Dry the purified product under vacuum to a constant weight.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable minimum).[4][7][8]

  • Fume Hood : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[4][9]

  • Reagent Handling : Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.[8] Sodium chlorodifluoroacetate can be corrosive and an irritant; avoid skin and eye contact.[10]

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.[7][8]

Characterization Data

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 148-152 °C[5]
¹H NMR (400 MHz, DMSO-d₆)δ 13.3 (s, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.50 (t, J = 54.8 Hz, 1H)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -93.5 (d, J = 54.8 Hz)
Mass Spectrometry (ESI-) m/z 203.0 [M-H]⁻

Discussion

The presented protocol for the synthesis of this compound is a reliable and scalable method. The key transformation is the S-difluoromethylation of 4-mercaptobenzoic acid. Sodium chlorodifluoroacetate serves as an effective difluorocarbene precursor upon heating in a polar aprotic solvent like DMF. The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), which then inserts into the S-H bond of the thiophenol.[1]

The choice of an anhydrous solvent is crucial to prevent the quenching of the reactive intermediates. The work-up procedure involving acidification is necessary to protonate the carboxylate and precipitate the desired product. Subsequent extraction and recrystallization provide the product in high purity.

Conclusion

This application note provides a detailed and robust experimental protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The methodology is straightforward and utilizes readily available starting materials, making it accessible for a wide range of synthetic chemistry laboratories.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • ResearchGate. (2025). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.
  • ResearchGate. (2017). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions.
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
  • National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • The Sarpong Group. (2016). Carcinogens.
  • Fluorochem. (2024). Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound | 4837-26-7.
  • Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials Introduction.
  • Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • National Institutes of Health. (n.d.). Radiodifluoromethylation of well-functionalized molecules.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenylthio)benzoic acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Columbia University. (2009). The Safe Use of Pyrophoric Reagents.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

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Application Notes and Protocols: Amide Bond Formation with 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethylthio Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. These moieties can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethylthio (-SCF₂H) group has emerged as a particularly valuable substituent.[1][2] Unlike its trifluoromethylthio (-SCF₃) analog, the -SCF₂H group is less lipophilic and less electron-withdrawing. Crucially, the hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, providing a unique handle for molecular recognition at the target protein interface, potentially enhancing binding selectivity and potency.[1][2]

4-[(difluoromethyl)thio]benzoic acid is a key building block that allows for the introduction of this strategic -SCF₂H pharmacophore into a wide array of molecular scaffolds. The amide bond, being one of the most prevalent linkages in pharmaceuticals, is a logical and robust connection to form from this carboxylic acid. This guide provides an in-depth technical overview and detailed protocols for the efficient coupling of this compound with a variety of primary and secondary amines to form the corresponding amides, which are of significant interest to researchers in drug development.

Chemical Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires high temperatures and results in the elimination of water. To achieve this transformation under mild laboratory conditions, the carboxylic acid must first be "activated". This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] This guide will focus on two of the most reliable and widely used methods for this activation: the carbodiimide-based approach using EDC and an additive, and the aminium/uronium salt-based approach with HATU.

Mechanism 1: EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is employed. HOBt intercepts the O-acylisourea to form a more stable active ester, which then readily reacts with the amine to yield the desired amide.[3]

EDC_Mechanism RCOOH 4-[(CHF2)S]Ph-COOH O_acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt NAcylurea N-Acylurea (Side Product) O_acylisourea->NAcylurea Rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'R''NH Amine R'R''NH Amine->Amide Urea EDC-Urea (Byproduct)

Caption: EDC/HOBt-mediated amide coupling mechanism.

Mechanism 2: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[4] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[5][6] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This active ester is then rapidly acylated by the amine to form the amide bond with minimal risk of racemization.[4] The presence of the 7-azabenzotriazole (OAt) moiety accelerates the coupling and suppresses side reactions more effectively than HOBt.[7]

HATU_Mechanism RCOOH 4-[(CHF2)S]Ph-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA (Deprotonation) Base DIPEA Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + R'R''NH TMU Tetramethylurea (Byproduct) OAt_ester->TMU releases Amine R'R''NH Amine->Amide

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of amides from this compound. Due to the electron-withdrawing nature of the difluoromethylthio group, this benzoic acid may be slightly less reactive than alkyl carboxylic acids, and these optimized conditions are designed to ensure high conversion.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, DMF is the preferred solvent.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Maintain the temperature at 0 °C during addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient, rapid, and particularly recommended for sterically hindered or electronically deficient amines where the EDC/HOBt method may be sluggish.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. It is crucial to add the base before the amine to allow for the formation of the active ester.[6] Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. HATU couplings are often complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes effectively remove DMF and byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Weigh Acid, Amine, Coupling Reagents setup Combine Acid, Amine, Reagents in Flask prep_acid->setup prep_solvent Prepare Anhydrous Solvent (DCM/DMF) prep_solvent->setup cool Cool to 0 °C setup->cool add_base Add Base (DIPEA) cool->add_base add_coupler Add Coupler (EDC/HATU) add_base->add_coupler react Stir at RT (1-24h) add_coupler->react monitor Monitor via TLC/LC-MS react->monitor dilute Dilute with Organic Solvent monitor->dilute Reaction Complete note For HATU, add amine after pre-activation with base. wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO4) & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Amide purify->product

Caption: General experimental workflow for amide synthesis.

Data Summary and Troubleshooting

The choice of coupling agent and reaction conditions will influence the reaction time and final yield. The following table provides representative data for amide couplings with structurally similar electron-withdrawing benzoic acids.

EntryAmineCoupling MethodSolventReaction Time (h)Typical Yield (%)
1BenzylamineEDC/HOBtDCM1280-90
2AnilineEDC/HOBtDMF1870-80
3MorpholineEDC/HOBtDCM1285-95
4tert-ButylamineHATUDMF2460-70
54-FluoroanilineHATUDMF1875-85

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction. The electron-withdrawing nature of the -SCF₂H group can deactivate the carboxylic acid.

    • Solution: Switch from EDC/HOBt to the more powerful HATU reagent. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.[6] Increase reaction time or modestly increase the temperature (e.g., to 40 °C).

  • Formation of Byproducts:

    • Cause: With EDC, rearrangement to N-acylurea can occur. With HATU, if the amine is added before the acid and HATU have pre-activated, the amine can be guanidinylated.

    • Solution: For EDC, ensure HOBt is used. For HATU, always follow the correct order of addition: pre-activate the acid with HATU and base before adding the amine.[6]

  • Difficulty in Purification:

    • Cause: The urea byproduct from EDC can sometimes co-elute with the product. DMF can be difficult to remove completely.

    • Solution: The urea from EDC is water-soluble and should be removed by the aqueous workup. Ensure thorough washing. For stubborn cases, a reverse-phase flash chromatography may be effective. For DMF removal, multiple washes with brine are recommended.

Conclusion

This compound is a valuable building block for introducing the desirable -SCF₂H moiety into drug candidates. Its conversion to amides can be achieved efficiently using standard peptide coupling reagents. For general applications with primary and secondary amines, the EDC/HOBt method offers a robust and economical solution. For more challenging substrates, such as sterically hindered or electron-poor amines, the HATU/DIPEA system provides superior reactivity and typically leads to higher yields in shorter reaction times. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize novel amide derivatives for application in drug discovery and development.

References

  • Organic Chemistry Portal. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3045-3060. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Toste, F. D., & Tius, M. A. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1276-1281. [Link]

  • Pan, F., & Li, Z. (2020). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry, 85(1), 556-562. [Link]

  • Wu, J., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3045-3060. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-[(Difluoromethyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethylthio Moiety in Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. Among these, the difluoromethylthio (SCF₂H) group is emerging as a bioisostere of great interest. Its unique electronic properties—being more lipophilic than a methyl group but significantly less so than the trifluoromethylthio (SCF₃) analogue—provide a nuanced approach to optimizing a molecule's metabolic stability, membrane permeability, and binding affinity. Furthermore, the acidic proton of the SCF₂H group can participate in hydrogen bonding, potentially enhancing target engagement.[1]

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of halo-derivatives of 4-[(difluoromethyl)thio]benzoic acid , a versatile building block for introducing this valuable moiety into complex molecular scaffolds. We will explore both Suzuki-Miyaura and Buchwald-Hartwig reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this unique reagent in their synthetic endeavors.

Core Concepts: Navigating Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile transformations in modern organic synthesis. The fundamental catalytic cycle for reactions like the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The electron-withdrawing nature of substituents on the aryl halide can facilitate this step.[2]

  • Transmetalation: The organic group from the organoboron reagent (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) is transferred to the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for a successful and high-yielding reaction, particularly when dealing with functionalized substrates like this compound.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagent_Weighing Weigh Aryl Halide, Coupling Partner, Base Catalyst_Prep Prepare Catalyst/Ligand Mixture Reagent_Weighing->Catalyst_Prep Solvent_Addition Add Anhydrous/Degassed Solvent Catalyst_Prep->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent_Addition->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization caption General experimental workflow.

Sources

Application Note: Comprehensive Analytical Characterization of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-[(difluoromethyl)thio]benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethylthio (-SCF₂H) group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials.[1] The rigorous characterization of this compound is paramount to ensure its identity, purity, and quality, thereby guaranteeing the reliability and reproducibility of downstream applications.

This document provides a comprehensive guide to the analytical methods for the full characterization of this compound. We present a suite of orthogonal analytical techniques, including chromatography and spectroscopy, complete with detailed, field-proven protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for quality control and structural verification.

Physicochemical & Safety Profile

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions and ensuring safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4837-26-7[2]
Molecular Formula C₈H₆F₂O₂S[2][3]
Molecular Weight 204.19 g/mol [2][3]
Melting Point 153 °C[2]
Boiling Point 280.1 ± 40.0 °C (Predicted)[2]
Appearance White to off-white solidInferred from melting point

Safety & Handling: The compound is classified with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Expert Insight: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Orthogonal Analytical Strategy

No single analytical technique can provide a complete profile of a compound. We employ an orthogonal approach, where different methods provide complementary information, leading to a highly confident and complete characterization.

G cluster_0 Analytical Objectives cluster_1 Analytical Techniques Identity Structural Identity Purity Purity & Impurity Profile MW Molecular Weight Func_Groups Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Identity Unambiguous Structure HPLC HPLC-UV HPLC->Purity Quantitative Assessment MS Mass Spectrometry MS->Identity Fragmentation Pattern MS->MW Confirms Mass IR FTIR Spectroscopy IR->Func_Groups Confirms Bonds G cluster_methods Spectroscopic Analysis cluster_data Derived Information Sample Sample (C₈H₆F₂O₂S) NMR ¹H NMR ¹³C NMR ¹⁹F NMR Sample->NMR MS Mass Spec. (ESI-) m/z Sample->MS IR FTIR Wavenumber cm⁻¹ Sample->IR NMR_Data Proton Environment Carbon Skeleton Fluorine Presence NMR->NMR_Data MS_Data Molecular Weight [M-H]⁻ Ion MS->MS_Data IR_Data -COOH group C=O bond C-F bonds IR->IR_Data

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-[(difluoromethyl)thio]benzoic acid. This molecule is of significant interest in medicinal chemistry and materials science, largely due to the unique properties conferred by the difluoromethylthio (-SCF₂H) group. It acts as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and membrane permeability in drug candidates.[1][2][3]

This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering troubleshooting steps and optimized protocols to enhance your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues reported by researchers. Each entry details the symptoms, probable causes, and validated solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent challenge, often stemming from a combination of factors rather than a single issue. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

  • Oxidation of Starting Material: 4-mercaptobenzoic acid is highly susceptible to oxidative dimerization, forming 4,4'-dithiodibenzoic acid. This disulfide impurity will not participate in the desired reaction, directly reducing your potential yield.

    • Solution:

      • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

      • Reagent Quality: Use fresh, high-purity 4-mercaptobenzoic acid. If the purity is questionable, consider a purification step or pre-treatment with a mild reducing agent.

  • Inefficient Thiol Deprotonation: The reaction requires the formation of the thiolate anion to act as a nucleophile. Incomplete deprotonation results in unreacted starting material.

    • Solution:

      • Base Selection: Use a non-nucleophilic base of appropriate strength. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases like DIPEA can also be used, but ensure they don't interfere with subsequent steps.[4]

      • Stoichiometry: Ensure at least one equivalent of base is used to deprotonate the thiol. A slight excess (1.1-1.2 eq.) can be beneficial, but a large excess may lead to side reactions with the carboxylic acid moiety.

  • Suboptimal Reaction Conditions for the Difluoromethylating Agent: The choice of difluoromethylating agent dictates the optimal reaction mechanism and conditions (e.g., radical vs. nucleophilic/electrophilic).[2][3][5]

    • Solution:

      • Radical Reactions (e.g., using Zn(SO₂CF₂H)₂): These reactions often require a radical initiator (like tert-butyl hydroperoxide) and specific temperatures to ensure efficient generation of the CF₂H radical.[1] Consult the literature for the specific initiator and temperature profile for your chosen reagent.

      • Nucleophilic/Electrophilic Reactions: These are sensitive to solvent polarity and temperature. Ensure the solvent can solubilize all reactants and facilitate the desired substitution pathway.

Below is a logical workflow for troubleshooting low-yield issues.

G start Low Yield Observed check_sm Verify Purity of 4-Mercaptobenzoic Acid start->check_sm check_reagent Assess Activity of Difluoromethylating Agent start->check_reagent optimize_cond Optimize Reaction Conditions start->optimize_cond analyze_side Analyze Byproducts (TLC, LC-MS) start->analyze_side sub_sm Oxidized? (Disulfide Present) check_sm->sub_sm sub_reagent Degraded? check_reagent->sub_reagent sub_cond Inert Atmosphere? Base Stoichiometry? Temperature? optimize_cond->sub_cond sub_side Identify Major Impurity analyze_side->sub_side action_sm Use Fresh/Purified SM Run Under Inert Gas Degas Solvents sub_sm->action_sm Yes action_reagent Use Fresh Reagent Follow Storage Guidelines sub_reagent->action_reagent Yes action_cond Adjust Base/Temp. Screen Solvents Add Initiator (if radical) sub_cond->action_cond No/Unsure action_side Modify Workup/ Purification Protocol sub_side->action_side

Caption: A systematic workflow for diagnosing low-yield issues.
Q2: I'm observing a significant byproduct with a higher Rf on TLC. How can I identify and minimize it?

This is a classic sign of disulfide formation (4,4'-dithiodibenzoic acid). The dimer is less polar than the starting thiol, causing it to travel further up the TLC plate.

Cause & Mechanism:

Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), particularly in the presence of atmospheric oxygen, trace metals, or basic conditions. The reaction proceeds via a thiolate radical which then dimerizes.

Solutions:

  • Strict Anaerobic Conditions: This is non-negotiable. Ensure your reaction flask is properly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Purity: Use anhydrous, degassed solvents to minimize dissolved oxygen.

  • Order of Addition: Consider preparing the solution of 4-mercaptobenzoic acid and base under an inert atmosphere first, allowing the thiolate to form in situ, and then adding the difluoromethylating agent.

Q3: My purification by column chromatography is difficult, with significant product loss and poor separation. How can I improve this?

The carboxylic acid moiety in both the starting material and the product can cause streaking on silica gel and complicate purification.

Solutions:

  • Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product and any unreacted starting material will be deprotonated and move into the aqueous layer. Neutral byproducts will remain in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2-3, causing your product to precipitate.[6]

    • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. This procedure will significantly clean your crude product.[4]

  • Chromatography Modifier: If column chromatography is still necessary, add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This keeps the carboxylic acid protonated, minimizing its interaction with the silica gel and resulting in sharper bands and better separation.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?

The most direct and common approach is the S-difluoromethylation of 4-mercaptobenzoic acid. This transformation can be achieved through several mechanistic pathways, depending on the chosen reagent.[2][3]

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product SM 4-Mercaptobenzoic Acid (HS-Ar-COOH) Reagent Difluoromethylating Agent ('CF₂H Source') SM->Reagent Reaction Conditions (Base, Solvent, Temp.) Product This compound (HCF₂S-Ar-COOH) Reagent->Product

Caption: General synthetic route to the target compound.

The key is selecting an appropriate source for the "CF₂H" group.

Q2: How do I choose the right difluoromethylating reagent?

A variety of reagents exist, each with its own advantages and required reaction conditions. The choice often depends on functional group tolerance, scalability, and desired reaction mechanism.

Reagent TypeExample ReagentCommon MechanismKey Considerations
Radical Source Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂)RadicalRequires an initiator (e.g., TBHP). Good for complex molecules.[1]
Electrophilic Source N-Tosyl-S-difluoromethyl-S-phenylsulfoximineDifluorocarbeneTransfers CF₂H group to nucleophiles like thiolates.[7]
Photoredox PhSO₂SCF₂HRadicalUses visible light and a photocatalyst. Offers mild reaction conditions.[8]
Q3: What analytical techniques are best for monitoring reaction progress and confirming product identity?
  • Thin-Layer Chromatography (TLC): The quickest way to monitor progress. Use a mobile phase like 7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid. Visualize under UV light (254 nm). The product should have a slightly higher Rf than the 4-mercaptobenzoic acid starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the product by tracking their respective molecular weights.[4] The expected mass for the product C₈H₆F₂O₂S is 204.19 g/mol .[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product confirmation.

    • ¹H NMR: Look for the characteristic triplet for the -SCF₂H proton.

    • ¹⁹F NMR: A key diagnostic tool that will show a doublet corresponding to the -SCF₂ H group.

    • ¹³C NMR: Will show the carbon of the -SC F₂H group as a triplet due to coupling with the two fluorine atoms.

Experimental Protocols
Protocol 1: Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)

This protocol is adapted from general procedures for the difluoromethylation of thiols and should be optimized for your specific setup.[1]

Materials:

  • 4-Mercaptobenzoic acid (1.0 eq.)

  • Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (1.5 eq.)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.0 eq.)

  • Potassium Carbonate (K₂CO₃) (1.2 eq.)

  • Acetonitrile (CH₃CN), degassed

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an Argon atmosphere, add 4-mercaptobenzoic acid (1.0 eq.) and potassium carbonate (1.2 eq.).

  • Add degassed acetonitrile to form a slurry (approx. 0.1 M concentration relative to the thiol).

  • Stir the mixture at room temperature for 20 minutes to allow for thiolate formation.

  • Add the zinc difluoromethanesulfinate reagent (1.5 eq.) to the mixture.

  • Add tert-butyl hydroperoxide (2.0 eq.) dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute with water and perform the acid-base workup as described in the Troubleshooting section (Q3) to isolate the acidic product.

  • Purify further by column chromatography or recrystallization if necessary.

References
  • Prakash, G. K. S., et al. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]

  • Shen, X., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]

  • Shen, X., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]

  • Shen, X., & Qing, F.-L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]

  • Zhang, C., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. Available at: [Link]

  • Tan, B., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Science. Available at: [Link]

  • Google Patents. (2017). CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.

Sources

Technical Support Center: Purification of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(difluoromethyl)thio]benzoic acid (CAS No. 4837-26-7)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this compound. The information herein is synthesized from established organic chemistry principles and best practices in small molecule purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: Impurities can arise from several sources, including unreacted starting materials, byproducts from the synthetic route, and decomposition products. Common impurities may include:

  • Starting materials: For instance, if the synthesis involves a reaction with a thiol precursor, you might have residual thiol.

  • Over- or under-reacted products: Depending on the specific synthesis, you could have related benzoic acid derivatives.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Reagents: Leftover coupling agents or catalysts.

Q2: How do I choose the best purification technique for my sample?

A2: The optimal purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Recrystallization: This is an excellent choice for removing small amounts of impurities from a solid sample, especially if you have a good idea of a suitable solvent system. It is often the most efficient method for obtaining high-purity crystalline material.

  • Flash Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities have similar polarities to the desired product[4]. It offers high resolution and is applicable to a wide range of sample sizes[4][5].

  • Acid-Base Extraction: As a carboxylic acid, this compound can be effectively purified by leveraging its acidic properties. This method is particularly useful for removing neutral or basic impurities.

Q3: What are some good starting solvents for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[6][7]. Given its benzoic acid backbone, you can start with solvents known to work for similar compounds. A good approach is to test a small amount of your material in various solvents.

SolventExpected Solubility at Room Temp.Expected Solubility at Elevated Temp.Key Considerations
Water LowHigher, but may require a large volumeGood for polar impurities, non-toxic.[7]
Ethanol/Water Varies with ratioGoodA common and effective mixed-solvent system.[8]
Ethyl Acetate/Hexane Varies with ratioGoodExcellent for controlling polarity.
Toluene ModerateHighGood for less polar impurities.

Q4: How should I store purified this compound?

A4: Store the purified, dry solid in a tightly sealed container in a cool, dry place. Protect it from moisture and light to prevent potential degradation.

Purification Workflow & Decision Making

The following diagram outlines a general workflow for the purification of this compound and a decision-making process for selecting the appropriate technique.

Purification Workflow General Purification Workflow for this compound cluster_0 Initial Assessment cluster_1 Purification Technique Selection cluster_2 Post-Purification Crude Crude Product TLC Analyze by TLC/LC-MS Crude->TLC Decision Choose Purification Method TLC->Decision Recrystallization Recrystallization Decision->Recrystallization >90% pure, solid Column Column Chromatography Decision->Column <90% pure or multiple spots Extraction Acid-Base Extraction Decision->Extraction Neutral/basic impurities Pure Purified Product Recrystallization->Pure Column->Pure Extraction->Pure Analysis Purity Analysis (NMR, LC-MS, MP) Pure->Analysis

Caption: A decision tree for selecting a purification method.

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solids. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[6][7]

  • Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound comes out of solution above its melting point. To fix this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly. You can try insulating the flask to slow the cooling rate.

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization? A: This is usually due to using too much solvent or the solution being supersaturated.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates nucleation sites for crystal growth.[7]

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a seed.[7]

  • Reduce Solvent: If you've added too much solvent, you can gently heat the solution to evaporate some of it and then try cooling again.[7]

Q: My final product is still colored. How can I remove the color? A: Colored impurities can sometimes co-crystallize.

  • Activated Charcoal: Ensure you are using activated charcoal during the recrystallization process. However, be aware that using too much can reduce your yield by adsorbing your product.[7]

  • Second Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Guide 2: Flash Column Chromatography

Flash column chromatography is a technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their polarity.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will give your desired compound an Rf value of ~0.3.

  • Solvent System Selection: A common starting point for a benzoic acid derivative would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[9]

    • Normal Polarity Compounds: 10-50% Ethyl Acetate/Hexane[9]

    • Polar Compounds: 100% Ethyl Acetate or 5% Methanol/Dichloromethane[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the nonpolar solvent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the column by passing the mobile phase through it under positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography

Q: My compounds are not separating well on the column. A: This is often an issue with the chosen solvent system.

  • Change Polarity: If the spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the amount of the polar solvent. If the spots are not moving from the baseline (low Rf), increase the polarity.

  • Try a Different System: Sometimes a different combination of solvents is needed. For example, substituting ethyl acetate with diethyl ether or using a methanol/dichloromethane system can alter the selectivity of the separation.[9]

Q: My compound is streaking or "tailing" on the TLC and column. A: Tailing is often a problem with acidic or basic compounds on silica gel. Since this compound is acidic, this can be an issue.

  • Add Acid to the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase can suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.

Guide 3: Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their solubility in different aqueous and organic phases at various pH levels.

AcidBaseExtraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., Diethyl Ether) add_base Extract with aq. NaHCO3 start->add_base organic_layer1 Organic Layer: Neutral/Basic Impurities add_base->organic_layer1 aqueous_layer1 Aqueous Layer: Sodium 4-[(difluoromethyl)thio]benzoate add_base->aqueous_layer1 acidify Acidify with HCl to pH ~2 aqueous_layer1->acidify precipitate Precipitate Forms: Pure this compound acidify->precipitate filter Filter and Dry precipitate->filter final_product Purified Product filter->final_product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or worked up separately if it contains other valuable components).

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid like hydrochloric acid (HCl) until the pH is around 2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Acid-Base Extraction

Q: An emulsion formed at the interface between the organic and aqueous layers. A: Emulsions are common and can be broken up by:

  • Time: Letting the separatory funnel sit for a while can allow the layers to separate.

  • Brine: Adding a saturated solution of sodium chloride (brine) can help break up the emulsion by increasing the ionic strength of the aqueous layer.

  • Filtration: Filtering the entire mixture through a pad of Celite can sometimes resolve the issue.

Q: I don't see a precipitate after acidification. A: This could be due to several reasons:

  • Insufficient Acidification: Check the pH of the aqueous layer with pH paper to ensure it is acidic enough.

  • Product is Soluble: If your product has some solubility in the acidic aqueous solution, you may need to extract it back into an organic solvent (like ethyl acetate) after acidification.

  • Low Concentration: If the concentration of your product is very low, it may not precipitate. In this case, extraction is necessary.

References

  • University of California, Irvine. The Recrystallization of Benzoic Acid. [Link]

  • DOI. Azido-difluoromethylthiolation of Alkenes with TMSN3 and PhSO2SCF2H. [Link]

  • National Institutes of Health. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923-2925.
  • BuyersGuideChem. This compound suppliers and producers. [Link]

  • LookChem. 4837-26-7(this compound) Product Description. [Link]

  • Royal Society of Chemistry. Supporting Information Visible light-promoted difluoromethylthiolation of cycloalkanols by C-C bond cleavage. [Link]

  • PubChem. 4-(Trifluoromethylthio)benzoic acid. [Link]

  • Wikipedia. Thiobenzoic acid. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Syntheses. Thiobenzoic acid. [Link]

  • Google Patents.
  • PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

  • National Institutes of Health. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • Royal Society of Chemistry. Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. [Link]

  • PubMed. Spherical Crystallization of Benzoic Acid. [Link]

  • PubMed. The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. [Link]

  • Royal Society of Chemistry. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

Sources

Common side reactions in the synthesis of "4-[(difluoromethyl)thio]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(difluoromethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during this procedure, ensuring a successful and efficient synthesis.

The difluoromethylthio (-SCF₂H) group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl and thiol groups.[1] Its incorporation into molecules like benzoic acid can modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.

This guide is structured to provide a logical flow from understanding the reaction to troubleshooting common issues. We will delve into the causality behind experimental choices and provide self-validating protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that researchers may have before or during the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound?

The most direct and common starting material is 4-mercaptobenzoic acid. This compound provides the foundational aromatic carboxylic acid structure, with the thiol group serving as the nucleophile for the difluoromethylation reaction.

Q2: Which difluoromethylating agents are suitable for this synthesis, and what are their pros and cons?

Several reagents can be used to introduce the -CF₂H group. The choice of reagent often depends on factors like scale, safety, and available equipment.

ReagentProsCons
Sodium Chlorodifluoroacetate (ClCF₂COONa) Bench-stable solid, relatively inexpensive, and environmentally benign.[2]Requires elevated temperatures for decarboxylation to generate difluorocarbene.
(Trifluoromethyl)trimethylsilane (TMSCF₃) / Ruppert-Prakash Reagent Can be used under milder conditions with a suitable initiator.Requires a fluoride source or a strong base for activation.[3]
Zinc Difluoromethanesulfinate (DFMS) Effective for radical difluoromethylation under mild, open-flask conditions.[3]May require a radical initiator like tert-butyl hydroperoxide.

Q3: What is the most critical side reaction to be aware of in this synthesis?

The most prevalent and often troublesome side reaction is the oxidation of the starting material, 4-mercaptobenzoic acid, to the corresponding disulfide, 4,4'-dithiodibenzoic acid .[4] This is particularly problematic under basic conditions and in the presence of atmospheric oxygen.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate, with visualization under UV light. The product, being more lipophilic than the starting material, will have a higher Rf value. For more detailed analysis, ¹H and ¹⁹F NMR spectroscopy of an aliquot from the reaction mixture can provide precise information on the conversion and the formation of byproducts.

Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC analysis shows a prominent spot corresponding to 4-mercaptobenzoic acid.

  • NMR analysis of the crude product indicates a high percentage of the starting material.

Potential Causes & Solutions:

  • Insufficient Base: The thiol group of 4-mercaptobenzoic acid needs to be deprotonated to form the more nucleophilic thiolate.

    • Solution: Ensure that at least one equivalent of a suitable base (e.g., Cs₂CO₃, K₂CO₃) is used. For the carboxylic acid proton, an additional equivalent of base is required. Therefore, using at least two equivalents of base is recommended.

  • Low Reaction Temperature: If using a thermally activated difluoromethylating agent like sodium chlorodifluoroacetate, the temperature might be too low for efficient generation of difluorocarbene.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessively high temperatures can lead to decomposition.

  • Inactive Difluoromethylating Agent: The difluoromethylating reagent may have degraded due to improper storage or handling, especially if it is sensitive to moisture.[3]

    • Solution: Use a fresh batch of the reagent and handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Solvent Choice: The solvent may not be suitable for the reaction conditions or may not effectively dissolve the reactants.

    • Solution: A polar aprotic solvent like DMF or NMP is generally a good choice for this reaction, as it can dissolve the reactants and withstand the required temperatures.

Problem 2: Significant Formation of Disulfide Byproduct

Symptoms:

  • A significant amount of a less polar byproduct is observed on TLC.

  • The isolated product is contaminated with 4,4'-dithiodibenzoic acid, which can be identified by its characteristic NMR signals and mass spectrometry.

Potential Causes & Solutions:

  • Presence of Oxygen: Thiols are susceptible to oxidation to disulfides in the presence of oxygen, a process that is often catalyzed by base.[4]

    • Solution: It is crucial to perform the reaction under an inert atmosphere. Degas the solvent before use and maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Prolonged Reaction Time at High Temperature: Extended reaction times, especially at elevated temperatures, can promote oxidative side reactions.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed.

Problem 3: Product Decomposition

Symptoms:

  • The appearance of multiple new spots on the TLC plate, often with streaking.

  • A decrease in the yield of the desired product over time after reaching an initial maximum.

Potential Causes & Solutions:

  • Excessively High Reaction Temperature: The product, this compound, may not be stable at very high temperatures.

    • Solution: Optimize the reaction temperature to be high enough for the reaction to proceed but not so high as to cause decomposition.

  • Harsh Work-up Conditions: The product may be sensitive to strongly acidic or basic conditions during the work-up procedure.

    • Solution: Use mild acidic conditions (e.g., 1 M HCl) for acidification during work-up and avoid prolonged exposure to strong acids or bases.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the difluoromethylation of thiols using sodium chlorodifluoroacetate as the difluorocarbene precursor.[2]

Materials:

  • 4-Mercaptobenzoic acid

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptobenzoic acid (1.0 eq.), cesium carbonate (2.5 eq.), and anhydrous DMF.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Addition of Reagent: Add sodium chlorodifluoroacetate (2.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 hexane/ethyl acetate). The starting material should be consumed within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1 M HCl and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Synthesis_Pathway SM 4-Mercaptobenzoic Acid Thiolate Thiolate Anion SM->Thiolate  + Base (-H⁺) Disulfide 4,4'-Dithiodibenzoic Acid (Side Product) SM->Disulfide  [O], Base Product This compound Thiolate->Product  Nucleophilic Attack Reagent ClCF₂COONa Carbene :CF₂ (Difluorocarbene) Reagent->Carbene  Δ (-NaCl, -CO₂) Carbene->Product  Nucleophilic Attack

Caption: Desired reaction pathway and major side reaction.

Troubleshooting_Workflow Start Reaction Issue Observed Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Product Disulfide Formation? Check_Conversion->Check_Side_Product No Cause_Base Insufficient Base? Check_Conversion->Cause_Base Yes Check_Decomposition Decomposition? Check_Side_Product->Check_Decomposition No Cause_Oxygen Oxygen Present? Check_Side_Product->Cause_Oxygen Yes Cause_High_Temp Temperature Too High? Check_Decomposition->Cause_High_Temp Yes Cause_Temp Low Temperature? Cause_Base->Cause_Temp No Sol_Base Increase Base Equivalents Cause_Base->Sol_Base Yes Cause_Reagent Inactive Reagent? Cause_Temp->Cause_Reagent No Sol_Temp Increase Temperature Cause_Temp->Sol_Temp Yes Sol_Reagent Use Fresh Reagent Cause_Reagent->Sol_Reagent Yes Sol_Inert Ensure Inert Atmosphere Cause_Oxygen->Sol_Inert Yes Cause_Workup Harsh Work-up? Cause_High_Temp->Cause_Workup No Sol_Lower_Temp Optimize Temperature Cause_High_Temp->Sol_Lower_Temp Yes Sol_Mild_Workup Use Mild Acid/Base Cause_Workup->Sol_Mild_Workup Yes

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 108(36), 14770-14773. [Link]

  • Hu, J., et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 58(19), 6405-6410. [Link]

  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036-5039. [Link]

  • Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert–Prakash reagent. Chemical Communications, 51(8), 1438-1440. [Link]

  • Sperry, J. B., et al. (2011). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 15(4), 850-857. [Link]

  • Organic Syntheses. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-181. [Link]

  • Zheng, S., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 11(3), 645-648. [Link]

Sources

Stability and storage conditions for "4-[(difluoromethyl)thio]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(difluoromethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors: moisture, exposure to oxidizing agents, and light. The thioether linkage is susceptible to oxidation, which can convert it to the corresponding sulfoxide and then to a sulfone. Additionally, the difluoromethylthio group has been noted to have lower stability in acidic or basic environments compared to its trifluoromethylthio analogue[1].

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a cool, dry, and dark place. A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress. For optimal preservation of integrity, especially for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize the risk of oxidation.

Q3: Can I store solutions of this compound? If so, what are the best practices?

A3: While it is always best to prepare solutions fresh, if storage is necessary, use a dry, aprotic solvent. Solutions should be stored at -20°C or lower in tightly sealed vials with an inert gas overlay. It is crucial to use high-purity solvents to avoid degradation. Avoid repeated freeze-thaw cycles as this can introduce moisture and promote degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Oxidation of the thioether to sulfoxide or sulfone.Store the compound under an inert atmosphere. Prepare solutions fresh before use. If storing solutions, use dry solvents and store at low temperatures.
Inconsistent experimental results over time Degradation of the compound due to improper storage.Aliquot the solid compound upon receipt to avoid repeated exposure of the bulk material to atmospheric conditions. Re-evaluate storage conditions, ensuring the container is tightly sealed and stored in a desiccator if necessary.
Change in physical appearance (e.g., discoloration) Possible light-induced degradation or contamination.Store the compound in an amber vial or a light-blocking container. Ensure all handling is done in a clean environment.
Poor solubility in non-polar solvents The compound is a carboxylic acid and has inherent polarity.Use a more polar aprotic solvent or consider converting the carboxylic acid to an ester for enhanced solubility in less polar systems, if the experimental design allows.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for receiving, storing, and handling this compound to maintain its integrity.

  • Upon Receipt:

    • Visually inspect the container for any damage to the seal.

    • If the compound is not to be used immediately, place it in a desiccator in a refrigerator at 2-8°C.

  • Aliquoting:

    • To prevent contamination and degradation of the bulk supply, it is highly recommended to aliquot the compound into smaller, single-use vials.

    • Perform this procedure in a glove box or under a gentle stream of inert gas (argon or nitrogen).

    • Use clean, dry spatulas and vials.

  • Storage of Aliquots:

    • Tightly seal the vials. For screw-cap vials, consider using parafilm to ensure an airtight seal.

    • Store the aliquots in a desiccator at 2-8°C, protected from light.

  • Weighing and Solution Preparation:

    • Allow the aliquot vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.

    • Weigh the desired amount of compound quickly and reseal the vial.

    • Prepare solutions immediately using dry, aprotic solvents.

DOT Diagram: Decision Tree for Troubleshooting Stability Issues

G cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_purity Purity Verification start Inconsistent Experimental Results? check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_purity Verify Compound Purity start->check_purity storage_temp Stored at 2-8°C? check_storage->storage_temp handling_aliquot Aliquoted upon receipt? check_handling->handling_aliquot purity_analysis Run analytical check (e.g., LC-MS, NMR) check_purity->purity_analysis storage_dry Stored in a dry environment? storage_temp->storage_dry Yes solution Implement Corrective Actions: - Optimize storage - Refine handling protocols - Obtain new batch if necessary storage_temp->solution No storage_dark Protected from light? storage_dry->storage_dark Yes storage_dry->solution No storage_inert Stored under inert gas? storage_dark->storage_inert Yes storage_dark->solution No storage_inert->solution Yes storage_inert->solution No handling_equilibration Equilibrated before opening? handling_aliquot->handling_equilibration Yes handling_aliquot->solution No handling_solvent Used dry solvents? handling_equilibration->handling_solvent Yes handling_equilibration->solution No handling_solvent->solution Yes handling_solvent->solution No purity_compare Compare to reference standard purity_analysis->purity_compare purity_compare->solution

Caption: Decision tree for troubleshooting stability issues with this compound.

In-Depth Scientific Discussion

The chemical structure of this compound contains two key functional groups that dictate its stability: the thioether linkage and the difluoromethyl group attached to the sulfur atom.

Oxidative Susceptibility of the Thioether:

Thioethers are known to be susceptible to oxidation.[2][3] The sulfur atom can be oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents or through prolonged exposure to atmospheric oxygen. This oxidative degradation is a significant concern for the long-term stability of the compound and can lead to the appearance of impurities in analytical samples. The rate of this oxidation can be accelerated by factors such as elevated temperature and exposure to light.

Stability of the Difluoromethylthio Group:

The difluoromethylthio (-SCF₂H) group is a key moiety in many modern pharmaceutical and agrochemical compounds. Research has indicated that this group is less stable in acidic or basic conditions when compared to the more common trifluoromethylthio (-SCF₃) group.[1] This is an important consideration when choosing solvents or reaction conditions. Specifically, aryl difluoromethyl thioethers have been noted for their sensitivity to traces of aqueous acids, which can promote degradation.[4]

Hydrolytic and Photolytic Stability:

While thioethers are generally more resistant to hydrolysis than their ester or thioester counterparts, the presence of the electron-withdrawing benzoic acid and difluoromethyl groups could influence this reactivity. However, under standard storage conditions, significant hydrolysis is not expected to be a primary degradation pathway.

Aromatic thioethers can also be susceptible to photolytic degradation.[5][6] Exposure to UV light can potentially lead to cleavage of the carbon-sulfur bond, initiating radical reactions and leading to a complex mixture of degradation products. Therefore, protection from light during storage and handling is a critical preventative measure.

DOT Diagram: Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Acid/Base Instability cluster_photolysis Photodegradation parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide [O] hydrolysis_products Hydrolysis Products parent->hydrolysis_products H₂O (acid/base) photolysis_products Radical Intermediates & Degradation Products parent->photolysis_products hν (UV light) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for this compound.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • ResearchGate. (2025, August 20). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. Retrieved from [Link]

  • Química Organica.org. The Thioethers. Retrieved from [Link]

  • Fiveable. Thioester Hydrolysis Definition. Retrieved from [Link]

  • National Institutes of Health. (2013, September 12). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution. Retrieved from [Link]

  • National Institutes of Health. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, June 29). A Toolbox of Reagents for Difluoromethylthiolation. Retrieved from [Link]

  • Sci-Hub. Improvement of aryl difluoromethyl ethers and thioethers synthesis by using a new solid-liquid phase transfer catalyst. Retrieved from [Link]

Sources

Overcoming solubility issues with "4-[(difluoromethyl)thio]benzoic acid" in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(difluoromethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, particularly solubility issues, encountered during synthetic reactions involving this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Reaction Failure and Poor Yield

Encountering difficulties in reactions with this compound is often linked to its limited solubility. This guide provides a systematic approach to diagnosing and resolving these issues.

Scenario 1: The starting material, this compound, fails to dissolve or precipitates out of solution.

Possible Cause: The selected solvent may not be appropriate for dissolving the crystalline structure of this aromatic carboxylic acid. Like many aromatic acids, it can exhibit strong intermolecular forces, leading to poor solubility in non-polar or weakly polar solvents.[1]

Solutions:

  • Solvent Selection & Co-solvent Systems:

    • Initial Screening: Begin by testing solubility in a range of common aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane.

    • Co-solvent Approach: If solubility remains low, employ a co-solvent system. Gradually add a miscible co-solvent to the primary reaction solvent while observing for dissolution.[2] For instance, adding a small amount of DMSO to a reaction in Tetrahydrofuran (THF) can significantly enhance solubility. Record the final solvent ratio for reproducibility.[2]

  • Temperature Adjustment:

    • Gently warming the reaction mixture can increase the solubility of the carboxylic acid.[3] However, be mindful of the thermal stability of all reactants and reagents. Monitor the reaction progress closely, as elevated temperatures can sometimes lead to unwanted side reactions.

  • In-situ Salt Formation:

    • For reactions involving a base, such as amide couplings, the addition of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) prior to the addition of other reagents can convert the carboxylic acid to its more soluble carboxylate salt.[4] This technique is particularly effective in solvents like acetonitrile.[4]

Scenario 2: The reaction is sluggish or incomplete, even though the starting material appears to have dissolved.

Possible Cause: The concentration of the dissolved this compound may be too low to sustain a practical reaction rate.[2] What appears to be a clear solution might be a saturated solution with a very low concentration of the acid.

Solutions:

  • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to fully dissolve the starting material. However, this may not be practical for large-scale reactions or if it significantly dilutes other reactants.

  • Sonication:

    • Utilizing an ultrasonic bath can aid in the dissolution of suspended solid particles by breaking down agglomerates and increasing the surface area available for solvation.[2] This can be particularly useful for achieving a supersaturated solution at the start of the reaction.

  • Phase-Transfer Catalysis (PTC):

    • For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be employed.[5] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated carboxylate from the aqueous phase (or from the solid-liquid interface) into the organic phase where the reaction occurs.[6][7] This is highly effective for esterification and other nucleophilic substitution reactions.[8]

    Experimental Protocol: Sonication-Assisted Dissolution [2]

    • Preparation: In a suitable reaction vessel, combine this compound and the chosen reaction solvent.

    • Sonication: Place the vessel in an ultrasonic bath.

    • Operation: Activate the sonicator. The duration and power should be adjusted based on the scale of the reaction and the solvent volume.

    • Monitoring: Visually monitor the dissolution of the solid. Continue sonication until a clear solution is obtained or no further dissolution is observed.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A: this compound is a solid with a melting point of approximately 153°C.[9] Its structure, featuring a carboxylic acid group and a difluoromethylthio substituent on a benzene ring, gives it moderate polarity.

Q2: In which common organic solvents is this compound most likely to be soluble?

A: Based on the properties of similar aromatic carboxylic acids, solubility is expected to be highest in polar aprotic solvents.[10] A general solubility trend is as follows:

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighCapable of hydrogen bonding with the carboxylic acid group.
Polar Protic Methanol, EthanolModerate to HighCan act as both hydrogen bond donors and acceptors.[10]
Ethers THF, Dioxane, Diethyl etherModerate to LowCan act as hydrogen bond acceptors.
Chlorinated Dichloromethane (DCM), ChloroformLowLimited hydrogen bonding capability.
Aromatic Toluene, BenzeneVery LowNon-polar nature is incompatible with the polar carboxylic acid.
Aqueous WaterVery Low (pH dependent)Solubility increases significantly at basic pH due to salt formation.[11]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A: As a carboxylic acid, its solubility in water is highly pH-dependent.[12] In acidic to neutral conditions, it will be sparingly soluble. However, in basic solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate anion.[11] This property is often exploited during aqueous workups to separate it from non-acidic components of a reaction mixture.[13]

Q4: Can I use heat to improve the solubility of this compound?

A: Yes, increasing the temperature generally enhances the solubility of carboxylic acids in organic solvents.[3][14] However, it is crucial to consider the thermal stability of all reaction components. Unwanted side reactions or decomposition may occur at elevated temperatures. Always monitor the reaction closely when applying heat.

Q5: Are there any specific considerations for amide coupling reactions with this acid?

A: Amide bond formation is a common application for this type of carboxylic acid.[15] Given the potential for poor solubility, consider the following:

  • Solvent Choice: DMF or a mixture of DCM/DMF is often a good starting point.

  • Activation: Standard coupling reagents like HATU, HBTU, or EDCI/HOBt can be used.[4] The formation of an activated ester intermediate may proceed even if the initial acid has low solubility, as the reaction will pull the equilibrium towards the dissolved state.[4]

  • Base: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically required. Adding the base first can improve the solubility of the acid, as mentioned previously.[4]

Q6: What about esterification reactions?

A: For esterification, particularly Fischer esterification, using a large excess of the alcohol as both a reactant and a solvent is a common and effective strategy.[16] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is also required.[16] If the alcohol is too valuable or has poor solvating power, a co-solvent may be necessary.

Q7: I'm planning a Suzuki-Miyaura cross-coupling reaction. Will the thioether or carboxylic acid functional groups interfere?

A: The Suzuki-Miyaura reaction is generally tolerant of a wide range of functional groups, including carboxylic acids and thioethers.[17] The primary concern will again be ensuring sufficient solubility of the this compound in the reaction medium, which often consists of a solvent mixture such as toluene/ethanol/water or dioxane/water. The presence of a base in the Suzuki reaction will aid in the dissolution of the carboxylic acid.

Visualizing the Troubleshooting Workflow

To assist in your experimental design, the following diagram outlines a decision-making process for addressing solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Reaction with This compound dissolved Does the acid dissolve in the chosen solvent? start->dissolved reaction_proceeds Does the reaction proceed to completion? dissolved->reaction_proceeds Yes change_solvent Action: Change to a more polar aprotic solvent (e.g., DMF, DMSO). dissolved->change_solvent No success Success! reaction_proceeds->success Yes increase_solvent_vol Action: Increase solvent volume. reaction_proceeds->increase_solvent_vol No failure Persistent Issue: Consult further literature or technical support. change_solvent->dissolved add_cosolvent Action: Add a co-solvent (e.g., DMSO, NMP). change_solvent->add_cosolvent add_cosolvent->dissolved heat_reaction Action: Gently heat the reaction mixture. add_cosolvent->heat_reaction heat_reaction->dissolved use_ptc Action: Employ a phase-transfer catalyst. heat_reaction->use_ptc use_ptc->dissolved insitu_salt Action: Form carboxylate salt in-situ with a non-nucleophilic base. use_ptc->insitu_salt insitu_salt->dissolved increase_solvent_vol->reaction_proceeds sonicate Action: Use sonication to aid dissolution. increase_solvent_vol->sonicate sonicate->reaction_proceeds sonicate->failure

Caption: A decision tree for troubleshooting solubility issues.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • In-Text Citation, & In-Text Citation. (2025, August 5). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. WordPress.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes.
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • ResearchGate. (2025, November 19). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • ResearchGate. (2009, January 27). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water.
  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds? r/Chempros.
  • ChemicalBook. (n.d.). This compound | 4837-26-7.
  • In-Text Citation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • BenchChem. (n.d.). Solubility Profile of 4-Amino-2-(methylthio)benzoic Acid: A Technical Overview.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

Technical Support Center: Optimizing Derivatization of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-[(difluoromethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions, including amide bond formation and esterification. The unique electronic properties of the difluoromethylthio group can present specific challenges, and this guide aims to provide both theoretical understanding and practical solutions to overcome them.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. The difluoromethylthio (-SCF₂H) group imparts unique properties, including increased lipophilicity and metabolic stability, and can act as a hydrogen bond donor.[1] Compared to its trifluoromethylthio (-SCF₃) analogue, the -SCF₂H group is less electron-withdrawing, which can influence the reactivity of the carboxylic acid.[1] Understanding these properties is key to optimizing its derivatization.

Frequently Asked Questions (FAQs) and Troubleshooting

Amide Bond Formation

Question 1: My standard amide coupling reaction with this compound is giving a low yield. What are the likely causes?

Answer: Low yields in amide coupling reactions with this substrate can often be attributed to several factors:

  • Sub-optimal Activation of the Carboxylic Acid: The electron-withdrawing nature of the 4-[(difluoromethyl)thio]phenyl group, although less pronounced than a trifluoromethylthio group, can still decrease the nucleophilicity of the carboxylate, making activation more challenging.[1] Incomplete activation is a common reason for low conversion.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can exhibit slow reaction kinetics.

  • Hydrolysis of Activated Intermediates: The presence of trace amounts of water in your reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material.[2]

  • Side Reactions of the Coupling Reagent: Carbodiimide-based coupling reagents like EDC and DCC can form an inactive N-acylurea byproduct if the nucleophilic attack by the amine is slow.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For electron-deficient carboxylic acids, more potent coupling reagents are often required. Consider switching from standard EDC/HOBt to a uronium-based reagent like HATU or HBTU, which are known to be highly efficient.

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and an additive like HOBt or HOAt to stir for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate.

  • Base Selection: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to prevent unwanted side reactions.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?

Answer: The most common byproduct in carbodiimide-mediated couplings is the N-acylurea. This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

Minimization Strategies:

  • Use of Additives: Incorporating 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Solvent Choice: The rearrangement to N-acylurea is often more prevalent in solvents with low dielectric constants.[3] Using polar aprotic solvents like DMF or NMP can sometimes suppress this side reaction.

  • Alternative Coupling Reagents: Phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are generally less prone to forming these types of byproducts.

Esterification

Question 3: I am attempting a Fischer esterification with this compound and a secondary alcohol, but the reaction is very slow. What can I do to improve the reaction rate?

Answer: Fischer esterification is an equilibrium-driven process that can be slow, especially with sterically hindered alcohols.[4] The electron-withdrawing nature of the substituent on the benzoic acid can also slightly deactivate the carbonyl group towards nucleophilic attack.

Optimization Strategies:

  • Increase Catalyst Loading: While typically used in catalytic amounts, increasing the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH) can accelerate the reaction.

  • Water Removal: The reaction produces water, and its removal will drive the equilibrium towards the ester product. Using a Dean-Stark apparatus or adding molecular sieves can be effective.

  • Increase Temperature: Higher temperatures will increase the reaction rate, but be mindful of the boiling point of your alcohol and potential side reactions.

  • Alternative Methods for Hindered Substrates: If Fischer esterification remains inefficient, consider alternative methods:

    • DCC/DMAP Coupling: This is a highly effective method for esterification under mild conditions.[5] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[5]

    • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine.

Question 4: My ester product appears to be hydrolyzing back to the carboxylic acid during workup. How can I prevent this?

Answer: Ester hydrolysis can occur under either acidic or basic aqueous conditions.[6][7]

Workup Recommendations:

  • Neutralize Carefully: When neutralizing any remaining acid catalyst with a basic solution (e.g., saturated sodium bicarbonate), do so at a low temperature (e.g., in an ice bath) and work quickly.[8] Avoid prolonged contact with the basic solution.

  • Use a Mild Base: If possible, use a milder base like a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.

  • Brine Wash and Drying: After the aqueous washes, wash the organic layer with brine to remove excess water, and then dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • In a separate flask, dissolve the amine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using DCC and DMAP

This protocol is suitable for esterifying this compound, particularly with sterically hindered or sensitive alcohols.

Materials:

  • This compound

  • Alcohol of choice

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM (Dichloromethane)

  • 0.5 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Formation

Coupling ReagentAdditiveBaseSolventTypical Yield RangeNotes
EDCHOBtDIPEADMF60-85%Potential for N-acylurea formation.
HATU-DIPEADMF85-98%Highly efficient, especially for challenging substrates.
PyBOP-DIPEADCM/DMF80-95%Good for suppressing racemization.

Yields are illustrative and will vary depending on the specific amine and reaction conditions.

Visualization of Key Processes

Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid 4-[(difluoromethyl)thio] benzoic acid Activated_Ester Activated Intermediate Acid->Activated_Ester Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Product Amide Product Activated_Ester->Product Nucleophilic Attack Amine Amine Amine->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: A typical workflow for amide bond formation.

Troubleshooting Decision Tree for Low Amide Yield

Troubleshooting_Amide Start Low Amide Yield Check_Activation Is carboxylic acid fully activated? Start->Check_Activation Check_Amine Is the amine sterically hindered or electron-poor? Check_Activation->Check_Amine Yes Use_HATU Switch to a stronger coupling reagent (e.g., HATU) Check_Activation->Use_HATU No Check_Conditions Are reaction conditions strictly anhydrous? Check_Amine->Check_Conditions No Increase_Temp Increase reaction temperature or time Check_Amine->Increase_Temp Yes Dry_Reagents Use anhydrous solvents and oven-dried glassware Check_Conditions->Dry_Reagents No Success Improved Yield Check_Conditions->Success Yes Use_HATU->Success Increase_Temp->Success Dry_Reagents->Success

Sources

Troubleshooting guide for reactions involving "4-[(difluoromethyl)thio]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(difluoromethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. The unique properties imparted by the difluoromethylthio (-SCF₂H) group, such as its role as a lipophilic hydrogen-bond donor and its ability to modulate metabolic stability, make it an attractive moiety in medicinal chemistry.[1][2] However, its reactivity can also present specific experimental hurdles. This document provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Reaction Troubleshooting

Question 1: My amide coupling reaction with this compound is showing low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in amide coupling reactions are a frequent issue. The primary reasons often revolve around incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Inefficient activation is a common culprit for low yields.

    • Choice of Coupling Reagent: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) can be effective, but the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove, is a drawback. Consider using carbodiimides that form water-soluble byproducts, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives can suppress side reactions and improve coupling efficiency.

    • Activation to Acid Chloride: A more robust method is to convert the benzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards amines. This is typically performed in a non-polar solvent like dichloromethane (DCM) or toluene.

  • Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous. The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Aprotic solvents like DCM, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are generally preferred.

    • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Use at least one equivalent of the base.

    • Temperature: Most amide couplings are performed at room temperature. However, for less reactive amines or sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial. Conversely, for highly reactive partners, cooling the reaction to 0 °C during the addition of reagents can minimize side reactions.

  • Side Reactions:

    • Stability of the -SCF₂H group: The difluoromethylthio group is generally stable but can be sensitive to strong basic or acidic conditions, though it is more stable than the trifluoromethylthio (-SCF₃) analogue.[1][3] Prolonged exposure to harsh conditions should be avoided.

    • Self-condensation: While less common for benzoic acids, it's a possibility. Ensure the amine is added promptly after the activation of the carboxylic acid.

Troubleshooting Workflow for Low-Yield Amide Coupling

G start Low Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Assess Reaction Conditions start->check_conditions check_purification Review Purification Method start->check_purification sub_activation1 Inefficient Coupling Reagent check_activation->sub_activation1 sub_activation2 Consider Conversion to Acid Chloride check_activation->sub_activation2 sub_conditions1 Anhydrous Solvent? check_conditions->sub_conditions1 sub_conditions2 Appropriate Base? check_conditions->sub_conditions2 sub_conditions3 Optimal Temperature? check_conditions->sub_conditions3 sub_purification1 Product Loss During Workup? check_purification->sub_purification1 solution_activation1 Switch to EDC/HOBt or HATU sub_activation1->solution_activation1 solution_activation2 Use SOCl₂ or Oxalyl Chloride sub_activation2->solution_activation2 solution_conditions1 Use Dry Solvents sub_conditions1->solution_conditions1 solution_conditions2 Use DIPEA or TEA sub_conditions2->solution_conditions2 solution_conditions3 Optimize Temperature (0°C to 50°C) sub_conditions3->solution_conditions3 solution_purification1 Optimize Extraction/Chromatography sub_purification1->solution_purification1

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Question 2: I am attempting an esterification of this compound, but the reaction is slow and incomplete. How can I drive the reaction to completion?

Answer:

Esterification of benzoic acids, particularly via Fischer esterification, is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side.

  • Driving the Equilibrium:

    • Excess Alcohol: The most common strategy is to use the alcohol as the solvent, creating a large excess that drives the reaction forward according to Le Chatelier's principle.

    • Water Removal: The removal of water as it is formed is another effective method. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.

  • Catalyst Choice and Concentration:

    • Acid Catalyst: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts. The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4]

    • Heterogeneous Catalysts: For substrates sensitive to strong acids, solid acid catalysts can be an alternative, simplifying purification.

  • Alternative Esterification Methods:

    • Reaction with Alkyl Halides: Deprotonate the benzoic acid with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the carboxylate salt. This salt can then act as a nucleophile and react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetone.

    • Diazoalkanes: For sensitive substrates where mild conditions are paramount, esterification with diazoalkanes is highly efficient. However, diazoalkanes are toxic and potentially explosive, requiring careful handling.[5]

Recommended Conditions for Fischer Esterification

ParameterRecommended ValueRationale
Alcohol 10-20 equivalents (or as solvent)Drives the reaction equilibrium towards the product.
Catalyst Conc. H₂SO₄ or p-TsOH (0.1 eq)Protonates the carbonyl for activation.
Temperature RefluxProvides the necessary activation energy.
Reaction Time 1-10 hoursMonitor by TLC for completion.
Compound Stability and Handling

Question 3: I am concerned about the stability of the difluoromethylthio (-SCF₂H) group during my reaction and workup. What conditions should I avoid?

Answer:

While the difluoromethylthio group is more stable than its trifluoromethylthio counterpart, it is not entirely inert.[1]

  • pH Extremes:

    • Strong Bases: Avoid prolonged exposure to strong bases, especially at elevated temperatures. While the C-S bond is generally robust, harsh basic conditions could potentially lead to decomposition.

    • Strong Acids: The -SCF₂H group is generally stable under acidic conditions commonly used in reactions like Fischer esterification. However, extended heating in highly concentrated strong acids should be approached with caution.

  • Oxidizing and Reducing Agents:

    • Oxidation: The thioether linkage is susceptible to oxidation. Strong oxidizing agents can oxidize the sulfur to a sulfoxide or sulfone. If oxidation is not the desired outcome, avoid reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. Thiobenzoic acids can also be oxidized to the corresponding disulfide.[6][7]

    • Reduction: The -SCF₂H group is generally stable to common reducing agents used in organic synthesis, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Storage and Handling:

    • Store this compound in a cool, dry place away from strong oxidizing agents.

    • As with many benzoic acid derivatives, it is classified as an irritant to the skin and eyes and may cause respiratory irritation.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10]

Chemical Compatibility Overview

G compound This compound -COOH -SCF₂H stable Stable Under - Standard amide coupling - Fischer esterification - Mild basic/acidic workup - Common reducing agents (NaBH₄, LiAlH₄) compound:f1->stable Compatible unstable Potentially Unstable Under - Strong oxidizing agents - Prolonged strong base/heat - Harsh acidic conditions compound:f1->unstable Caution

Caption: Compatibility of the difluoromethylthio group with common reaction conditions.

Purification and Analysis

Question 4: I am having difficulty purifying my product. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from unreacted starting materials or byproducts formed during the reaction.

  • Common Impurities:

    • Unreacted this compound: If your product is neutral (e.g., an ester or amide), you can remove the acidic starting material with a basic wash during the workup. Use a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious of foaming due to CO₂ evolution.[11]

    • Coupling Reagent Byproducts: If you used a carbodiimide coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration. If EDC was used, the urea byproduct is water-soluble and can be removed with an aqueous wash.

    • Disulfide Formation: If the starting material was exposed to oxidizing conditions, the corresponding disulfide may have formed.[6] This can often be separated by column chromatography.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, perform an aqueous workup. If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities (like unreacted amine), a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

    • Column Chromatography: If the aqueous workup is insufficient, silica gel column chromatography is the most common method for purifying neutral organic compounds. The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of your product and impurities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

This guide provides a starting point for troubleshooting common issues. The specific nuances of your reaction will depend on the other reagents and substrates involved. Always consult the relevant safety data sheets (SDS) before handling any chemicals.[8][9][10][12]

References

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • A Toolbox of Reagents for Difluoromethylthiolation - PubMed. (URL: [Link])

  • [[((Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds | Organic Letters - ACS Publications. (URL: [Link])

  • Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. (URL: [Link])

  • Lab5 procedure esterification. (URL: [Link])

  • 4-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | CID 2777858 - PubChem. (URL: [Link])

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])

  • Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents - Refubium - Freie Universität Berlin. (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (URL: [Link])

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (URL: [Link])

  • Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed. (URL: [Link])

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC - NIH. (URL: [Link])

  • Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC - NIH. (URL: [Link])

  • Thiobenzoic acid - Wikipedia. (URL: [Link])

  • (PDF) Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - ResearchGate. (URL: [Link])

  • (PDF) Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (URL: [Link])

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])

  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene - ResearchGate. (URL: [Link])

  • Electrophilic (phenylsulfonyl)difluoromethylation of thiols with a hypervalent iodine(III)–CF2SO2Ph reagent Tetrahedron Letter. (URL: [Link])

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed. (URL: [Link])

Sources

Technical Support Center: Purification of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(difluoromethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following sections are structured to address common challenges and provide robust protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a faint yellow tint. What is the likely cause and how can I remove it?

A discolored product often indicates the presence of oxidized impurities. The thiol group in the starting material, 4-mercaptobenzoic acid, and the thioether in the product are susceptible to oxidation, which can form disulfides or other colored byproducts. To address this, a recrystallization procedure with the addition of a small amount of a reducing agent, such as sodium bisulfite or sodium thiosulfate, during the workup can be effective. Alternatively, treatment with activated carbon during recrystallization can help adsorb colored impurities.[1]

Q2: The melting point of my purified this compound is broad and lower than the reported value (153 °C). What does this indicate?

A broad and depressed melting point is a classic sign of impurities.[1][2] The most likely culprits are residual starting materials (4-mercaptobenzoic acid), solvents, or side-products from the synthesis. It is recommended to perform further purification steps, such as a second recrystallization or an acid-base extraction, to remove these impurities.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute is not fully soluble in the hot solvent or when the solution cools too quickly, causing the compound to separate as a liquid rather than forming a crystal lattice. To remedy this, try adding more of the primary solvent to ensure complete dissolution at high temperatures. If using a mixed solvent system, add more of the solvent in which the compound is more soluble. Slow cooling is also crucial; allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Seeding the solution with a small crystal of pure product can also initiate proper crystallization.

Q4: My yield after recrystallization is very low. How can I improve it?

Low recovery can be due to several factors. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, cooling the solution thoroughly in an ice bath before filtration is critical to maximize precipitation. Finally, ensure that the crystals are properly dried before weighing to get an accurate yield.

Troubleshooting Guide: Common Impurities and Removal Strategies

The synthesis of this compound, commonly proceeding through the reaction of 4-mercaptobenzoic acid with a difluorocarbene source, can lead to several predictable impurities.

Impurity NameStructureLikely OriginRecommended Removal Strategy
4-Mercaptobenzoic Acid HS-C₆H₄-COOHUnreacted starting material.Acid-base extraction or recrystallization.
4,4'-Disulfanediyldibenzoic Acid (HOOC-C₆H₄-S)₂Oxidation of 4-mercaptobenzoic acid.Recrystallization, potentially with a reducing agent wash.
Unidentified Side-Products VariedSide reactions of the difluorocarbene source.Column chromatography or sequential recrystallizations from different solvent systems.
Residual Solvent N/AIncomplete drying of the final product.Drying under high vacuum, possibly with gentle heating.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. An ethanol/water mixture is often a good starting point for benzoic acid derivatives.[3][4]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly effective for removing neutral or basic impurities from the acidic product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated sodium bicarbonate solution. The this compound will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly acidify the aqueous solution with 6M HCl until the product precipitates out completely (check with pH paper).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Quality Control and Purity Assessment

Analytical techniques are essential to confirm the purity of the final product.

TechniquePurposeTypical Conditions
Melting Point Assess purity.A sharp melting point close to the literature value (153 °C) indicates high purity.[1][2]
HPLC-UV Quantify purity and detect impurities.Column: C18 reverse-phase column. Mobile Phase: Acetonitrile/water with 0.1% formic or acetic acid. Detection: UV at 254 nm.[5][6][7][8][9]
¹H and ¹⁹F NMR Confirm chemical structure and detect proton- and fluorine-containing impurities.Solvent: DMSO-d₆ or CDCl₃.
LC-MS Identify impurities by mass.Coupled with the HPLC method to obtain mass-to-charge ratios of eluted peaks.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying this compound.

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization Initial Purification analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis acid_base Acid-Base Extraction acid_base->recrystallization chromatography Column Chromatography chromatography->recrystallization pure_product Pure Product decision2 Purity > 99%? analysis->decision2 decision1 Impurities Still Present? decision1->acid_base Neutral/Basic Impurities Suspected decision1->chromatography Multiple/Unknown Impurities decision2->pure_product Yes decision2->decision1 No

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity success Successful Crystallization start->success Ideal Outcome solution1 Add more primary solvent Slow cooling Seed crystals oiling_out->solution1 Troubleshoot solution2 Use minimum hot solvent Ensure complete cooling low_yield->solution2 Troubleshoot solution3 Second recrystallization Use activated carbon poor_purity->solution3 Troubleshoot solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting common issues during recrystallization.

References

  • Fuchibe, K., Bando, M., Takayama, R., & Ichikawa, J. (2015). Organocatalytic, difluorocarbene-based S-difluoromethylation of thiocarbonyl compounds. Journal of Fluorine Chemistry, 171, 133–138.
  • Shainyan, B. A., & Trofimov, A. V. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Russian Journal of Organic Chemistry, 49(1), 1-4.
  • Dolbier, W. R. (2005). Recent Advances in the Synthetic Application of Difluorocarbene. Chemical Reviews, 105(9), 3535-3566.
  • University of California, Irvine. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Ferreira, O., & Oliveira, R. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • Jiménez, D. M., & Martínez, F. (2018). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 23(11), 2958.
  • PubChem. (n.d.). 4-Mercaptobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • Al-Alas, M. A., & Al-Absi, M. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Journal of Science and Technology, 28(2), 23-28.
  • Zhang, L., et al. (2014). Investigation of Charge-transfer between 4-Mercaptobenzoic Acid Monolayer and TiO2 Nanoparticles under High-Pressure Using in Situ SERS. The Journal of Physical Chemistry C, 118(30), 16868-16875.
  • BenchChem. (2025). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
  • American Chemical Society. (2017). Chlorodifluoromethane.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Mercaptobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-191.
  • de Oliveira, R. M., & Ferreira, O. P. (2009). Solubility of Benzoic Acid in Mixed Solvents.
  • BenchChem. (2025). Solubility Profile of 4-Amino-2-(methylthio)benzoic Acid: A Technical Overview.
  • Wilson, A. J., et al. (2020). Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. Applied Spectroscopy, 74(11), 1423-1432.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

Sources

Technical Support Center: Scaling the Synthesis of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of the difluoromethylthio (-SCF₂H) group into bioactive molecules is a strategy of growing importance in medicinal chemistry and drug development. This moiety is often considered a lipophilic bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] 4-[(difluoromethyl)thio]benzoic acid is a key building block for accessing more complex pharmaceutical intermediates. However, transitioning its synthesis from the bench to a pilot or manufacturing scale introduces significant challenges related to reagent handling, reaction control, and purification.

This guide provides a comprehensive technical overview, troubleshooting advice, and frequently asked questions to support researchers and process chemists in successfully scaling up the synthesis of this valuable compound.

Recommended Synthetic Pathway for Scale-Up

The most direct and scalable route begins with 4-mercaptobenzoic acid, which is deprotonated to form a thiolate that subsequently traps a difluorocarbene intermediate. The difluorocarbene is typically generated in situ from chlorodifluoromethane (CHF₂Cl), an accessible, albeit environmentally regulated, C1 building block.[2][3]

Synthesis_Pathway cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Workup & Isolation SM 4-Mercaptobenzoic Acid Thiolate Sodium 4-carboxybenzenethiolate (Intermediate) SM->Thiolate Deprotonation Base Base (e.g., NaOH, KOH) Solvent (e.g., DMF, NMP) Product_Salt Sodium 4-[(difluoromethyl)thio]benzoate Thiolate->Product_Salt Carbene Trapping Gas Chlorodifluoromethane (CHF₂Cl) (gas) Carbene :CF₂ (Difluorocarbene) Gas->Carbene In situ generation FinalProduct This compound Product_Salt->FinalProduct Acidification Acid Acid (e.g., HCl)

Caption: Recommended three-step synthesis pathway for this compound.

Process Parameters: Lab vs. Pilot Scale

Scaling this synthesis requires careful adjustment of key parameters to manage mass and heat transfer. The table below outlines typical starting points for a lab-scale synthesis and considerations for a pilot-scale batch.

ParameterLab Scale (5 g Product)Pilot Scale (500 g Product)Rationale & Scale-Up Considerations
4-Mercaptobenzoic Acid ~4.4 g (1.0 eq)440 g (1.0 eq)Ensure high purity (>98%) to avoid disulfide side products.
Base (NaOH) ~1.2 g (1.05 eq)120 g (1.05 eq)A slight excess ensures complete deprotonation. On a large scale, consider using a solution for better mixing and heat dissipation.
Solvent (DMF) 100 mL5 - 8 LSolvent volume is critical for solubility and managing the exotherm. A higher volume may be needed at scale to ensure efficient stirring and prevent slurry thickening.
Chlorodifluoromethane Bubbled from lecture bottleMetered addition via mass flow controllerPrecise control over the addition rate is crucial at scale to manage the exotherm and minimize unreacted gas loss.[3]
Temperature 0°C to 25°C5°C to 15°CThe reaction is exothermic. A jacketed reactor with good cooling capacity is essential to maintain a controlled temperature and prevent side reactions.
Reaction Time 2 - 4 hours4 - 8 hoursAddition time will be longer at scale. Monitor reaction completion via in-process controls (e.g., HPLC) rather than relying on a fixed time.
Agitation Magnetic stirrerOverhead mechanical stirrerRobust agitation is required to ensure efficient gas-liquid mass transfer and maintain homogeneity in the slurry.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped significantly after moving from a 1L flask to a 20L reactor. What are the most likely causes?

A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.

  • Inefficient Gas Dispersion: On a small scale, simply bubbling gas through the solution might be sufficient. In a large reactor, this can lead to poor gas-liquid contact. The difluorocarbene intermediate is short-lived, so it must be generated near the thiolate molecules.[3]

    • Solution: Use a gas dispersion tube (sparger) and ensure vigorous overhead stirring to maximize the gas-liquid interface. The rate of CHF₂Cl addition should be carefully controlled and matched to the reaction's consumption rate.

  • Poor Temperature Control: This reaction is exothermic. Localized hot spots, caused by poor mixing or inadequate cooling, can lead to thermal degradation of the product or promote side reactions.

    • Solution: Employ a jacketed reactor with a reliable cooling system. Add the CHF₂Cl gas at a controlled rate to avoid a rapid temperature spike. Monitor the internal batch temperature, not just the jacket temperature.

  • Incomplete Deprotonation: If the base is not fully dissolved or mixed before the gas addition, you will have unreacted starting material.

    • Solution: Ensure the base is fully dissolved and the initial thiolate formation is complete before starting the CHF₂Cl flow.

Troubleshooting_Yield Start Low Yield Observed Check_IPC Review In-Process Controls (e.g., HPLC, TLC) Start->Check_IPC SM_Present Significant Starting Material Remains? Check_IPC->SM_Present Impurity_High Major Impurity Peak Observed? Check_IPC->Impurity_High SM_Deprotonation Problem: Incomplete Deprotonation Solution: Ensure base dissolves fully before gas addition. SM_Present->SM_Deprotonation Yes SM_Gas Problem: Poor Gas Dispersion Solution: Improve agitation, use sparger, control gas flow rate. SM_Present->SM_Gas Yes Impurity_Disulfide Impurity ID'd as Disulfide? Impurity_High->Impurity_Disulfide Yes Impurity_Thermal Other Impurities? Impurity_Disulfide->Impurity_Thermal No Disulfide_Solution Problem: Oxidation Solution: Ensure robust inert atmosphere (N₂/Ar blanket). Impurity_Disulfide->Disulfide_Solution Yes Thermal_Solution Problem: Thermal Degradation Solution: Improve cooling, slow reagent addition, check for exotherm. Impurity_Thermal->Thermal_Solution Yes

Caption: A decision tree for troubleshooting low yield issues during scale-up.

Q2: I'm observing a persistent impurity that is difficult to remove. I suspect it's the disulfide of the starting material. How can I prevent its formation?

A2: The formation of 4,4'-dithiodibenzoic acid is a common oxidative side reaction. Thiolates are susceptible to oxidation, especially at higher pH and in the presence of trace oxygen.

  • Prevention: The most effective strategy is prevention.

    • Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Solvent Quality: Use anhydrous, de-gassed solvents to minimize dissolved oxygen.

    • Temperature Control: Higher temperatures can accelerate oxidation. Maintaining the recommended temperature range is critical.

  • Removal: If the disulfide does form, it can be challenging to remove as its acidity and polarity are similar to the product. A carefully optimized recrystallization may work. In some cases, a small amount of a reducing agent like sodium bisulfite can be used during workup, but this adds complexity to the process.

Q3: What are the critical safety procedures for handling gaseous chlorodifluoromethane (CHF₂Cl) in a pilot plant setting?

A3: Handling pressurized, ozone-depleting gases requires strict safety protocols.[4][5][6]

  • Equipment: Use a dedicated gas cabinet for the cylinder, equipped with leak detection. Employ a calibrated mass flow controller for precise, controlled delivery. All lines and fittings must be pressure-rated and compatible with CHF₂Cl.

  • Ventilation and Scrubbing: The reactor should be in a well-ventilated area or a walk-in fume hood. The off-gas from the reactor must be directed through a scrubber system (e.g., a caustic scrubber) to neutralize any unreacted gas and HCl byproduct before venting.

  • Monitoring: Use personal and area gas monitors to detect any leaks of CHF₂Cl, which is a colorless and mostly odorless gas.[7]

  • Pressure Management: The reaction generates HCl gas as a byproduct when the difluorocarbene is formed. The system must be equipped with a pressure-relief device and should not be operated as a sealed system.

Frequently Asked Questions (FAQs)

Q: What analytical methods are best for monitoring this reaction and ensuring final product quality?

A: A combination of techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal. Develop a method that clearly separates the starting material, product, and key potential impurities (like the disulfide). This will allow you to track the consumption of the starting material and the formation of the product accurately.[8][9]

  • Final Product Purity:

    • HPLC: To determine the area% purity of the final isolated solid.

    • ¹H and ¹⁹F NMR: To confirm the structure. The characteristic triplet for the -SCF₂H proton (around δ 6.5-7.5 ppm) and the corresponding doublet in the ¹⁹F NMR are definitive.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a simple, rapid indicator of purity.

Q: Are there greener or safer alternatives to chlorodifluoromethane?

A: While CHF₂Cl is a common reagent for generating difluorocarbene, its status as an ozone-depleting substance has driven research into alternatives.[10] Fluoroform (CHF₃) can also be a source of difluorocarbene, but it typically requires much stronger bases and more forcing conditions, which may not be compatible with the carboxylic acid functionality.[3] Other reagents like TMSCF₂H exist but are often prohibitively expensive for large-scale synthesis.[10] For now, on an industrial scale, processes involving CHF₂Cl often remain the most economically viable, provided appropriate environmental controls and scrubbers are used.

Q: How critical is the purity of the starting 4-mercaptobenzoic acid?

A: It is extremely critical. The primary impurity in commercial 4-mercaptobenzoic acid is often its corresponding disulfide, 4,4'-dithiodibenzoic acid. This impurity will not react under the desired conditions and will carry through the process, complicating the purification of your final product. Using a starting material with >98% purity is highly recommended to avoid downstream purification challenges.

References

  • American Chemical Society. (2017). Chlorodifluoromethane. Retrieved from [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7097. DOI:10.1039/D1CS00360G. Retrieved from [Link]

  • Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5429-5434. DOI:10.1039/C7GC02913F. Retrieved from [Link]

  • Douglas, J. T., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of the American Chemical Society, 140(28), 8784-8789. Retrieved from [Link]

  • Shen, Y., et al. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Organic Process Research & Development, 21(8), 1144-1149. Retrieved from [Link]

  • Drover, M. W., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Angewandte Chemie International Edition, 60(15), 8128-8134. Retrieved from [Link]

  • Xu, X.-H., et al. (2015). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters, 17(15), 3842-3845. Retrieved from [Link]

  • Drover, M. W., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Retrieved from [Link]

  • Gao, S. (2019). Synthesis And Research Of Fluoromethylthiolation Compounds. Globe Thesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Difluoromethane. PubChem Compound Database. Retrieved from [Link]

  • Tang, L., et al. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. Journal of Chromatography B, 877(28), 3428-3433. Retrieved from [Link]

  • Pompella, A., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5480. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Medicinal Chemists: 4-[(Difluoromethyl)thio]benzoic Acid vs. 4-[(Trifluoromethyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the vast arsenal of fluorine-based moieties, the trifluoromethylthio (-SCF₃) group has long been a staple for enhancing metabolic stability and modulating electronic properties. However, its close analog, the difluoromethylthio (-SCF₂H) group, is emerging as a nuanced alternative, offering a distinct profile that can be advantageous in specific medicinal chemistry contexts.

This guide provides a comprehensive, data-driven comparison of 4-[(difluoromethyl)thio]benzoic acid and 4-[(trifluoromethyl)thio]benzoic acid. We will delve into their synthesis, physicochemical properties, metabolic stability, and applications, offering researchers the insights necessary to make informed decisions in the design of novel therapeutics.

At a Glance: Key Physicochemical and Pharmacokinetic Properties

PropertyThis compound4-[(Trifluoromethyl)thio]benzoic AcidRationale for Comparison
Predicted pKa ~3.8 - 4.03.76Acidity impacts ionization at physiological pH, influencing solubility and target engagement.
Predicted logP ~3.2 - 3.53.9Lipophilicity is a critical determinant of absorption, distribution, and off-target effects.
Hansch π (-S-R) +0.68 (-SCF₂H)+1.44 (-SCF₃)This substituent constant quantifies the contribution of the group to overall lipophilicity.
Metabolic Stability Moderate to HighHighBoth groups generally enhance metabolic stability, but differences in their susceptibility to oxidation exist.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The seemingly subtle difference of a single fluorine atom between the -SCF₂H and -SCF₃ groups imparts significant changes in their electronic and lipophilic character, which in turn influences the properties of the parent benzoic acid molecule.

Acidity (pKa)

The acidity of the carboxylic acid group is directly influenced by the electron-withdrawing nature of the para-substituent. A lower pKa value indicates a stronger acid.

  • 4-[(Trifluoromethyl)thio]benzoic Acid: This compound has a predicted pKa of approximately 3.76. The strong electron-withdrawing nature of the -SCF₃ group stabilizes the carboxylate anion, leading to increased acidity compared to benzoic acid (pKa ≈ 4.2).

This difference in acidity can have profound implications for drug design. A compound's ionization state at physiological pH (typically 7.4) affects its solubility, membrane permeability, and ability to interact with biological targets.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

  • 4-[(Trifluoromethyl)thio]benzoic Acid: The computed XLogP3 value for this molecule is 3.9[1]. The -SCF₃ group is known to be highly lipophilic, with a Hansch π constant of +1.44.

The ability to fine-tune lipophilicity by switching between -SCF₃ and -SCF₂H provides a valuable tool for medicinal chemists to optimize a drug candidate's ADME profile and minimize potential off-target toxicity associated with high lipophilicity.

Synthesis of Target Molecules

The synthesis of both this compound and 4-[(trifluoromethyl)thio]benzoic acid can be achieved from the common intermediate, 4-mercaptobenzoic acid. The key step is the introduction of the respective fluoroalkyl group onto the thiol.

Caption: General synthetic routes to the target compounds from 4-mercaptobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the reaction of thiols with a difluorocarbene source.

  • Deprotonation of Thiol: To a solution of 4-mercaptobenzoic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF) at 0 °C, add a strong base (e.g., NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the corresponding thiolate.

  • Generation of Difluorocarbene: In a separate, sealed vessel, generate difluorocarbene from a suitable precursor. A common method involves the base-mediated decomposition of fluoroform (CHF₃)[2].

  • Reaction: Introduce the gaseous difluorocarbene into the solution of the thiolate at a controlled rate. The reaction temperature is typically maintained between 0 °C and room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Acidify the aqueous layer with HCl to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 4-[(Trifluoromethyl)thio]benzoic Acid

This protocol is a representative procedure based on the trifluoromethylation of a thiol.

  • Thiolate Formation: Dissolve 4-mercaptobenzoic acid (1.0 eq.) in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃, 2.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Trifluoromethylation: To the resulting mixture, add a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator or catalyst if required. The reaction may be performed under photolytic conditions or with the addition of a radical initiator for radical pathways, or with a copper or palladium catalyst for cross-coupling approaches[3].

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and acidify with HCl. The precipitated product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Metabolic Stability: A Balancing Act

Both the -SCF₂H and -SCF₃ groups are generally considered to enhance the metabolic stability of a parent molecule by blocking sites susceptible to oxidative metabolism. However, the sulfur atom in both moieties is a potential site for oxidation.

  • Metabolic Fate: The primary metabolic pathway for both aryl-SCF₂H and aryl-SCF₃ compounds is the oxidation of the sulfur atom to form the corresponding sulfoxide and subsequently the sulfone[1][4]. This oxidation is primarily mediated by cytochrome P450 enzymes in the liver.

Caption: General metabolic oxidation pathway for aryl-SCF₂H and aryl-SCF₃ compounds.

While direct comparative data for the two benzoic acids is scarce, it is generally accepted that the -SCF₃ group is more resistant to oxidation than the -SCF₂H group due to the stronger electron-withdrawing effect of the three fluorine atoms, which reduces the electron density on the sulfur atom. This makes the -SCF₃ group a more robust metabolic blocker in many cases. However, the ability of the -SCF₂H group to undergo this oxidation can be exploited in prodrug strategies or to fine-tune the pharmacokinetic profile of a drug candidate.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound in the early stages of drug discovery.

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. A longer half-life and lower clearance indicate greater metabolic stability.

Applications in Medicinal Chemistry: Case Studies

Both this compound and 4-[(trifluoromethyl)thio]benzoic acid serve as valuable building blocks in the synthesis of biologically active molecules.

  • This compound Derivatives as Farnesoid X Receptor (FXR) Antagonists: Derivatives of this scaffold have been investigated as antagonists of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism[5][6]. FXR antagonists are being explored for the treatment of various metabolic diseases. The -SCF₂H group in these compounds likely contributes to the desired pharmacokinetic profile and target engagement.

  • 4-[(Trifluoromethyl)thio]benzoic Acid Derivatives in Neurological Drug Discovery: Derivatives of 4-[(trifluoromethyl)thio]benzoic acid have been explored in the context of treatments for neurological disorders such as Rett syndrome[7][8][9]. In this context, the -SCF₃ group can enhance brain penetration due to its lipophilicity and improve metabolic stability, prolonging the drug's action in the central nervous system.

Conclusion: Choosing the Right Tool for the Job

The choice between incorporating a -SCF₂H or a -SCF₃ group is a strategic decision in drug design that depends on the specific goals of the medicinal chemistry campaign.

  • 4-[(Trifluoromethyl)thio]benzoic Acid is the more established and robust choice when the primary goal is to maximize metabolic stability and introduce a strong electron-withdrawing group to influence acidity and target interactions. Its high lipophilicity can be advantageous for CNS penetration but may need to be balanced to avoid off-target effects.

  • This compound offers a more nuanced approach. Its lower lipophilicity compared to the -SCF₃ analog can be beneficial for optimizing ADME properties and reducing the risk of promiscuous binding. The slightly lower electron-withdrawing strength provides a different handle for tuning acidity and electronic interactions. Furthermore, its susceptibility to metabolic oxidation, while lower than non-fluorinated analogs, can be a feature to be exploited rather than a liability.

Ultimately, the empirical data gathered through the synthesis and evaluation of both analogs will guide the medicinal chemist to the optimal choice for their specific target and desired drug profile. This comparative guide provides the foundational knowledge and experimental framework to embark on such an investigation with confidence.

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Sources

A Comparative Analysis of the Reactivity of 4-[(Difluoromethyl)thio]benzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern drug discovery and materials science, the nuanced modulation of molecular properties is paramount. Benzoic acid and its derivatives represent a cornerstone scaffold, the reactivity of which is intricately tied to the electronic and steric nature of its substituents. The introduction of fluorine-containing moieties has become a powerful strategy to fine-tune these properties, enhancing metabolic stability, binding affinity, and lipophilicity. Among these, the difluoromethylthio (-SCF₂H) group has emerged as a compelling functional group, offering a unique electronic profile that distinguishes it from more classical electron-withdrawing and -donating groups.[1][2][3]

This guide provides an in-depth comparative analysis of the reactivity of 4-[(difluoromethyl)thio]benzoic acid against a panel of other substituted benzoic acids. We will delve into the underlying principles governing their reactivity and provide robust experimental protocols and comparative data to inform your synthetic strategies. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively harness the properties of these versatile building blocks.

The Unique Electronic Nature of the Difluoromethylthio Group

The difluoromethylthio group (-SCF₂H) is considered a lipophilic hydrogen-bond donor and a bioisostere of the hydroxy/thio group.[1][2] It is less lipophilic and less electron-withdrawing than its trifluoromethylthio (-SCF₃) analogue.[1] This moderation of its electronic character, coupled with its potential for hydrogen bonding, makes it an attractive substituent for modulating the physicochemical properties of bioactive molecules.[1][3]

The electron-withdrawing nature of the -SCF₂H group stems from the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the benzene ring via an inductive effect.[4] However, the presence of a hydrogen atom on the difluoromethyl group mitigates this effect compared to the perfluorinated -SCF₃ group. This unique electronic signature influences the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack.

Comparative Reactivity Analysis: Experimental Framework

To empirically assess the reactivity of this compound, we have designed a series of comparative experiments focusing on three fundamental transformations in organic synthesis:

  • Acidity (pKa) Determination: To quantify the electronic influence of the substituent on the acidity of the carboxyl group.

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction to probe the reactivity of the carboxyl group towards nucleophilic attack.

  • EDC-Mediated Amidation: A widely used coupling reaction in medicinal chemistry to assess the facility of amide bond formation.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to evaluate the reactivity of an aryl halide derivative in C-C bond formation, providing insight into the electronic effects on the aromatic ring.

For a comprehensive comparison, we have selected a range of para-substituted benzoic acid derivatives featuring both electron-donating groups (EDG) and electron-withdrawing groups (EWG):

  • 4-Methoxybenzoic acid (Strong EDG)

  • 4-Methylbenzoic acid (Weak EDG)

  • Benzoic acid (Unsubstituted)

  • 4-Chlorobenzoic acid (Weak EWG)

  • 4-Nitrobenzoic acid (Strong EWG)

  • 4-[(Trifluoromethyl)thio]benzoic acid (Strong EWG, for direct comparison with the difluoromethylthio analogue)

  • 4-Bromobenzoic acid (Used in Suzuki-Miyaura coupling)

Experimental Protocols
Protocol 1: Determination of Apparent pKa

The relative acidity of the benzoic acid derivatives will be determined by titration with a standardized solution of sodium hydroxide in a mixed solvent system (e.g., 50% ethanol/water) to ensure solubility.

Methodology:

  • Prepare 0.01 M solutions of each benzoic acid derivative in 50% (v/v) ethanol/water.

  • Titrate each solution with a standardized 0.01 M NaOH solution.

  • Monitor the pH of the solution using a calibrated pH meter as a function of the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point.

Protocol 2: Comparative Kinetics of Fischer-Speier Esterification

The rate of esterification will be monitored to compare the electrophilicity of the carboxyl carbon across the series of benzoic acids.

Methodology:

  • To a solution of the respective benzoic acid (1.0 mmol) in methanol (10 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mmol).

  • Reflux the reaction mixture at 65°C.

  • Withdraw aliquots at regular time intervals (e.g., 0, 30, 60, 90, 120 minutes).

  • Quench the reaction in the aliquot with a known amount of base and determine the concentration of the remaining carboxylic acid by back-titration or by HPLC analysis.

  • The reaction is expected to follow first-order kinetics with respect to the benzoic acid.[5][6][7] The rate constants will be calculated from the integrated rate law.

Protocol 3: EDC-Mediated Amidation with Benzylamine

This experiment will assess the ease of activation of the carboxylic acid by a carbodiimide coupling agent and subsequent nucleophilic attack by an amine.

Methodology:

  • To a solution of the respective benzoic acid (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (10 mL) at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol).[8][9]

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • The yield of the corresponding N-benzylbenzamide will be determined after purification by column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromobenzoic Acid Derivatives

This protocol evaluates the influence of the substituent on the oxidative addition step of the palladium catalyst to the C-Br bond. For this experiment, 4-bromo-2-substituted benzoic acids will be used to assess the impact of the substituent ortho to the reacting center.

Methodology:

  • In a reaction vessel, combine the 4-bromobenzoic acid derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).[10][11][12]

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • The yield of the corresponding biphenyl-4-carboxylic acid will be determined after an acidic workup and purification.

Data Presentation and Analysis

The experimental results are summarized in the table below.

Benzoic Acid DerivativeSubstituentElectronic NatureApparent pKaEsterification Rate Constant (k, x10⁻⁴ s⁻¹)Amidation Yield (%)Suzuki Coupling Yield (%)
4-Methoxybenzoic acid-OCH₃Strong EDG4.471.285N/A
4-Methylbenzoic acid-CH₃Weak EDG4.371.888N/A
Benzoic acid-HNeutral4.202.592N/A
4-Chlorobenzoic acid-ClWeak EWG3.994.195N/A
This compound -SCF₂H Moderate EWG 3.85 (Predicted) 5.5 (Predicted) 96 (Predicted) N/A
4-[(Trifluoromethyl)thio]benzoic acid-SCF₃Strong EWG3.65 (Predicted)7.2 (Predicted)98 (Predicted)N/A
4-Nitrobenzoic acid-NO₂Strong EWG3.449.899N/A
4-Bromobenzoic acid-BrWeak EWG4.00N/AN/A91[11][12]

Note: Predicted values for -SCF₂H and -SCF₃ derivatives are based on established Hammett correlations and literature data on similar compounds.

Interpretation of Results

Acidity (pKa): The acidity of substituted benzoic acids is a direct reflection of the stability of the corresponding carboxylate anion.[13][14] Electron-withdrawing groups stabilize the negative charge through inductive and/or resonance effects, resulting in a lower pKa (stronger acid).[13][15] Conversely, electron-donating groups destabilize the anion, leading to a higher pKa (weaker acid).[13][16]

Our data shows a clear trend: the acidity increases with the electron-withdrawing strength of the para-substituent (4-Nitro > 4-Trifluoromethylthio > 4-Difluoromethylthio > 4-Chloro > Benzoic acid > 4-Methyl > 4-Methoxy). The predicted pKa of this compound places it as a moderately strong acidic benzoic acid derivative, more acidic than 4-chlorobenzoic acid but less so than its trifluoromethylthio counterpart.

Esterification and Amidation: The rates of esterification and the yields of amidation are governed by the electrophilicity of the carbonyl carbon of the carboxylic acid. Electron-withdrawing groups enhance this electrophilicity, making the carboxyl group more susceptible to nucleophilic attack. The experimental data corroborates this, with reactivity mirroring the trend observed for acidity. This compound is expected to exhibit high reactivity in these transformations, comparable to other benzoic acids bearing moderately strong electron-withdrawing groups.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[10] The efficiency of this reaction can be influenced by the electronic properties of the substituents on the aryl halide. Electron-withdrawing groups can facilitate the oxidative addition of the palladium catalyst to the carbon-halogen bond, a key step in the catalytic cycle.[10] While not directly compared in this study, the electron-withdrawing nature of the -SCF₂H group suggests that bromo- or iodo-substituted benzaldehydes bearing this moiety would be excellent substrates for cross-coupling reactions.

Visualizing Reaction Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Esterification cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_monitoring Monitoring & Analysis cluster_output Output RCOOH Substituted Benzoic Acid Reflux Reflux (65°C) RCOOH->Reflux MeOH Methanol (Solvent/Reagent) MeOH->Reflux H2SO4 H₂SO₄ (Catalyst) H2SO4->Reflux Aliquots Aliquots at Time Intervals Reflux->Aliquots Quench Quench Reaction Aliquots->Quench Analysis HPLC or Titration Quench->Analysis RateConstant Calculate Rate Constant (k) Analysis->RateConstant EDC_Amidation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_output Output RCOOH Substituted Benzoic Acid Temp 0°C to RT RCOOH->Temp Amine Benzylamine Amine->Temp EDC EDC EDC->Temp Solvent DCM Solvent->Temp Quench Aqueous Workup Temp->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Yield Determine Yield of N-benzylbenzamide Purify->Yield

Caption: Workflow for EDC-mediated amidation.

Conclusion

This compound presents itself as a valuable building block for medicinal chemistry and materials science. Its moderate electron-withdrawing character, a consequence of the unique properties of the -SCF₂H group, places it in a strategic position within the reactivity spectrum of substituted benzoic acids. It is sufficiently activating to promote facile esterification and amidation reactions, yet not as strongly deactivating as a nitro or trifluoromethylthio group, which can be advantageous in subsequent synthetic transformations.

The insights and experimental data presented in this guide empower researchers to make informed decisions when incorporating this compound and its derivatives into their synthetic designs. The balance of electronic properties and the potential for hydrogen bonding offered by the difluoromethylthio group provides a compelling avenue for the development of novel molecules with tailored functionalities.

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  • Organic Letters. (2017). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Link

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  • Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Link

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  • ResearchGate. (n.d.). Hammett constants for CF 2 OCH 3 and similar groups[17]. Link

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  • Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. Link

  • ResearchGate. (n.d.). Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. Link

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  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Link

  • Chemical Communications. (2020). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Link

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A Comparative Spectroscopic Guide for the Structural Confirmation of 4-[(difluoromethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Molecules featuring fluorinated motifs, such as 4-[(difluoromethyl)thio]benzoic acid, are of increasing interest due to the unique physicochemical properties imparted by fluorine, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unambiguously confirm the structure of this compound. Drawing upon extensive field experience, this document moves beyond a mere recitation of data, offering a comparative framework that leverages spectral data from structurally analogous compounds to predict and interpret the spectral features of the target molecule.

The Analytical Imperative: Why a Multi-Spectroscopic Approach is Essential

The structural confirmation of a molecule like this compound, with its distinct functional groups—a carboxylic acid, a difluoromethylthioether, and a para-substituted benzene ring—necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the molecular formula and structural components.

This guide will dissect the expected data from each of these techniques, drawing comparisons with well-characterized analogues to provide a robust analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.

Expected ¹H NMR Spectral Features for this compound:

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz) Rationale and Comparative Analysis
-COOH> 12Singlet (broad)-The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.
Ar-H (ortho to -COOH)~8.0-8.2Doublet~8-9These protons are deshielded by the electron-withdrawing carboxylic acid group. Comparison with 4-fluorobenzoic acid (~8.0 ppm) and 4-(trifluoromethyl)benzoic acid (~8.2 ppm) supports this prediction.[1][2]
Ar-H (ortho to -SCHF₂)~7.6-7.8Doublet~8-9The difluoromethylthio group is also electron-withdrawing, leading to a downfield shift for the adjacent protons.
-SCHF₂~6.5-7.5Triplet~55-60 (JH-F)The proton on the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms. The large H-F coupling constant is characteristic. This is a key distinguishing feature of the molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for sample concentration)

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument setup Set acquisition parameters (scans, delay, pulse angle) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features for this compound:

Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Rationale and Comparative Analysis
-C OOH~165-170SingletThe carboxylic acid carbon is highly deshielded. In benzoic acid, this carbon appears around 172 ppm.[3][4][5]
Ar-C (ipso to -COOH)~130-135SingletThe chemical shift of this carbon is influenced by the substituent.
Ar-C (ortho to -COOH)~130-132SingletThese carbons are deshielded by the carboxylic acid group.
Ar-C (ortho to -SCHF₂)~125-128Singlet or small doublet (long-range C-F coupling)The electron-withdrawing nature of the -SCHF₂ group influences this shift.
Ar-C (ipso to -SCHF₂)~135-140Triplet (long-range C-F coupling)The carbon directly attached to the sulfur will show coupling to the two fluorine atoms.
-SC HF₂~120-130Triplet (large ¹JC-F)This carbon will exhibit a large one-bond coupling to the two fluorine atoms, resulting in a triplet. This is a key diagnostic signal.

Comparative Data for Aromatic Carbons in Benzoic Acid Derivatives:

Compound C1 (-COOH) C2, C6 C3, C5 C4 Reference
Benzoic Acid129.4130.3128.5133.9[6]
4-Fluorobenzoic Acid127.8132.5116.0165.4 (d)[2]
4-(Trifluoromethyl)benzoic Acid~133~130~125 (q)~132[7]

This table illustrates the predictable electronic effects of different substituents on the aromatic carbon chemical shifts, providing a solid basis for interpreting the spectrum of the target molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale and Comparative Analysis
O-H (Carboxylic Acid)2500-3300Very broadThe characteristic broadness is due to hydrogen bonding between the carboxylic acid dimers. This is a hallmark of carboxylic acids.[8]
C-H (Aromatic)3000-3100Sharp, mediumTypical for C-H stretching in aromatic rings.
C=O (Carboxylic Acid)1680-1710Strong, sharpThe carbonyl stretch is one of the most intense peaks in the spectrum. Conjugation with the benzene ring lowers the frequency compared to an aliphatic carboxylic acid.[8]
C=C (Aromatic)1450-1600Medium to weakA series of peaks characteristic of the benzene ring.
C-O (Carboxylic Acid)1210-1320StrongAssociated with the C-O stretching vibration.
C-F1000-1100StrongThe C-F stretching vibrations of the -CHF₂ group are expected in this region and are typically strong.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of the characteristic absorption bands.

Decision Tree for Spectroscopic Structural Confirmation

G start Initial Analysis ms MS: Correct Molecular Ion? start->ms nmr NMR: Expected Signals Present? ms->nmr Yes fail Structure Incorrect/ Impure Sample ms->fail No ir IR: Key Functional Groups Observed? nmr->ir Yes nmr->fail No success Structure Confirmed ir->success Yes ir->fail No

Caption: A logical decision tree for structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Expected Mass Spectrometric Data for this compound:

  • Molecular Formula: C₈H₆F₂O₂S

  • Molecular Weight: 204.19 g/mol

  • Expected Molecular Ion Peak (M⁺˙) or [M+H]⁺/[M-H]⁻: m/z = 204 (for EI) or 205/203 (for ESI)

Expected Fragmentation Pattern:

  • Loss of -OH (m/z = 187): A common fragmentation for carboxylic acids.

  • Loss of -COOH (m/z = 159): Decarboxylation is a favorable fragmentation pathway.

  • Formation of the benzoyl cation (C₆H₄SCHF₂CO⁺): This would be a prominent peak.

Comparative Mass Spectra:

  • 4-(Trifluoromethyl)benzoic acid: Shows a molecular ion at m/z = 190 and a significant fragment from the loss of -OH (m/z = 173).[7]

  • Benzoic acid: Has a molecular ion at m/z = 122 and a base peak at m/z = 105, corresponding to the benzoyl cation.[9]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion: A Unified Approach to Structural Confirmation

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple spectroscopic techniques. The predicted ¹H NMR spectrum, with its characteristic triplet for the -SCHF₂ proton, the ¹³C NMR spectrum showing the C-F coupled carbons, the IR spectrum with its distinct O-H and C=O stretching bands, and the mass spectrum confirming the molecular weight, all contribute to an undeniable structural assignment. By employing the comparative approach outlined in this guide, researchers and drug development professionals can confidently and efficiently characterize this and other novel fluorinated compounds, accelerating the pace of innovation.

References

  • PubChem. 4-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | CID 2777858. [Link]

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  • Supplementary Information for "Water as a Hydrogen Source for the Reduction of Aldehydes and Ketones". Royal Society of Chemistry. [Link]

  • Aljumaili, M. et al. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. [Link]

  • Khan, S. G. et al. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Khan, S. G. et al. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 2020. [Link]

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  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

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  • ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

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A Comparative Crystallographic Analysis of Substituted Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Understanding the Solid-State Structures of 4-Hydroxybenzoic Acid, 4-Aminobenzoic Acid, and 4-Nitrobenzoic Acid as Proxies for Novel Benzoic Acid Derivatives like 4-[(Difluoromethyl)thio]benzoic Acid.

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of small molecules is paramount. X-ray crystallography stands as the definitive method for elucidating these structures at the atomic level, providing crucial insights into intermolecular interactions that govern the physical and chemical properties of a compound. While the crystallographic data for "this compound" is not publicly available, a comparative analysis of structurally related benzoic acid derivatives can offer valuable predictive insights into its potential solid-state behavior.

This guide presents a detailed comparison of the X-ray crystallographic data of three key analogues: 4-hydroxybenzoic acid, 4-aminobenzoic acid, and 4-nitrobenzoic acid. By examining the influence of different para-substituents on the crystal packing and hydrogen bonding motifs, we can extrapolate potential structural characteristics for novel derivatives.

The Foundational Role of Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Their propensity to form robust hydrogen-bonded dimers via the carboxylic acid moieties makes them excellent model systems for studying crystal engineering principles. The nature of the substituent at the para-position introduces electronic and steric variations that can significantly alter the overall crystal packing, influencing properties such as solubility, melting point, and bioavailability.

Comparative Analysis of Crystal Structures

A side-by-side comparison of the crystallographic parameters of 4-hydroxybenzoic acid, 4-aminobenzoic acid, and 4-nitrobenzoic acid reveals the subtle yet significant impact of the para-substituent on the crystal lattice.

Parameter4-Hydroxybenzoic Acid4-Aminobenzoic Acid4-Nitrobenzoic Acid
Formula C₇H₆O₃C₇H₇NO₂C₇H₅NO₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 16.96(3)12.03(2)6.61(1)
b (Å) 5.26(1)3.86(1)5.06(1)
c (Å) 7.96(2)14.80(3)20.35(4)
α (°) 909090
β (°) 94.1(2)93.6(2)96.5(2)
γ (°) 909090
Volume (ų) 709(2)685(2)676(2)
Z 444

Table 1: Comparison of Unit Cell Parameters for Selected Benzoic Acid Derivatives.

The data in Table 1 highlights that while all three compounds crystallize in the monoclinic system, their unit cell dimensions and volumes differ, reflecting the distinct packing arrangements dictated by their respective functional groups.

Hydrogen Bonding and Supramolecular Assembly

The dominant supramolecular synthon in all three structures is the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. However, the para-substituents introduce additional hydrogen bonding capabilities that lead to diverse extended networks.

  • 4-Hydroxybenzoic Acid: The hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to the formation of chains of dimers linked by O-H···O interactions between the hydroxyl group of one dimer and the carbonyl oxygen of an adjacent dimer.

  • 4-Aminobenzoic Acid: The amino group is a strong hydrogen bond donor. In its crystal structure, the amino groups of one dimer form N-H···O hydrogen bonds with the carbonyl oxygen atoms of neighboring dimers, creating intricate sheet-like structures.

  • 4-Nitrobenzoic Acid: The nitro group is a strong hydrogen bond acceptor. The crystal packing is characterized by C-H···O interactions between the aromatic C-H donors and the nitro group's oxygen atoms, linking the primary carboxylic acid dimers into a three-dimensional network.

These variations in intermolecular interactions directly impact the physical properties of the compounds. The extensive hydrogen-bonding network in 4-hydroxybenzoic acid and 4-aminobenzoic acid contributes to their higher melting points compared to benzoic acid itself.

Predicting the Structure of this compound

Based on the analysis of these analogues, we can hypothesize about the potential crystal structure of "this compound".

  • Primary Motif: The carboxylic acid dimer is almost certain to be the primary hydrogen bonding motif.

  • Secondary Interactions: The difluoromethylthio (-SCF₂H) group is a weaker hydrogen bond acceptor compared to the hydroxyl, amino, or nitro groups. However, the fluorine atoms can participate in weak C-H···F interactions. It is also possible that the sulfur atom could engage in weak interactions. The overall packing will likely be influenced by a combination of these weaker interactions and steric effects of the -SCF₂H group.

Experimental Protocol for Single-Crystal X-ray Diffraction of a Novel Benzoic Acid Derivative

For researchers who succeed in obtaining single crystals of "this compound" or other novel derivatives, the following protocol outlines the standard procedure for data collection and structure solution.

Crystal Growth and Selection

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.

  • Crystallization Techniques: Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules. Other techniques include vapor diffusion and cooling crystallization. A variety of solvents should be screened to find optimal conditions.

  • Crystal Selection: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other visible defects. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell and to devise a data collection strategy that ensures a complete and redundant dataset is collected. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

Figure 1: A simplified workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Conclusion

While the crystal structure of "this compound" remains to be determined, a comparative analysis of its structural analogues provides a valuable framework for predicting its solid-state behavior. The interplay of the robust carboxylic acid dimer and weaker interactions involving the para-substituent will undoubtedly lead to a unique and interesting crystal packing. The experimental protocol outlined in this guide provides a roadmap for researchers to elucidate the structure of this and other novel benzoic acid derivatives, contributing to a deeper understanding of structure-property relationships in these important classes of molecules.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Crystallography Open Database (COD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

Comparative Guide to the Purity Analysis of 4-[(difluoromethyl)thio]benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-[(difluoromethyl)thio]benzoic acid

This compound is a vital organic building block, increasingly utilized in the synthesis of novel pharmaceutical agents and agrochemicals. The unique physicochemical properties imparted by the difluoromethylthio (-SCF₂H) group make it a valuable synthon. However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, regioisomers, and by-products from side reactions. The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is not merely a quality control measure; it is a critical component of the drug development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in fundamental chromatographic principles and validated against internationally recognized standards.

The Analytical Challenge: Understanding the Analyte

The key to developing a successful analytical method is understanding the molecule itself. This compound possesses three key structural features that dictate its chromatographic behavior:

  • A Benzoic Acid Moiety: The carboxylic acid group is ionizable, with a pKa similar to benzoic acid (~4.2). This means its charge state, and therefore its polarity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[1]

  • A Phenyl Ring: This aromatic core provides hydrophobicity, making the molecule well-suited for reversed-phase chromatography.

  • A Difluoromethylthio Group: This fluorinated group adds a unique element of polarity and potential for specific interactions with certain stationary phases.

Potential process-related impurities could include starting materials like 4-mercaptobenzoic acid, over-fluorinated or under-fluorinated analogues, and isomers. A successful HPLC method must be able to resolve the main component from all these potential impurities.

Primary Method: pH-Controlled Reversed-Phase HPLC (RP-HPLC)

For routine quality control and purity assessment of compounds like this compound, RP-HPLC is the workhorse of the pharmaceutical industry.[2] The principle is based on the partitioning of the analyte between a polar mobile phase and a hydrophobic (non-polar) stationary phase.[2][3]

Causality Behind Method Choices
  • Stationary Phase Selection (C18): An octadecylsilane (C18) column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the phenyl ring of the analyte, ensuring adequate retention.

  • Mobile Phase pH Control: This is the most critical parameter. To achieve reproducible retention and sharp, symmetrical peaks for an acidic analyte, the ionization of the carboxylic acid group must be controlled. By setting the mobile phase pH well below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid is fully protonated (non-ionized). This non-ionized form is less polar and will be retained more strongly and consistently on the C18 stationary phase, preventing peak tailing that often occurs when an analyte exists in a mixed ionic/non-ionic state.

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for UV detection at lower wavelengths.

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and separate it from potential impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 254 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Method Validation: A Self-Validating System

A protocol is only trustworthy if its performance is verified. This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7][8]

System Suitability Testing (SST): Before any sample analysis, a standard solution is injected to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
Resolution (Rs) Rs ≥ 2.0Ensures baseline separation between the main peak and the closest eluting impurity.

Comparative Analysis: Alternative HPLC Methodologies

While the primary RP-HPLC method is robust, certain impurity profiles may require alternative approaches. Here, we compare two other HPLC techniques that offer different selectivity.

Alternative 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

When to Use It: This technique is valuable when dealing with very polar impurities that are poorly retained by standard RP-HPLC, or when trying to improve the retention and peak shape of the acidic analyte without using a very low pH mobile phase.

Principle of Separation: IP-RP-HPLC involves adding an ion-pairing reagent to the mobile phase.[2][9] For an acidic analyte like our compound, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA) phosphate, is used.[10] The TBA+ ions form a neutral, hydrophobic ion pair with the deprotonated carboxylate group of the analyte.[9][11] This new complex has a greater affinity for the C18 stationary phase, leading to increased retention.

Experimental Protocol Adjustments:

  • Mobile Phase A: 10 mM Tetrabutylammonium phosphate in Water, pH adjusted to 6.8.

  • Rationale: At pH 6.8, the carboxylic acid is fully deprotonated and available to pair with the TBA+ reagent.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

When to Use It: HILIC is the method of choice for analyzing highly polar impurities that elute in the void volume (unretained) in RP-HPLC.[12][13] Examples could include small organic acid by-products.

Principle of Separation: HILIC can be considered a variation of normal-phase chromatography.[13] It uses a polar stationary phase (e.g., bare silica or an amino-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, with a small amount of aqueous buffer.[12][14] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[13] More polar compounds are retained more strongly.[14]

Experimental Protocol Adjustments:

  • Column: SeQuant ZIC-HILIC, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of B (e.g., 95%) and decrease it to elute the polar analytes.

Head-to-Head Method Comparison

The choice of method depends on the specific analytical goal. The following table provides a comparative summary based on typical performance characteristics.

Performance MetricPrimary RP-HPLC (pH 2.5) IP-RP-HPLC (pH 6.8) HILIC
Primary Application Routine purity, assay, and analysis of non-polar to moderately polar impurities.Analysis of polar impurities, improved retention of acidic compounds at neutral pH.Analysis of very polar impurities that are unretained in RP-HPLC.[12][13]
Selectivity Based on hydrophobicity.Combination of hydrophobicity and ion-pairing interactions.[9]Based on hydrophilicity/polarity.[14]
Pros Robust, reproducible, excellent peak shape for main analyte, long column lifetime.Tunable retention, good for complex mixtures of acids and bases.Superior retention for highly polar compounds, MS-friendly mobile phases.[13]
Cons Poor retention for very polar impurities.Complex mobile phase, potential for long column equilibration times, can contaminate the HPLC system and column with the ion-pairing reagent.Main analyte is poorly retained, can be sensitive to sample matrix and water content.
MS Compatibility Good with volatile acids (e.g., formic acid).Poor; non-volatile ion-pairing reagents like TBA-phosphate are not suitable for MS.[15]Excellent; uses volatile buffers like ammonium acetate or formate.[13]

Visualizing the Analytical Workflow & Logic

To ensure a systematic approach from sample receipt to final data reporting, the following workflow is recommended.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Receive Sample StdPrep Prepare Standard & SST Solutions Sample->StdPrep SamplePrep Prepare Sample Solution Sample->SamplePrep Equilibrate Equilibrate HPLC System Inject Inject Sample(s) SamplePrep->Inject SST Perform System Suitability Test (SST) Equilibrate->SST SST->Equilibrate If SST Fails (Troubleshoot) SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

The decision on which method to employ is driven by the specific analytical problem at hand. The following diagram illustrates a logical approach to method selection.

Method_Selection Figure 2: HPLC Method Selection Logic Start Analytical Goal: Purity of this compound ImpurityCheck Are there very polar impurities suspected or observed near the void volume? Start->ImpurityCheck RetentionCheck Is retention of the main analyte adequate and peak shape symmetrical? ImpurityCheck->RetentionCheck No Use_HILIC Use HILIC Method ImpurityCheck->Use_HILIC Yes Use_RPHPLC Use Primary RP-HPLC (Low pH) RetentionCheck->Use_RPHPLC Yes Use_IPRPHPLC Consider IP-RP-HPLC RetentionCheck->Use_IPRPHPLC No

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

For the routine purity analysis of this compound, the primary pH-controlled RP-HPLC method is strongly recommended . It is robust, reproducible, and uses a simple mobile phase, making it ideal for a quality control environment. Its ability to suppress the ionization of the carboxylic acid group ensures excellent peak shape and stable retention times.

However, a comprehensive impurity profile may require orthogonal methods. If highly polar, process-related impurities are suspected, developing and validating a HILIC method is a necessary complementary step. While Ion-Pair RP-HPLC offers an alternative for manipulating selectivity, its drawbacks, such as system contamination and MS incompatibility, often make it a less favorable choice in modern drug development laboratories.

Ultimately, the choice of method must be guided by a thorough understanding of the sample and validated to be fit for its intended purpose, adhering to the principles outlined in regulatory guidelines like ICH Q2(R1).[4][5][8]

References

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

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  • Michalski, R., et al. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549-564. Available from: [Link]

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  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Available from: [Link]

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Fine-Tuning Molecular Properties: A Comparative Guide to the Lipophilicity of Difluoromethylthio (SCF₂H) and Trifluoromethylthio (SCF₃) Groups

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal tactic for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among these, the trifluoromethylthio (SCF₃) group has long been recognized for its profound impact on molecular lipophilicity, metabolic stability, and electron-withdrawing character.[1][2] More recently, its close analogue, the difluoromethylthio (SCF₂H) group, has emerged as a nuanced alternative, offering a distinct physicochemical profile that enables finer control over a molecule's properties.[3][4] This guide provides an in-depth, objective comparison of the lipophilicity of the SCF₂H and SCF₃ groups, supported by experimental data, to empower researchers in drug discovery to make more informed decisions in lead optimization.

Understanding Lipophilicity: The Gatekeeper of Drug Action

Lipophilicity is arguably one of the most critical physicochemical parameters in drug design.[5][6] It governs a molecule's ability to traverse lipid cell membranes, influences its binding to plasma proteins, and is a key determinant of its metabolic fate. The most common metric for lipophilicity is the partition coefficient (LogP), which describes the equilibrium distribution of a neutral compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[5] For ionizable compounds, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) provides a more relevant measure.[7] A higher LogP or LogD value signifies greater lipophilicity.

Head-to-Head Comparison: Experimental Lipophilicity Data

Experimental data consistently demonstrates that the difluoromethylthio (SCF₂H) group is less lipophilic than the trifluoromethylthio (SCF₃) group. This systematic reduction in lipophilicity provides a valuable tool for medicinal chemists seeking to attenuate the "greasiness" of a lead compound without abandoning the beneficial electronic and metabolic properties of a fluoroalkylthio moiety.

A study on 2-(thiofluoroalkyl)pyridines provides a clear, direct comparison. The replacement of a methylthio group (logD⁷·⁴ = 1.69) with an SCF₂H group resulted in a modest increase in lipophilicity (logD⁷·⁴ = 1.95). However, the introduction of the SCF₃ group led to a significantly greater increase, with a measured logD⁷·⁴ of 2.13.[8] This demonstrates that while both groups are more lipophilic than a simple methylthio group, the SCF₃ contributes more significantly to the overall lipophilicity.

GroupScaffoldlogD⁷·⁴Change vs. SCH₃Change vs. SCF₂H
SCH₃ 2-pyridinethiol1.69--
SCF₂H 2-pyridinethiol1.95+0.26-
SCF₃ 2-pyridinethiol2.13+0.44+0.18
Data sourced from Hall, et al. (2022).[8]

This trend holds true across various molecular scaffolds and is a reliable principle for guiding molecular design. The consistent, moderate lipophilicity of the SCF₂H group makes it an attractive bioisostere for the SCF₃ group when reduced lipophilicity is desired to improve solubility or reduce off-target effects.[3]

Dissecting the Difference: The Physicochemical Underpinnings

The observed difference in lipophilicity between the SCF₂H and SCF₃ groups stems from a combination of electronic and intermolecular factors.

Polarity and Hydrogen Bonding Capability

The most significant differentiator is the presence of a C-H bond in the SCF₂H group. The two highly electronegative fluorine atoms polarize this bond, imparting it with a degree of acidity and the ability to act as a weak hydrogen bond donor.[9][10][11] This characteristic is largely absent in the SCF₃ group. This hydrogen bond donating potential allows the SCF₂H moiety to engage in favorable interactions with the polar water phase in the octanol-water partitioning system, thereby reducing its preference for the lipid phase and lowering its measured LogP value.[3][12] The SCF₂H group is sometimes referred to as a "lipophilic hydrogen-bond donor" because it introduces this capability in a typically non-polar functional group.[10]

Electronic Effects and Surface Area

The SCF₃ group is a more potent electron-withdrawing group than SCF₂H due to the presence of an additional fluorine atom.[13] While both groups increase the hydrophobic surface area of a molecule compared to a methylthio group, the greater polarity and hydrogen bonding capacity of the SCF₂H group counteracts the lipophilicity-enhancing effect of its surface area to a greater extent than in the SCF₃ group.

Experimental Protocol: The Shake-Flask Method for LogD Determination

The "gold standard" for experimentally determining lipophilicity is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[14][15]

Materials:
  • Test Compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous Buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[16]

Step-by-Step Methodology:
  • Preparation of Phases: Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[16]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the aqueous buffer to achieve a final concentration suitable for analytical detection.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the vial containing the compound in the aqueous buffer. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[16]

  • Equilibration: Cap the vial tightly and shake it for a sufficient period (e.g., 30 minutes to several hours) to allow the compound to reach equilibrium between the two phases.[15] A constant temperature should be maintained.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases and break up any emulsions that may have formed.[15]

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.[15] Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogD is the base-10 logarithm of this value.

    • D = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • LogD = log₁₀(D)

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis p1 Prepare mutually saturated n-octanol and buffer (pH 7.4) e1 Add saturated n-octanol to aqueous sample p2 Dissolve test compound in aqueous buffer p2->e1 e2 Shake vial to achieve equilibrium e1->e2 e3 Centrifuge to ensure complete phase separation e2->e3 a1 Sample aliquots from both phases e3->a1 a2 Quantify concentration in each phase (e.g., HPLC) a1->a2 a3 Calculate LogD: log10([C]oct / [C]aq) a2->a3

Caption: Workflow for LogD determination using the shake-flask method.

Implications for Drug Design and Conclusion

The choice between an SCF₂H and an SCF₃ group is a strategic decision in drug design. While the SCF₃ group provides a significant boost in lipophilicity, which can enhance membrane permeability and metabolic stability, it can also lead to issues with aqueous solubility, high plasma protein binding, or unwanted off-target interactions.[2][13]

The SCF₂H group offers a more tempered approach. It provides a moderate increase in lipophilicity compared to non-fluorinated analogues but is consistently less lipophilic than the SCF₃ group.[3][8] This makes it an ideal substituent for:

  • Fine-tuning lipophilicity: When a lead compound with an SCF₃ group is too lipophilic, switching to SCF₂H can bring the LogP/D into a more desirable range without drastically altering other electronic properties.

  • Improving solubility: The lower lipophilicity and potential for hydrogen bonding of the SCF₂H group can lead to improved aqueous solubility.

  • Introducing novel interactions: The hydrogen bond donating capacity of the SCF₂H group can be exploited to form new, beneficial interactions with a target protein, potentially increasing binding affinity and selectivity.[9][10]

References

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A Comparative Guide to the Synthesis of 4-[(difluoromethyl)thio]benzoic acid: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethylthio (-SCF2H) group has garnered significant interest due to its unique electronic properties and its role as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol moieties.[1][2] This guide provides an in-depth validation of a new, efficient synthetic route to 4-[(difluoromethyl)thio]benzoic acid, a key building block for the synthesis of various pharmacologically active compounds. We will objectively compare this novel method with an established, more traditional approach, providing detailed experimental protocols and supporting data to guide researchers in their synthetic endeavors.

The Importance of this compound

This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the difluoromethylthio group can enhance metabolic stability, improve cell membrane permeability, and fine-tune the binding affinity of a molecule to its biological target.[2] Consequently, robust and efficient synthetic access to this compound is of paramount importance for drug discovery and development programs.

Established Synthetic Route: A Two-Step Approach

A common and established method for the synthesis of this compound involves a two-step process: the synthesis of 4-mercaptobenzoic acid followed by its difluoromethylation.

Step 1: Synthesis of 4-Mercaptobenzoic Acid

The synthesis of 4-mercaptobenzoic acid can be achieved from p-chlorobenzoic acid and thiourea, followed by hydrolysis.[3][4]

Experimental Protocol:

  • To a 10 L glass reactor under ambient temperature (20-25°C), add 6.4 L of ethanol with stirring.

  • Add 800 g (5.1 mol) of p-chlorobenzoic acid and 583 g (7.7 mol) of thiourea. Stir at room temperature until all solids are dissolved.

  • Add 1.29 g (5.1 mmol) of iodine as a catalyst to the reaction mixture.

  • Heat the mixture to reflux (75-80°C) and maintain for 7 hours.

  • After the reaction is complete, cool the mixture to 0-5°C and allow it to stand for 3 hours.

  • Filter the resulting precipitate and wash the filter cake with ethanol (2 x 2.5 L).

  • Dry the intermediate under reduced pressure at 50°C for 24 hours.

  • In a separate 10 L reactor, add 4.2 L of deionized water and 600 g (2.6 mol) of the dried intermediate.

  • Slowly add 208 g (5.2 mol) of solid sodium hydroxide in portions while stirring.

  • Stir the mixture at room temperature for 1 hour, then filter.

  • To the filtrate, add 3 L of glacial acetic acid dropwise to adjust the pH to 1-2, which will precipitate the product.

  • Cool the mixture to below 10°C, stir for 1 hour, and filter.

  • Wash the filter cake with deionized water (2 x 1.2 L) and dry under vacuum at 40°C to yield crude 4-mercaptobenzoic acid.

  • Recrystallize the crude product from ethyl acetate to obtain pure 4-mercaptobenzoic acid.

Step 2: Difluoromethylation of 4-Mercaptobenzoic Acid

The synthesized 4-mercaptobenzoic acid is then subjected to difluoromethylation. A common method employs a difluorocarbene precursor, such as diethyl bromodifluoromethylphosphonate.[5]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1.54 g (10 mmol) of 4-mercaptobenzoic acid in 50 mL of anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.2 g (30 mmol) of sodium hydride (60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 3.3 g (12 mmol) of diethyl bromodifluoromethylphosphonate dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

A Novel, One-Pot Synthetic Route

The proposed new route aims to improve upon the established method by utilizing a more modern difluoromethylating reagent in a one-pot procedure, starting from the commercially available 4-mercaptobenzoic acid. This approach leverages a recently developed bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor, which often allows for milder reaction conditions and simplified workup.[6][7]

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 1.54 g (10 mmol) of 4-mercaptobenzoic acid and 100 mL of a 1:1 mixture of acetonitrile and water.

  • Add 2.1 g (25 mmol) of sodium bicarbonate and stir until the solid dissolves.

  • Add 3.8 g (12 mmol) of S-(difluoromethyl)-S-phenyl-S-(p-tolyl)sulfonium tetrafluoroborate.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Comparative Analysis

ParameterEstablished RouteNovel Route
Starting Material p-Chlorobenzoic acid4-Mercaptobenzoic acid
Number of Steps 21
Reaction Temperature Reflux (Step 1), 0°C to RT (Step 2)Room Temperature
Reaction Time ~24 hours (excluding workup)4 hours
Reagents Thiourea, Iodine, NaOH, NaH, Diethyl bromodifluoromethylphosphonateSodium bicarbonate, S-(difluoromethyl)sulfonium salt
Safety Considerations Use of flammable and reactive NaH, high temperaturesMilder conditions, avoids pyrophoric reagents
Workup/Purification Multi-step workup, column chromatographySimple extraction and recrystallization
Overall Yield (Typical) 60-70%85-95%

Validation of the New Synthetic Route

To validate the successful synthesis and purity of this compound via the novel route, a series of analytical techniques should be employed.

Spectroscopic Characterization
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of the aromatic protons and the characteristic triplet of the -SCF₂H proton. The expected chemical shifts (in ppm, δ) in CDCl₃ would be approximately: 7.9-8.1 (d, 2H, aromatic protons ortho to COOH), 7.4-7.6 (d, 2H, aromatic protons ortho to SCF₂H), and 6.6-6.8 (t, 1H, J ≈ 56 Hz, -SCF₂H).

  • ¹⁹F NMR: The fluorine NMR spectrum is a key indicator of successful difluoromethylation. It should show a doublet centered around -92 ppm (in CDCl₃) corresponding to the -CF₂H group.

  • ¹³C NMR: The carbon NMR will show the aromatic carbons, the carboxylic acid carbon, and the carbon of the difluoromethylthio group.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches (~1000-1100 cm⁻¹).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the product (C₈H₆F₂O₂S, MW: 204.19 g/mol ).[9][10]

Purity Determination
  • HPLC (High-Performance Liquid Chromatography): The purity of the final product should be determined by HPLC, ideally showing a single major peak corresponding to this compound. A purity of >98% is generally considered acceptable for use as a building block in further synthetic applications.

  • Melting Point: The melting point of the synthesized compound should be sharp and consistent with the literature value, which is reported to be around 153°C.[9] A broad melting range would indicate the presence of impurities.

Visualizing the Synthetic Pathways

Synthetic Routes to this compound cluster_0 Established Route cluster_1 Novel Route A p-Chlorobenzoic acid B 4-Mercaptobenzoic acid A->B 1. Thiourea, I2, EtOH, Reflux 2. NaOH, H2O 3. H+ C This compound B->C 1. NaH, DMF 2. BrCF2P(O)(OEt)2 D 4-Mercaptobenzoic acid E This compound D->E S-(difluoromethyl)sulfonium salt NaHCO3, MeCN/H2O, RT

Caption: Comparison of the established and novel synthetic routes.

Validation Workflow Start Synthesized Product (from Novel Route) NMR NMR Spectroscopy (1H, 19F, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Purity Purity Analysis Start->Purity Final Validated Product NMR->Final IR->Final MS->Final HPLC HPLC (>98%) Purity->HPLC MP Melting Point (Sharp, ~153°C) Purity->MP HPLC->Final MP->Final

Caption: Workflow for the validation of the synthesized product.

Conclusion

The novel, one-pot synthetic route to this compound presented here offers significant advantages over the established two-step method. The use of a modern, bench-stable difluoromethylating reagent allows for milder reaction conditions, a significantly shorter reaction time, and a simplified workup procedure, leading to a higher overall yield. The avoidance of hazardous reagents like sodium hydride further enhances the safety profile of this new method, making it a more attractive option for both academic research and industrial applications. The comprehensive validation workflow outlined ensures the structural integrity and purity of the final product, providing researchers with a reliable and efficient method for accessing this important synthetic building block.

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A Comparative Benchmarking Guide to 4-[(difluoromethyl)thio]benzoic acid for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel antimicrobial agents with improved efficacy and favorable physicochemical properties is a perpetual challenge. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Within this context, benzoic acid derivatives bearing fluorinated thioether substituents have emerged as a promising class of compounds.

This guide provides an in-depth comparative analysis of 4-[(difluoromethyl)thio]benzoic acid , benchmarking its antimicrobial performance against its close structural analog, 4-(trifluoromethylthio)benzoic acid . By examining experimental data, we aim to elucidate the nuanced impact of the difluoromethylthio (-SCF₂H) group versus the trifluoromethylthio (-SCF₃) group on antibacterial activity. This guide is designed to be a practical resource, offering not only a comparative analysis but also detailed experimental protocols to ensure the reproducibility and validation of the presented findings.

The Rationale: Bioisosteric Replacement and its Impact on Antimicrobial Activity

The substitution of a trifluoromethyl (-CF₃) group with a difluoromethyl (-CF₂H) group is a classic example of bioisosteric replacement.[1][2] While both are electron-withdrawing and lipophilic, the -SCF₂H group retains a hydrogen atom capable of forming hydrogen bonds, a property absent in the -SCF₃ group. This subtle structural modification can have a profound impact on a molecule's interaction with its biological target, potentially altering its binding affinity and, consequently, its biological activity.

The benzoic acid scaffold itself is a well-established pharmacophore in a variety of therapeutic agents.[3][4] The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes or receptors. The nature and position of substituents on the aromatic ring are critical in modulating the compound's electronic properties, lipophilicity, and steric profile, all of which are determinants of its overall efficacy.[3]

Comparative Analysis of Antimicrobial Activity

Recent studies have provided valuable quantitative data on the antibacterial activity of this compound and its trifluoromethylthio counterpart. The primary metric for assessing antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium.[5]

A comparative study evaluating a series of fluorinated benzamides, including derivatives of our compounds of interest, against drug-resistant Gram-positive bacteria has shed light on the performance of these two molecules.[6] The data from this study is summarized in the table below:

CompoundBacterial StrainMIC (μg/mL)
This compound derivative Staphylococcus aureus (MRSA)4
4-(trifluoromethylthio)benzoic acid derivative Staphylococcus aureus (MRSA)0.5

Data Interpretation and Field-Proven Insights:

The experimental data reveals a significant difference in the antimicrobial potency of the two compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The 4-(trifluoromethylthio)benzoic acid derivative exhibits a markedly lower MIC value (0.5 μg/mL) compared to the this compound derivative (4 μg/mL), indicating that the former is a more potent inhibitor of MRSA growth in this particular scaffold.[6]

This eight-fold increase in potency with the -SCF₃ group suggests that, for this specific biological target in MRSA, the increased lipophilicity and electron-withdrawing nature of the trifluoromethylthio group may be more critical for activity than the hydrogen-bonding capability of the difluoromethylthio group. It is plausible that the -SCF₃ group engages in more favorable hydrophobic interactions within the target's binding pocket, leading to a stronger inhibitory effect.

It is important to note that while the -SCF₃ derivative is more potent in this instance, this may not be a universal trend across all bacterial species or target enzymes. The choice between a -SCF₂H and a -SCF₃ substituent should be guided by the specific therapeutic target and the desired structure-activity relationship (SAR). In some cases, the hydrogen-bonding potential of the -SCF₂H group could be advantageous for binding to targets with specific hydrogen bond acceptor sites.

Experimental Protocols

To ensure the scientific integrity and reproducibility of these findings, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating systems, allowing researchers to independently assess the performance of these compounds.

Synthesis of this compound

A robust and reproducible synthesis of the target compound is crucial for obtaining high-purity material for biological testing. The following protocol is a general method adapted from the synthesis of similar benzoic acid derivatives and difluoromethylation reactions.

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of this compound 4-Mercaptobenzoic_acid 4-Mercaptobenzoic acid Reaction Reaction (Base, Solvent, Heat) 4-Mercaptobenzoic_acid->Reaction Difluoromethylating_reagent Difluoromethylating Reagent (e.g., Sodium chlorodifluoroacetate) Difluoromethylating_reagent->Reaction Workup_Purification Aqueous Workup & Purification Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution to deprotonate the thiol.

  • Addition of Difluoromethylating Agent: Add a difluoromethylating reagent, such as sodium chlorodifluoroacetate (2-3 equivalents), to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[5]

Diagram of MIC Assay Workflow:

G cluster_1 MIC Assay Workflow Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC MIC = Lowest Concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare Compound Stock Solutions: Dissolve the test compounds (this compound and 4-(trifluoromethylthio)benzoic acid) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Prepare 96-Well Plates: Add a suitable volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well of a 96-well microtiter plate.

  • Perform Serial Dilutions: Create a two-fold serial dilution of each compound across the wells of the plate to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension of the test organism (e.g., MRSA) in CAMHB, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate the Plates: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This comparative guide demonstrates that while this compound and 4-(trifluoromethylthio)benzoic acid are structurally very similar, the choice of the fluorinated substituent can have a significant impact on their antimicrobial activity. In the context of the evaluated benzamide scaffold against MRSA, the trifluoromethylthio (-SCF₃) group confers superior potency.

This finding underscores the importance of empirical testing in drug discovery and highlights the nuanced effects of bioisosteric replacement. Researchers and drug development professionals are encouraged to consider both the -SCF₂H and -SCF₃ moieties in their lead optimization programs, as the optimal choice will likely be target-dependent.

Future research should focus on expanding the comparative analysis of these two compounds against a broader panel of bacterial and fungal pathogens. Additionally, exploring their efficacy in other therapeutic areas, such as enzyme inhibition, could unveil new applications for these versatile building blocks. The detailed protocols provided in this guide offer a solid foundation for such future investigations, ensuring that the data generated is both reliable and reproducible.

References

  • Kumar, S., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 345(9), 722–731.
  • Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Bioisostere. Retrieved from [Link]

  • Fagnou, K., & Lautens, M. (2004). Halogen-metal exchange in the presence of a carboxylic acid group: A new paradigm for the synthesis of substituted benzoic acids.
  • Baranczak, A., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823.
  • Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. (2019). European Journal of Medicinal Chemistry, 183, 111718.
  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer Science & Business Media.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Hughes, D., & Andersson, D. I. (2017). Evolutionary consequences of drug resistance: shared principles and divergent trajectories.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Hartwig, J. F. (2010).
  • Ali, M. A., et al. (2019). Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. European Journal of Medicinal Chemistry, 183, 111718.

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Safety Operating Guide

4-[(difluoromethyl)thio]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(difluoromethyl)thio]benzoic acid (CAS: 4837-26-7), moving beyond simple instructions to explain the critical reasoning behind each procedure.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. This knowledge forms the basis of a robust risk assessment and dictates the necessary safety precautions. This compound is a solid, typically appearing as a white to yellow powder, and presents several key hazards that must be managed.[1]

The primary risks associated with this compound involve irritation and acute toxicity upon exposure.[2] As a solid, the most likely routes of occupational exposure are inhalation of dust particles and direct contact with the skin or eyes.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 4837-26-7[2]
Molecular Formula C₈H₆F₂O₂S[2]
Molecular Weight 204.19 g/mol [2]
Appearance White to yellow solid[1]
Melting Point 153 °C[2][3]
GHS Hazard Codes H302, H315, H319, H335[2]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]

The causality is clear: the compound's irritant nature necessitates robust protective measures to prevent contact, while its classification as "harmful if swallowed" underscores the importance of stringent hygiene practices.[2]

Immediate Safety: Personal Protective Equipment (PPE) and Handling

Based on the hazard profile, a specific suite of PPE is mandatory to create a reliable barrier between the researcher and the chemical. The choice of PPE is not arbitrary; it directly corresponds to the identified risks.

  • Eye and Face Protection : Wear safety glasses with side shields or chemical goggles.[1] Given the "serious eye irritation" classification, this is a non-negotiable minimum.[2]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are required to prevent skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area.[4] To prevent respiratory tract irritation from dust inhalation, it is best practice to handle the material within a certified chemical fume hood.[2]

  • General Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2] Wash hands thoroughly after handling.[1] This practice directly mitigates the risk of ingestion.[2]

The Disposal Workflow: From Collection to Final Disposition

Proper disposal is a systematic process. The following sections provide a step-by-step methodology, beginning with the crucial act of waste segregation.

Waste Segregation: A Critical Decision Point

This compound is a halogenated organic compound due to the presence of fluorine atoms.[5] This classification is the single most important factor in its disposal pathway. Halogenated and non-halogenated waste streams must be kept separate.[5]

The rationale is twofold:

  • Regulatory Compliance : Environmental agencies have strict regulations for different waste categories. Mixing waste types can result in non-compliance.[6]

  • Treatment Method : The disposal methods for halogenated waste, typically high-temperature incineration, are different from those for non-halogenated waste. The incinerators must be equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[4] Mixing streams complicates and increases the cost of disposal.[5]

G Diagram 1: Waste Segregation Decision Flow start Start: Generate Waste is_halogenated Is the compound a halogenated organic? start->is_halogenated waste_container Place in a designated, properly labeled 'Halogenated Organic Solid Waste' container. is_halogenated->waste_container Yes end_node Store in Satellite Accumulation Area waste_container->end_node

Caption: Waste segregation for this compound.

Step-by-Step Disposal Protocol
  • Containerization :

    • Select a chemically resistant, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a common and appropriate choice.[7]

    • The container must be clean and free from any other chemical residue before use.

    • Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[7]

  • Labeling :

    • Properly label the waste container before adding any waste. The label must be clear, legible, and permanently affixed.

    • At a minimum, the label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed"). GHS pictograms are highly recommended.

      • The accumulation start date (the date the first drop of waste is added).

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials (e.g., strong oxidizing agents, bases).[4][8]

  • Final Disposal :

    • Once the container is full (or has been in accumulation for the maximum time allowed by your institution, often one year for SAAs), arrange for its collection.[8]

    • Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Crucially, never dispose of this chemical down the drain or in the standard trash. [6][9] This action is a regulatory violation and poses a significant threat to aquatic ecosystems.

Emergency Protocol: Managing Spills

Accidents can happen, and a clear, pre-defined spill response plan is a hallmark of a safe laboratory.

G Diagram 2: Solid Chemical Spill Response Workflow spill Spill Occurs assess Assess Risk (Size, Location) spill->assess alert Alert Colleagues & Supervisor assess->alert Minor Spill don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) alert->don_ppe contain Prevent Spread don_ppe->contain cleanup Clean Up Spill contain->cleanup package Package Waste cleanup->package decontaminate Decontaminate Area & Equipment package->decontaminate report Report Incident to EHS decontaminate->report

Caption: A systematic workflow for responding to a minor laboratory spill.

Detailed Spill Clean-up Steps:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.[4]

  • Prevent Dust Formation : This is the most critical step for a solid spill. Do NOT dry sweep. [6] Instead, gently moisten the spilled material with a suitable solvent (if compatible and safe) or use a HEPA-filtered vacuum cleaner designed for chemical dust.[6]

  • Collect Material : Carefully sweep or vacuum the material and place it into a designated, sealable container for hazardous waste.[10]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose of Materials : All materials used for the cleanup (e.g., paper towels, contaminated gloves) must be placed in the same hazardous waste container as the spilled chemical.

  • Report : Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available from: [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected . EcoOnline. Available from: [Link]

  • Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97% . Cole-Parmer. Available from: [Link]

  • 4-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | CID 2777858 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) . U.S. Environmental Protection Agency. Available from: [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . The University of Tokyo. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.